HPH-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H31N3S4 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2-N,6-N-bis(2-tert-butylsulfanylethyl)pyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C19H31N3S4/c1-18(2,3)25-12-10-20-16(23)14-8-7-9-15(22-14)17(24)21-11-13-26-19(4,5)6/h7-9H,10-13H2,1-6H3,(H,20,23)(H,21,24) |
InChI Key |
JFUQLHSMAKQEMR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
HPH-15: A Novel Downstream Modulator of TGF-β Signaling in Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains a primary driver of mortality in patients with non-small cell lung cancer (NSCLC). A key process underpinning the metastatic cascade is the epithelial-to-mesenchymal transition (EMT), a cellular reprogramming event often initiated by transforming growth factor-β (TGF-β). While targeting the TGF-β pathway holds therapeutic promise, direct inhibition of TGF-β or its receptors has been associated with significant clinical side effects. This has spurred the search for inhibitors that target downstream nodes of the signaling cascade. This technical guide details the mechanism of action of HPH-15, a novel small molecule that has demonstrated anti-migratory and anti-EMT activities in NSCLC cells. This compound functions by inhibiting the downstream signaling of the TGF-β pathway, notably leading to the degradation of the key EMT-inducing transcription factor, Zinc finger E-box binding homeobox 1 (Zeb1). This guide provides a comprehensive overview of the preclinical evidence, quantitative data, experimental methodologies, and the core signaling pathways involved in the anti-cancer activity of this compound.
Core Mechanism of Action: Downstream TGF-β Pathway Inhibition
This compound exerts its anti-cancer effects in NSCLC by intercepting the TGF-β signaling cascade at a downstream juncture. This circumvents the direct inhibition of the TGF-β receptor, a strategy that has been linked to adverse effects in clinical trials[1][2][3]. The primary mechanism involves the suppression of TGF-β-induced EMT, a critical process for tumor cell invasion and metastasis[1][2][3].
The key molecular events orchestrated by this compound include:
-
Inhibition of Smad-Dependent and -Independent Signaling: this compound has been shown to block TGF-β Smad-dependent signaling[1][2][3]. While its effects on Smad-independent pathways like Akt and ERK have been investigated, the primary anti-EMT activity appears to be mediated through the canonical Smad pathway[1].
-
Degradation of the Transcription Factor Zeb1: A pivotal finding is that this compound promotes the degradation of Zeb1, a master regulator of EMT[3]. By reducing Zeb1 levels, this compound effectively reverses the transcriptional program that drives the mesenchymal phenotype.
-
Reversal of EMT Marker Expression: Treatment with this compound leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin at both the mRNA and protein levels[1][2].
It is noteworthy that while this compound also possesses AMP-activated protein kinase (AMPK) activating properties, this function has been observed to be independent of its anti-EMT and anti-migratory effects in cancer cells[1][2][3].
Signaling Pathway Diagram
Caption: this compound inhibits the TGF-β pathway downstream, leading to Zeb1 degradation.
Quantitative Data on Anti-Cancer Activity
The anti-cancer effects of this compound have been quantified in the A549 human non-small cell lung cancer cell line.
Table 1: Effect of this compound on TGF-β-Induced EMT Marker Expression in A549 Cells
| Marker | Treatment | Relative mRNA Level (Fold Change vs. Control) | Relative Protein Level (Fold Change vs. Control) |
| E-cadherin | TGF-β (10 ng/mL) | ▼ ~0.4 | ▼ ~0.5 |
| TGF-β + this compound (10 µM) | ▲ to ~0.8 | ▲ to ~0.9 | |
| N-cadherin | TGF-β (10 ng/mL) | ▲ ~2.5 | ▲ ~2.0 |
| TGF-β + this compound (10 µM) | ▼ to ~1.2 | ▼ to ~1.1 | |
| Vimentin | TGF-β (10 ng/mL) | ▲ ~3.0 | ▲ ~2.8 |
| TGF-β + this compound (10 µM) | ▼ to ~1.5 | ▼ to ~1.3 |
Data are estimations derived from graphical representations in Toma et al., 2022 and are intended for comparative purposes.[1]
Table 2: Effect of this compound on A549 Cell Migration
| Assay | Treatment | Result |
| Wound Healing Assay | Control | Baseline migration |
| This compound (10 µM) | Significant inhibition of wound closure | |
| Transwell Migration Assay | Control | Baseline migration |
| This compound (10 µM) | Significant reduction in the number of migrated cells |
Specific quantitative data on the percentage of inhibition were not detailed in the primary source but were reported as statistically significant.[1]
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the anti-cancer activity of this compound.
Cell Culture and Reagents
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Reagents: Recombinant human TGF-β1 was used to induce EMT. This compound was dissolved in a suitable solvent (e.g., DMSO) for cell treatment.
Western Blot Analysis for EMT Markers and Signaling Proteins
-
Cell Lysis: A549 cells were seeded and treated with TGF-β and/or this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, Zeb1, p-Smad2/3, total Smad2/3, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using image analysis software (e.g., ImageJ).
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of EMT markers and signaling proteins.
Real-Time Quantitative PCR (RT-qPCR) for EMT Marker mRNA Expression
-
RNA Extraction: A549 cells were treated as described above. Total RNA was extracted using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: RT-qPCR was performed using a thermal cycler with a SYBR Green-based detection system. Specific primers for E-cadherin, N-cadherin, Vimentin, and a housekeeping gene (e.g., GAPDH) were used.
-
Data Analysis: The relative mRNA expression levels were calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Cell Migration (Wound Healing) Assay
-
Cell Seeding: A549 cells were seeded in a multi-well plate and grown to confluence.
-
Wound Creation: A sterile pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells were washed to remove debris and then incubated with fresh medium containing TGF-β and/or this compound.
-
Image Acquisition: Images of the wound were captured at 0 hours and at subsequent time points (e.g., 24 or 48 hours) using a microscope.
-
Analysis: The area of the wound was measured at each time point, and the rate of wound closure was calculated to assess cell migration.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for NSCLC by virtue of its novel mechanism of action that involves the downstream inhibition of the TGF-β signaling pathway and subsequent degradation of the EMT master regulator, Zeb1. This approach may offer a more favorable safety profile compared to direct TGF-β receptor inhibitors. The preclinical data in A549 cells provide a strong rationale for further investigation.
Future studies should aim to:
-
Elucidate the precise molecular mechanism by which this compound promotes Zeb1 degradation.
-
Evaluate the efficacy of this compound in a broader range of NSCLC cell lines and in in vivo animal models of metastasis.
-
Investigate the potential for synergistic effects when this compound is combined with standard-of-care chemotherapies or other targeted agents.
-
Further explore the structure-activity relationship of this compound to potentially develop even more potent and specific analogs.
This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the context of NSCLC and potentially other cancers driven by aberrant TGF-β signaling and EMT.
References
HPH-15 Signaling Pathway: A Technical Guide for Researchers
An In-depth Analysis of a Novel Compound with Dual Anti-diabetic and Anti-fibrotic Properties
Introduction
HPH-15 is a novel, small molecule compound that has demonstrated significant potential as a therapeutic agent for type 2 diabetes and related complications.[1][2][3] Developed by researchers at Kumamoto University, this compound has shown remarkable efficacy in reducing blood glucose levels and combating fat accumulation, outperforming the commonly prescribed anti-diabetic drug, metformin, in preclinical studies.[2][3][4] Beyond its metabolic benefits, this compound also exhibits potent anti-fibrotic properties, suggesting its utility in addressing complications such as liver fibrosis, which are often associated with diabetes.[1][5] This technical guide provides a comprehensive overview of the this compound signaling pathway, including quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Dual Pathway Modulation
The therapeutic effects of this compound are attributed to its ability to modulate two distinct signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Transforming Growth Factor-β (TGF-β) signaling pathway.
AMP-Activated Protein Kinase (AMPK) Pathway Activation
A primary mechanism of this compound in metabolic regulation is its potent activation of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1][2] AMPK activation by this compound leads to a cascade of downstream events that collectively improve glucose metabolism and reduce fat accumulation.[3]
Key downstream effects of this compound-mediated AMPK activation include:
-
Enhanced Glucose Uptake: this compound promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and fat cells, thereby increasing glucose uptake from the bloodstream.[1]
-
Reduced Hepatic Glucose Production: By activating AMPK in liver cells, this compound is expected to suppress gluconeogenesis, the process of synthesizing glucose in the liver.
-
Inhibition of Fat Accumulation: AMPK activation by this compound leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation. This dual action helps to reduce fat accumulation in tissues like the liver and adipose tissue.[1]
The activation of AMPK by this compound is significantly more potent than that of metformin, achieving similar or greater effects at much lower concentrations.[1][3]
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling
In addition to its metabolic effects, this compound has been shown to be a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5] The TGF-β pathway is a key driver of fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix proteins, which can lead to organ damage.
This compound's anti-fibrotic activity is mediated through the downstream targeting of TGF-β signaling. This inhibition helps to block the expression of pro-fibrotic genes and the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for matrix deposition. A mechanistic study has shown that this compound inhibits the downstream signaling of TGF-β, which in turn blocks the expression of cytokines like TGF-β, thus interrupting the cycle of Smad-dependent and -independent signaling.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its efficacy in comparison to metformin.
| Parameter | This compound | Metformin | Reference |
| AMPK Activation Concentration | Effective at concentrations 200 times lower than metformin | Standard therapeutic concentrations | [1][3] |
| Subcutaneous Fat Reduction (in HFD-induced obese mice) | 44% decrease | Less effective than this compound | [1][2] |
| Lactic Acid Production | Comparable or lower than metformin | A known risk at higher doses | [1] |
HFD: High-Fat Diet
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
HPH-15: A Novel Downstream Modulator of TGF-β Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably fibrosis and cancer metastasis. The canonical TGF-β signaling cascade is mediated through the activation of receptor serine/threonine kinases, leading to the phosphorylation and nuclear translocation of Smad transcription factors. This guide provides a comprehensive technical overview of a novel small molecule, HPH-15, and its targeted effects on the TGF-β signaling pathway. This compound has demonstrated significant anti-fibrotic and anti-metastatic potential by specifically inhibiting the downstream phosphorylation of Smad3.[1][2] This document will detail the mechanism of action of this compound, present available quantitative data, outline key experimental protocols for its study, and provide visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a downstream inhibitor of the TGF-β signaling cascade.[3][4] Unlike receptor kinase inhibitors, this compound does not block the initial ligand-receptor interaction but rather interferes with the subsequent intracellular signaling events. The primary molecular target of this compound's inhibitory action within this pathway is the phosphorylation of Smad3, a key receptor-regulated Smad (R-Smad).[1][2] By attenuating the TGF-β-induced phosphorylation of Smad3, this compound effectively prevents its activation and subsequent translocation to the nucleus.[1] This blockade of Smad3 activation leads to the downstream suppression of TGF-β target gene expression, including those involved in fibrosis and epithelial-to-mesenchymal transition (EMT).[1][3]
Data Presentation
The following tables summarize the currently available quantitative data on the effects of this compound on various aspects of TGF-β signaling.
Table 1: Effect of this compound on TGF-β-Induced Gene Expression
| Target Gene | Cell Type | This compound Concentration (µM) | TGF-β1 Concentration (ng/mL) | Fold Change in mRNA Expression (vs. TGF-β1 alone) | Fold Change in Protein Expression (vs. TGF-β1 alone) | Citation |
| Collagen I, alpha 2 (Col1a2) | Human Dermal Fibroblasts | 3 | 10 | Significantly Suppressed | Significantly Inhibited | [1] |
| Fibronectin 1 (FN1) | Human Dermal Fibroblasts | 3 | 10 | Significantly Suppressed | Significantly Inhibited | [1] |
| Connective Tissue Growth Factor (CTGF) | Human Dermal Fibroblasts | 3 | 10 | Not Reported | Significantly Inhibited | [1] |
| α-Smooth Muscle Actin (α-SMA) | Human Dermal Fibroblasts | 3 | 10 | Not Reported | Inhibited | [1] |
Table 2: Cellular Assays Demonstrating this compound Activity
| Assay | Cell Type | This compound Concentration (µM) | Effect | Citation |
| Anti-cell Migration | Non-small-cell lung cancer (NSCLC) cells | 10 | Exhibited anti-cell migration activity | [3] |
| Anti-Epithelial to Mesenchymal Transition (EMT) | Non-small-cell lung cancer (NSCLC) cells | 10 | Exhibited anti-EMT activity | [3] |
| Smad-dependent Transcription (Luciferase Reporter Assay) | A549 cells | 10 | Inhibited TGF-β enhanced transcription | [5] |
| Smad3 Phosphorylation | Human Dermal Fibroblasts | Not specified | Significantly attenuated TGF-β1-induced phosphorylation | [1] |
Note: Specific quantitative values such as IC50 and percentage inhibition are not yet fully available in the public domain.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanism of this compound and the methods used for its characterization, the following diagrams are provided.
Caption: TGF-β Signaling Pathway and the Point of this compound Intervention.
Caption: Experimental Workflow for Western Blot Analysis of Smad3 Phosphorylation.
Caption: Experimental Workflow for Smad-Dependent Luciferase Reporter Assay.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's effect on TGF-β signaling.
Western Blot for Phosphorylated Smad3
Objective: To quantify the effect of this compound on TGF-β-induced Smad3 phosphorylation.
Materials:
-
Human Dermal Fibroblasts
-
This compound
-
Recombinant Human TGF-β1
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Smad3 (Ser423/425), Rabbit anti-Smad3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate human dermal fibroblasts and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour. Stimulate the cells with 10 ng/mL TGF-β1 for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed with an antibody against total Smad3.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated Smad3 to total Smad3 is calculated to determine the effect of this compound.
Dual-Luciferase Reporter Assay for Smad-Dependent Transcription
Objective: To assess the effect of this compound on the transcriptional activity of the Smad complex.
Materials:
-
A549 cells
-
This compound
-
Recombinant Human TGF-β
-
Smad-Binding Element (SBE)-driven firefly luciferase reporter vector (e.g., pGL4.48[luc2P/SBE/Hygro])
-
Control vector with a constitutively expressed Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-luciferase assay system
Protocol:
-
Cell Seeding: Seed A549 cells in a 24- or 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the SBE-firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing this compound or vehicle control. After 1 hour of pre-treatment, add TGF-β to the appropriate wells.
-
Further Incubation: Incubate the cells for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in transcriptional activity is calculated relative to the control conditions.
Cell Migration (Scratch) Assay
Objective: To evaluate the effect of this compound on TGF-β-induced cell migration.
Materials:
-
NSCLC cells
-
This compound
-
Recombinant Human TGF-β
-
Culture plates
-
Pipette tip (p200 or p1000) or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Using a sterile pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing TGF-β and different concentrations of this compound or vehicle control.
-
Imaging: Immediately after treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Area at time X) / Initial Area] * 100 The effect of this compound on cell migration is determined by comparing the wound closure rates between the different treatment groups.
Conclusion
This compound represents a promising therapeutic candidate with a distinct mechanism of action targeting the downstream TGF-β/Smad signaling pathway. Its ability to inhibit Smad3 phosphorylation and subsequent fibrotic and metastatic gene expression has been demonstrated in various preclinical models. This technical guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its therapeutic potential, including more detailed dose-response studies to establish precise IC50 values and comprehensive in vivo efficacy and safety profiling. The experimental protocols and workflows detailed herein offer a robust framework for continued investigation into this novel TGF-β signaling inhibitor.
References
- 1. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifibrotic Properties of HPH-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The novel compound HPH-15 has emerged as a promising therapeutic candidate with potent antifibrotic properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the antifibrotic efficacy of this compound, detailing its mechanism of action, quantitative data from key studies, and the experimental protocols utilized in its evaluation. This compound demonstrates significant antifibrotic effects primarily through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the pro-fibrotic Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound in fibrotic diseases.
Introduction
Fibrotic diseases, including liver fibrosis, skin fibrosis (scleroderma), and idiopathic pulmonary fibrosis, represent a significant unmet medical need. The current therapeutic landscape is limited, highlighting the urgent requirement for novel antifibrotic agents. This compound is a small molecule that has been identified to possess dual metabolic and antifibrotic activities.[1][2][3] Preclinical studies have demonstrated its superiority over metformin (B114582) in metabolic regulation and have uniquely positioned it as a compound with direct antifibrotic effects.[4][5][6] This guide will explore the core scientific data and methodologies that underpin the antifibrotic potential of this compound.
Mechanism of Action: Dual AMPK Activation and TGF-β/Smad Inhibition
The antifibrotic activity of this compound is attributed to its multifaceted mechanism of action, primarily centered on two key signaling pathways:
-
AMP-activated protein kinase (AMPK) Activation: this compound is a potent activator of AMPK, a critical regulator of cellular energy homeostasis.[2][4] Activated AMPK has been shown to exert antifibrotic effects by inhibiting cellular processes that contribute to fibrosis, such as fibroblast proliferation and extracellular matrix deposition.
-
Inhibition of TGF-β/Smad Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway is a central driver of fibrosis. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[7] This inhibition leads to a reduction in the expression of pro-fibrotic genes, including collagen I, fibronectin 1, and connective tissue growth factor.[7]
Quantitative Data from Preclinical Studies
The antifibrotic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Parameter Measured | This compound Concentration | Metformin Concentration | Outcome | Reference |
| L6-GLUT4, HepG2, 3T3-L1 | AMPK Activation | 10 µmol/l | 2 mmol/l | This compound achieved similar AMPK activation at a 200-fold lower concentration. | [6] |
| Human Skin Fibroblasts | TGF-β-induced Gene Expression (Collagen I, Fibronectin 1, CTGF, α-SMA) | Not Specified | Not Applicable | This compound inhibited the expression of pro-fibrotic genes. | [7] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model of Liver Fibrosis
| Parameter Measured | This compound Dosage | Metformin Dosage | Outcome | Reference |
| AMPK Activation | 10 mg/kg | 300 mg/kg | This compound at 10 mg/kg showed the same level of AMPK activation as metformin at 300 mg/kg. | [6] |
| Liver Fibrosis | 10 mg/kg and 100 mg/kg | 300 mg/kg | This compound showed more significant suppression of fat accumulation and fibrosis in the liver compared to metformin. | [6] |
| Subcutaneous Fat | High doses | Not Applicable | 44% reduction in subcutaneous fat. | [5][6] |
Table 3: In Vivo Efficacy of this compound in a Bleomycin-Induced Skin Fibrosis Mouse Model
| Parameter Measured | This compound Administration | Outcome | Reference |
| Skin Fibrosis | Oral administration | Protected against the development of skin fibrosis and ameliorated established skin fibrosis. | [7] |
| Smad3 Phosphorylation | Oral administration | Suppressed the phosphorylation of Smad3 in various cells, including macrophages. | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antifibrotic properties.
In Vitro Cell-Based Assays
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. glucojourney.co.uk [glucojourney.co.uk]
- 3. news-medical.net [news-medical.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. medindia.net [medindia.net]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
A Technical Deep Dive into HPH-15: A Novel Dual-Action Antidiabetic and Antifibrotic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scientists at Kumamoto University have recently unveiled HPH-15, a novel small molecule compound demonstrating significant potential in the treatment of type 2 diabetes and its associated complications.[1][2][3] Preclinical studies have highlighted its dual-action capabilities, effectively reducing both blood glucose levels and fat accumulation.[1][2][3] Notably, this compound operates through the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis, and exhibits superior efficacy and a potentially safer profile compared to the widely used antidiabetic drug, metformin (B114582).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound.
Introduction
Type 2 diabetes is a global health crisis characterized by hyperglycemia, insulin (B600854) resistance, and associated complications such as fatty liver disease and fibrosis.[1][2][3] While metformin has been a cornerstone of therapy, the need for more effective treatments with broader benefits remains.[3] this compound has emerged as a promising therapeutic candidate, demonstrating potent antidiabetic effects coupled with unique antifibrotic properties.[1][2][3] This document serves as an in-depth resource for researchers and drug development professionals, detailing the scientific foundation of this compound.
Chemical Identity and Synthesis
Chemical Identity
The this compound compound is chemically identified as N2,N6-bis[2-[(1,1-dimethylethyl)thio]ethyl]-2,6-pyridinedicarbothioamide. Its key identifiers are listed in the table below.
| Property | Value |
| Chemical Name | N2,N6-bis[2-[(1,1-dimethylethyl)thio]ethyl]-2,6-pyridinedicarbothioamide |
| CAS Number | 1009838-93-0 |
| Molecular Formula | C19H31N3S4 |
| SMILES | S=C(C1=CC=CC(C(NCCSC(C)(C)C)=S)=N1)NCCSC(C)(C)C |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the reviewed literature, a plausible synthetic route can be proposed based on its chemical structure. The core of the molecule is a pyridine-2,6-dicarbothioamide. Such structures are typically synthesized from the corresponding pyridine-2,6-dicarbonyl dichloride and the appropriate amine.
Proposed Synthetic Pathway:
The synthesis would likely involve a two-step process:
-
Synthesis of the Amine Precursor: The requisite amine, 2-((tert-butyl)thio)ethan-1-amine, can be prepared through several established methods in organic chemistry.
-
Amidation Reaction: The commercially available 2,6-pyridinedicarbonyl dichloride would then be reacted with two equivalents of the synthesized 2-((tert-butyl)thio)ethan-1-amine to form the desired dicarboxamide. A subsequent thionation step, for example using Lawesson's reagent, would convert the amide carbonyls to thioamides, yielding this compound.
Caption: Proposed two-step synthesis of this compound.
Mechanism of Action: AMPK Activation
The primary mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes. This action is central to the therapeutic effects of this compound.
Caption: this compound signaling pathway via AMPK activation.
Preclinical Efficacy and Safety Data
Preclinical studies in cell and mouse models have demonstrated the significant potential of this compound.
In Vitro Studies
| Parameter | This compound | Metformin | Cell Models | Reference |
| AMPK Activation | Effective at 200 times lower concentrations | Standard | L6-GLUT4, HepG2, 3T3-L1 | [4] |
| Glucose Uptake | Increased | Increased | L6-GLUT4, HepG2, 3T3-L1 | [4] |
| Lactic Acid Production | Comparable or lower | Standard | L6-GLUT4, HepG2, 3T3-L1 | [4] |
In Vivo Studies (High-Fat Diet-Induced Obese Mice)
| Parameter | This compound Treatment | Metformin Treatment | Notes | Reference |
| Blood Glucose Reduction | Significant reduction | Less effective | - | [4] |
| Subcutaneous Fat Reduction | 44% decrease | Less effective | - | [4] |
| Fatty Liver Mitigation | More effective | Standard | - | [4] |
| Antifibrotic Properties | Exhibited | Not observed | Addresses liver fibrosis | [1][2][3] |
Experimental Protocols
While the full, detailed experimental protocols are found within the primary publication, this section outlines the general methodologies employed in the preclinical evaluation of this compound.
Cell-Based Assays
-
Cell Lines: L6-GLUT4 (muscle), HepG2 (liver), and 3T3-L1 (fat) cells were utilized to model different metabolic tissues.
-
AMPK Activation Assay: Western blotting was likely used to measure the phosphorylation of AMPK and its downstream targets.
-
Glucose Uptake Assay: A fluorescently labeled glucose analog (e.g., 2-NBDG) was probably used to quantify glucose uptake in the different cell lines.
-
Lactic Acid Production Assay: A colorimetric or fluorometric assay was likely employed to measure lactic acid levels in the cell culture medium.
Caption: General workflow for in vitro experiments.
Animal Studies
-
Animal Model: High-fat diet (HFD)-induced obese mice were used as a model for type 2 diabetes and its associated metabolic dysfunctions.
-
Drug Administration: this compound and metformin were likely administered orally to the mice.
-
Blood Glucose Monitoring: Blood glucose levels were periodically measured from tail vein blood samples.
-
Histological Analysis: Liver and adipose tissues were likely collected, sectioned, and stained (e.g., with H&E and Masson's trichrome) to assess fat accumulation and fibrosis.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel antidiabetic therapies. Its ability to potently activate AMPK, leading to improved glucose control and reduced fat accumulation, at concentrations significantly lower than metformin, is a key advantage.[4] Furthermore, its unique antifibrotic properties suggest a potential to address the broader spectrum of complications associated with type 2 diabetes.[1][2][3]
While the preclinical data are highly promising, further research is necessary. The next critical steps will involve comprehensive toxicology studies and, subsequently, well-designed clinical trials to evaluate the safety and efficacy of this compound in humans. If successful, this compound could offer a superior therapeutic option for millions of patients with type 2 diabetes worldwide.
References
- 1. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Therapeutic drug candidate for type 2 diabetes developed by Kumamoto University | News | Science Japan [sj.jst.go.jp]
- 4. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of HPH-15 to hnRNP U
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPH-15 is a small molecule compound that has been identified as an inhibitor of lung cancer cell migration.[1] Recent studies have pinpointed heterogeneous nuclear ribonucleoprotein U (hnRNP U) as a direct binding target of this compound. This interaction is crucial for the compound's mechanism of action, which involves the suppression of nuclear deformation and subsequent inhibition of cell motility.[1] This technical guide provides a comprehensive overview of the binding of this compound to hnRNP U, detailing the available data, experimental protocols, and the associated signaling pathway.
Quantitative Binding Data
To date, specific quantitative binding affinity data for the interaction between this compound and hnRNP U, such as dissociation constant (Kd), IC50, or Ki values, have not been published in the peer-reviewed literature. The primary identification of this interaction was achieved through a qualitative pull-down assay.
| Compound | Target Protein | Method of Identification | Quantitative Data | Reference |
| This compound | hnRNP U | Avidin-Biotin Pull-Down Assay | Not Available | [1] |
Signaling Pathway
The binding of this compound to hnRNP U has been shown to enhance hnRNP U's function in maintaining nuclear circularity, thereby counteracting the pro-migratory effects induced by transforming growth factor-β (TGF-β).[1] TGF-β is a known inducer of epithelial-to-mesenchymal transition (EMT) and cell migration.[2][3] The pathway illustrates that this compound's interaction with hnRNP U is a key downstream event that mitigates TGF-β-induced changes in nuclear shape, which are permissive for cell migration.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. An anti-cell migration compound that binds to hnRNP U and suppresses nuclear deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration [mdpi.com]
HPH-15: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPH-15 is a novel small molecule inhibitor with demonstrated anti-fibrotic and anti-diabetic properties. Its therapeutic potential is underscored by its ability to modulate key cellular signaling pathways, including AMP-activated protein kinase (AMPK) and Transforming Growth Factor-β (TGF-β). A critical aspect of its pharmacological profile is its ability to enter cells and distribute throughout the body to exert its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and biodistribution, based on available preclinical data. While direct quantitative studies on this compound's pharmacokinetics are emerging, this document consolidates the existing evidence of its cellular permeability and tissue-specific activity. Furthermore, it offers detailed, generalized experimental protocols for researchers to quantitatively assess the cellular uptake and in vivo distribution of this compound and similar small molecule inhibitors.
In Vitro Cellular Uptake of this compound
While direct quantification of intracellular this compound concentrations is not yet publicly available, substantial evidence demonstrates its cell permeability and biological activity in various cell lines. The primary evidence of cellular uptake is the documented downstream effects of this compound on intracellular signaling pathways.
Evidence of Cellular Uptake from In Vitro Efficacy Studies
Recent studies have shown that this compound exerts significant biological effects on muscle, liver, and fat cells, indicating that it readily crosses the cell membrane to engage with its intracellular targets.[1][2][3][4][5][6][7][8] At a concentration of 10 µmol/l, this compound has been shown to increase AMP-activated protein kinase (AMPK) activation and glucose uptake in L6-GLUT4 (muscle), HepG2 (liver), and 3T3-L1 (fat) cells.[1] This effect was comparable to that of metformin (B114582) at a much higher concentration of 2 mmol/l, highlighting the high potency of this compound following cellular entry.[1]
| Cell Line | Cell Type | This compound Concentration | Observed Effect | Reference |
| L6-GLUT4 | Skeletal Muscle | 10 µmol/l | Increased AMPK activation and glucose uptake | [1] |
| HepG2 | Liver | 10 µmol/l | Increased AMPK activation and glucose uptake | [1] |
| 3T3-L1 | Adipose Tissue | 10 µmol/l | Increased AMPK activation and glucose uptake | [1] |
Experimental Protocol for Quantifying In Vitro Cellular Uptake
To facilitate further research, the following is a generalized protocol for quantifying the intracellular concentration of a small molecule inhibitor like this compound, adapted from established methodologies.
Objective: To determine the intracellular concentration of this compound in a given cell line over time.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Trypan blue solution
-
Cell counting device (e.g., hemocytometer)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) system
-
Internal standard for HPLC-MS/MS analysis
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with this compound at the desired concentration(s) for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle-only control.
-
Cell Harvesting and Washing:
-
At each time point, remove the medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Trypsinize and collect the cells.
-
-
Cell Counting: Determine the total number of cells and the percentage of viable cells using trypan blue exclusion.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer and incubate on ice.
-
Sample Preparation for HPLC-MS/MS:
-
Add an internal standard to the cell lysate.
-
Precipitate proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
HPLC-MS/MS Analysis: Analyze the supernatant using a validated HPLC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the intracellular concentration of this compound, typically expressed as ng or µmol per million cells.
Caption: Workflow for quantifying in vitro cellular uptake of this compound.
In Vivo Biodistribution of this compound
Preclinical studies in high-fat diet (HFD)-fed mice have provided strong evidence for the systemic distribution of this compound following oral administration. The observed therapeutic effects in multiple organs suggest that this compound is absorbed from the gastrointestinal tract and distributed to key metabolic tissues.
Evidence of Tissue Distribution from In Vivo Efficacy Studies
Oral administration of this compound to HFD-fed mice resulted in significant physiological changes in various tissues, indicating its widespread distribution.
| Tissue/Organ | This compound Dosage (in mice) | Observed Effect | Reference |
| Liver | 10 mg/kg and 100 mg/kg | Amelioration of fatty liver and fibrosis | [1] |
| Adipose Tissue | 10 mg/kg and 100 mg/kg | Suppression of adipocyte hypertrophy and fibrosis | [1] |
| Subcutaneous Fat | 100 mg/kg | 44% reduction in subcutaneous fat | [1] |
| Multiple Organs | 10 mg/kg | AMPK activation to the same extent as 300 mg/kg metformin | [1] |
Experimental Protocol for In Vivo Biodistribution Studies
The following is a generalized protocol for assessing the biodistribution of a small molecule inhibitor like this compound in an animal model.
Objective: To determine the concentration of this compound in various tissues and plasma over time following administration.
Materials:
-
This compound
-
Animal model (e.g., C57BL/6 mice)
-
Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)
-
Anesthesia
-
Surgical tools for dissection
-
Homogenizer
-
HPLC-MS/MS system
-
Internal standard for HPLC-MS/MS analysis
Procedure:
-
Animal Dosing: Administer this compound to a cohort of animals via the desired route (e.g., oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), euthanize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Dissect and collect organs of interest (e.g., liver, kidney, muscle, fat, brain).
-
Tissue Homogenization: Weigh each tissue sample and homogenize in a suitable buffer.
-
Sample Preparation for HPLC-MS/MS:
-
Add an internal standard to plasma and tissue homogenates.
-
Perform protein precipitation and/or liquid-liquid extraction to isolate the compound.
-
Centrifuge and collect the supernatant/organic layer.
-
-
HPLC-MS/MS Analysis: Quantify the concentration of this compound in plasma and tissue samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate the concentration of this compound in plasma (ng/mL or µg/mL) and tissues (ng/g or µg/g of tissue).
Caption: Workflow for in vivo biodistribution analysis of this compound.
Signaling Pathways Influenced by this compound
The cellular uptake and distribution of this compound are prerequisites for its interaction with intracellular targets and the subsequent modulation of signaling pathways.
AMPK Activation Pathway
This compound activates AMPK, a central regulator of cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation, contributing to its anti-diabetic effects.
References
- 1. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 3. sciencedaily.com [sciencedaily.com]
- 4. medindia.net [medindia.net]
- 5. news-medical.net [news-medical.net]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 8. thestatemonitor.com [thestatemonitor.com]
HPH-15: A Novel Regulator of Gene Expression in Metabolic and Fibrotic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The novel compound HPH-15 has emerged as a promising therapeutic agent with potent anti-diabetic and anti-fibrotic properties. This technical guide provides a comprehensive overview of the effects of this compound on gene expression profiling, detailing its mechanism of action, experimental validation, and implications for drug development. This compound distinguishes itself from existing treatments, such as metformin (B114582), by demonstrating superior efficacy in activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation triggers a cascade of downstream events that favorably modulate glucose and lipid metabolism. Furthermore, this compound exhibits significant anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. A key aspect of its molecular action appears to be its interaction with heterogeneous nuclear ribonucleoprotein U (hnRNP U), suggesting a role in the post-transcriptional regulation of gene expression through mRNA stabilization. This guide consolidates the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and development in the fields of metabolic disease and fibrosis.
Introduction
Type 2 diabetes and related metabolic disorders represent a growing global health crisis. While existing therapies like metformin are widely used, there is a continuous need for more effective drugs with broader therapeutic windows. This compound is a novel small molecule that has demonstrated significant promise in preclinical studies, outperforming metformin in key metabolic functions.[1][2][3] It has been shown to activate AMP-activated protein kinase (AMPK) at concentrations 200 times lower than metformin and to reduce subcutaneous fat by 44% in mouse models.[2][3]
Beyond its metabolic benefits, this compound has also been identified as a potent anti-fibrotic agent.[4][5] This dual activity makes it a particularly attractive candidate for treating complex diseases such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH), where both metabolic dysregulation and fibrosis are key pathological features.
This guide will delve into the molecular mechanisms underlying the effects of this compound, with a particular focus on its impact on gene expression. We will explore its role in the AMPK and TGF-β signaling pathways and its interaction with hnRNP U.
Mechanism of Action: Dual Pathway Modulation
Activation of the AMPK Signaling Pathway
AMPK is a critical energy sensor that plays a central role in regulating metabolism.[6][7] Activation of AMPK leads to a switch from anabolic to catabolic pathways, promoting glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis.[6][7] this compound is a potent activator of AMPK, and this is considered its primary mechanism for improving glucose homeostasis and reducing fat accumulation.[8]
The activation of AMPK by this compound initiates a signaling cascade that affects the expression of numerous downstream genes involved in metabolism.
Inhibition of the TGF-β/Smad Signaling Pathway
Transforming growth factor-beta (TGF-β) is a key cytokine involved in the pathogenesis of fibrosis.[4][5] The binding of TGF-β to its receptor activates the Smad signaling pathway, leading to the transcription of pro-fibrotic genes. This compound has been shown to inhibit the phosphorylation of Smad3, a critical step in the activation of this pathway, thereby suppressing the expression of genes associated with fibrosis.[4][5]
Interaction with hnRNP U and Regulation of mRNA Stability
A potential mechanism for the broad effects of this compound on gene expression is its interaction with heterogeneous nuclear ribonucleoprotein U (hnRNP U).[9] hnRNP U is an RNA-binding protein that can influence pre-mRNA processing and mRNA stability.[9] By binding to hnRNP U, this compound may selectively stabilize or destabilize specific mRNA transcripts, thereby altering the protein expression levels of key metabolic and fibrotic regulators.
Effects on Gene Expression Profiling
While comprehensive gene expression profiling data from the primary study by Toma et al. (2024) on the metabolic effects of this compound is not publicly available, studies on its anti-fibrotic properties have identified several key target genes.
Quantitative Data on Gene Expression
The following table summarizes the known effects of this compound on the expression of fibrosis-related genes.
| Gene | Gene Function | Effect of this compound | Reference |
| Collagen I | Major component of the extracellular matrix | Downregulation | [4][5] |
| Fibronectin 1 | Extracellular matrix glycoprotein (B1211001) involved in cell adhesion and migration | Downregulation | [4][5] |
| Connective Tissue Growth Factor (CTGF) | Pro-fibrotic cytokine | Downregulation | [4][5] |
| α-Smooth Muscle Actin (α-SMA) | Marker of myofibroblast differentiation | Downregulation | [4][5] |
| Arginase 1 | M2 macrophage marker | Downregulation | [4] |
| Ym-1 | M2 macrophage marker | Downregulation | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound activates the AMPK signaling pathway.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound.
Caption: A general experimental workflow for studying this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound.
Cell Culture
-
L6-GLUT4myc, HepG2, and 3T3-L1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
AMPK Activation Assay
-
Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Perform Western blot analysis using primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of p-AMPK to total AMPK.
Glucose Uptake Assay (using 2-NBDG)
-
Seed cells in a 96-well black, clear-bottom plate.
-
After this compound treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a glucose-free medium containing 2-NBDG (a fluorescent glucose analog).
-
After incubation, wash the cells with cold PBS to remove excess 2-NBDG.
-
Measure the fluorescence intensity using a microplate reader to quantify glucose uptake.
3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
-
Grow 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a cocktail containing insulin, dexamethasone, and IBMX.
-
Treat the differentiating cells with this compound.
-
After 7-10 days, fix the cells with formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Elute the stain and measure the absorbance to quantify lipid accumulation.
High-Fat Diet (HFD) Mouse Model
-
House C57BL/6J mice in a controlled environment.
-
Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
Administer this compound orally or via injection.
-
Monitor body weight, food intake, and blood glucose levels regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
-
At the end of the study, collect tissues for histological and molecular analysis.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapeutics for metabolic and fibrotic diseases. Its dual mechanism of action, involving the potent activation of AMPK and the inhibition of TGF-β signaling, positions it as a promising candidate for treating complex multifactorial diseases. The potential role of hnRNP U in mediating its effects on gene expression opens up new avenues for research into the post-transcriptional regulation of metabolic and fibrotic pathways.
Future research should focus on elucidating the complete gene expression profile modulated by this compound in various cell types and tissues. Identifying the specific mRNA targets of the this compound/hnRNP U complex will be crucial for a deeper understanding of its molecular actions. Furthermore, long-term efficacy and safety studies in relevant animal models are necessary to pave the way for clinical trials in humans. The continued investigation of this compound holds the potential to deliver a novel and highly effective treatment for patients with diabetes, obesity, and fibrotic disorders.
References
- 1. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 8. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hnRNP-U enhances the expression of specific genes by stabilizing mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Toxicity Profile of HPH-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage toxicity research on the novel compound HPH-15. The information is compiled from preclinical in vitro and in vivo studies, offering insights into its safety profile. This document is intended to serve as a foundational resource for professionals engaged in drug development and research.
In Vitro Toxicity Assessment
The in vitro cytotoxicity of this compound has been evaluated in various cell lines to determine its effect on cell viability and to establish safe concentration ranges for further mechanistic studies.
Quantitative Data Summary
| Cell Line | Assay | Concentration Range | Duration | Observed Toxicity |
| A549 (Human Lung Carcinoma) | MTT | 0.1 - 10 µM | 24 and 48 hours | No significant toxicity observed. |
| A549 (Human Lung Carcinoma) | MTT | 50 µM | 48 hours | Toxic. |
| Primary Human Dermal Fibroblasts | Not specified | 3 µM | Not specified | Assumed non-toxic working concentration. |
| L6 Rat Myocytes | Not specified | 10 µM | Not specified | Assumed non-toxic working concentration. |
| HepG2 (Human Liver Cancer) | Not specified | 50 µM | Not specified | Assumed non-toxic working concentration. |
Experimental Protocol: MTT Assay for Cytotoxicity in A549 Cells
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxicity of this compound on the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of this compound is prepared in culture medium from the stock solution. The medium from the wells is replaced with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Control wells receive medium with the vehicle at the same concentration used for the this compound dilutions.
-
Incubation: The plates are incubated for 24 or 48 hours.
-
MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.
In Vivo Toxicity Assessment
In vivo studies have been conducted in mouse models to evaluate the safety and tolerability of this compound following oral administration.
Summary of In Vivo Observations
| Animal Model | Administration Route | Dosage | Duration | Key Observations |
| Bleomycin-induced skin fibrosis mouse model | Oral | Not specified | Not specified | Well-tolerated with no apparent adverse effects or significant impact on body weight.[1][2] |
| High-fat diet-induced obese mice | Oral | 10 mg/kg and 100 mg/kg | 5-6 weeks | Good safety profile. Lactic acid production was comparable to or lower than metformin. No significant adverse effects on body weight were noted; in fact, it mitigated fatty liver.[3][4] |
Representative Experimental Protocol: Acute Oral Toxicity Study in Mice (Based on OECD Guideline 420)
While a specific, detailed toxicology report for this compound is not publicly available, the following represents a standard protocol for an acute oral toxicity study in mice.
Animals:
-
Healthy, young adult mice (e.g., C57BL/6), approximately 8-12 weeks old.
-
Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
Housing and Feeding:
-
Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Standard rodent chow and water are provided ad libitum, except for a brief fasting period before dosing.
Experimental Procedure:
-
Fasting: Food is withheld for 3-4 hours before oral administration of this compound. Water remains available.
-
Dose Preparation and Administration: this compound is formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). A single dose is administered by oral gavage.
-
Observation Period: Animals are observed for 14 days.
-
Clinical Observations:
-
General Health: Daily observations for any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.
-
Food and Water Consumption: Measured weekly.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: At the end of the observation period, blood samples are collected for analysis of hematological and clinical chemistry parameters to assess effects on major organs.
-
Gross Necropsy: All animals are subjected to a full gross necropsy which includes examination of the external surface of the body, all orifices, and the cranial, thoracic and abdominal cavities and their contents.
-
Histopathology: Major organs and tissues (e.g., liver, kidneys, heart, lungs, spleen) are preserved for histopathological examination.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathways
This compound is known to exert its effects through the modulation of two key signaling pathways: the Transforming Growth Factor-β (TGF-β)/Smad pathway and the AMP-activated protein kinase (AMPK) pathway.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
References
An In-depth Technical Guide to the Chemical Compound HPH-15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for the novel compound HPH-15. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Chemical Structure and Properties
This compound is a synthetic small molecule with a distinct chemical structure that underpins its biological activity.
| Identifier | Value |
| Formal Name | N2,N6-bis[2-[(1,1-dimethylethyl)thio]ethyl]-2,6-pyridinedicarbothioamide |
| Synonym | HPH-8 |
| CAS Number | 1009838-93-0 |
| Molecular Formula | C19H31N3S4 |
| Formula Weight | 429.7 g/mol |
| SMILES | S=C(C1=CC=CC(C(NCCSC(C)(C)C)=S)=N1)NCCSC(C)(C)C |
| InChI Key | JFUQLHSMAKQEMR-UHFFFAOYSA-N |
| Physical Form | A solid |
| Solubility | Soluble in DMSO (≥ 10 mg/ml) and Ethanol (≥ 10 mg/ml) |
Mechanism of Action
This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] Its mechanism of action also involves the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, contributing to its antifibrotic properties.[4]
AMPK Signaling Pathway Activation
This compound activates AMPK at significantly lower concentrations than metformin, a widely used antidiabetic drug.[1][2][3] Activated AMPK plays a central role in metabolic regulation by phosphorylating various downstream targets. This leads to an increase in catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, and a decrease in anabolic processes that consume ATP, like gluconeogenesis, and lipid and protein synthesis.[5]
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. medindia.net [medindia.net]
- 3. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
HPH-15: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPH-15 is a novel small molecule compound demonstrating significant potential in therapeutic applications, particularly in the fields of metabolic disease and fibrosis. Identified as a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, this compound exhibits a dual mechanism of action that addresses key pathological processes in diseases such as type 2 diabetes and fibrosis. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies associated with this compound, intended to serve as a valuable resource for researchers and drug development professionals.
Chemical Properties
This compound, also known as HPH-8, is a pyridine-based symmetrical molecule. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1009838-93-0[1] |
| IUPAC Name | N2,N6-bis[2-[(1,1-dimethylethyl)thio]ethyl]-2,6-pyridinedicarbothioamide[1] |
| Molecular Formula | C₁₉H₃₁N₃S₄[1] |
| Molecular Weight | 429.7 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[1] |
| SMILES | S=C(C1=CC=CC(C(NCCSC(C)(C)C)=S)=N1)NCCSC(C)(C)C[1] |
| InChI | InChI=1S/C19H31N3S4/c1-18(2,3)25-12-10-20-16(23)14-8-7-9-15(22-14)17(24)21-11-13-26-19(4,5)6/h7-9H,10-13H2,1-6H3,(H,20,23)(H,21,24)[1] |
Biological Activity and Mechanism of Action
This compound has emerged as a promising therapeutic candidate due to its dual biological activities: activation of AMPK and inhibition of TGF-β signaling. These actions contribute to its observed anti-diabetic and anti-fibrotic effects.
AMPK Activation and Anti-Diabetic Effects
This compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[2][3][4][5] Its activation of AMPK is reported to be significantly more potent than that of metformin (B114582), a widely used anti-diabetic drug.[2][3][5]
Key findings include:
-
Enhanced Glucose Uptake: this compound promotes glucose uptake in muscle, liver, and fat cells at concentrations 200 times lower than metformin.[2][5]
-
Improved Insulin (B600854) Resistance: In high-fat diet-induced obese mice, this compound treatment improved insulin resistance.
-
Fat Reduction: The compound has been shown to decrease subcutaneous fat by 44% and mitigate fatty liver more effectively than metformin in preclinical models.[2][3][5]
-
Favorable Safety Profile: this compound exhibits comparable or lower lactic acid production compared to metformin, suggesting a reduced risk of lactic acidosis.[2][3][5]
The activation of AMPK by this compound leads to a cascade of downstream events that collectively improve metabolic parameters. A simplified representation of this pathway is provided below.
Inhibition of TGF-β Signaling and Anti-Fibrotic Effects
In addition to its metabolic effects, this compound demonstrates potent anti-fibrotic properties by inhibiting the TGF-β/Smad signaling pathway.[6] This pathway is a central driver of fibrosis in various tissues.
Key findings include:
-
Inhibition of Smad Phosphorylation: this compound blocks the TGF-β1-induced phosphorylation of Smad3 in human skin fibroblasts.
-
Suppression of Fibrotic Gene Expression: The compound suppresses the TGF-β1-dependent expression of alpha-smooth muscle actin (α-SMA), extracellular matrix components like collagen and fibronectin, and connective tissue growth factor (CTGF).[1]
-
Amelioration of Skin Fibrosis: In a mouse model of bleomycin-induced skin fibrosis, this compound reduced dermal thickness and inflammatory cell infiltration.[1]
The inhibitory effect of this compound on the TGF-β/Smad pathway interrupts the fibrotic cascade, as depicted in the following diagram.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on cultured cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot for AMPK and Smad Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of AMPK and Smad proteins.
Methodology:
-
Culture cells to 80-90% confluency and then treat with this compound for the desired time and concentration. For TGF-β signaling, cells are typically stimulated with TGF-β1 with or without this compound pre-treatment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-Smad3, or total Smad3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in cells.
Methodology:
-
Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 24-well plate and differentiate as required.
-
Starve the cells in serum-free, low-glucose medium for 2-4 hours.
-
Treat the cells with this compound for the specified duration.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 10-30 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
Experimental Workflow
The general workflow for investigating the dual activity of this compound can be summarized as follows:
Conclusion
This compound is a compelling preclinical candidate with a unique dual mechanism of action that holds promise for the treatment of metabolic and fibrotic diseases. Its potent activation of AMPK and inhibition of TGF-β signaling provide a strong rationale for its further investigation and development. This guide provides a foundational understanding of this compound's chemical properties and biological activities, along with key experimental protocols to facilitate future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
HPH-15: An Innovative AMPK Activator for In Vitro Research in Metabolic and Fibrotic Diseases
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
HPH-15 is a novel small molecule compound that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes and related metabolic disorders, as well as fibrotic diseases.[1][2][3] It functions primarily as a potent activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][4] Additionally, this compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in the progression of fibrosis.[5] These dual actions position this compound as a promising therapeutic candidate and a valuable tool for in vitro research.
This document provides detailed protocols for utilizing this compound in various in vitro cell culture assays to investigate its effects on cellular metabolism and fibrotic processes.
Mechanism of Action
This compound exerts its biological effects through two primary signaling pathways:
-
AMPK Activation: this compound activates AMPK at concentrations significantly lower than metformin (B114582), a commonly used antidiabetic drug.[1][4][6] AMPK activation leads to increased glucose uptake in muscle, liver, and fat cells, and a reduction in fat accumulation.[1][2][4]
-
TGF-β Signaling Inhibition: this compound has been shown to inhibit the downstream signaling of TGF-β.[5] This inhibition can block the expression of profibrotic cytokines and the epithelial-mesenchymal transition (EMT), a key process in fibrosis and cancer metastasis.[5]
Data Presentation
In Vitro Efficacy of this compound Compared to Metformin
| Parameter | This compound Concentration | Metformin Concentration | Cell Models | Observed Effect | Reference |
| AMPK Activation | 10 µmol/L | 2 mmol/L | L6-GLUT4 (muscle), HepG2 (liver), 3T3-L1 (fat) | Equivalent to metformin | [6] |
| Glucose Uptake | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, 3T3-L1 | Equivalent to metformin | [6] |
| GLUT4 Translocation | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, 3T3-L1 | Equivalent to metformin | [6] |
| Lactic Acid Production | Not specified | Not specified | L6-GLUT4, HepG2, 3T3-L1 | Equal to or less than metformin | [6] |
In Vivo Effects of this compound in High-Fat Diet (HFD)-Fed Mice
| Parameter | This compound Dosage | Metformin Dosage | Outcome | Reference |
| Blood Glucose Reduction | 10 mg/kg and 100 mg/kg | Not specified | Lowered from 11.1±0.3 mmol/l to 8.2±0.4 mmol/l and 7.9±0.4 mmol/l respectively | [6] |
| AMPK Activation | 10 mg/kg | 300 mg/kg | Equivalent to metformin in all organs | [6] |
| Subcutaneous Fat Reduction | High doses | Not specified | 44% reduction | [6] |
| Fat Accumulation and Fibrosis | Not specified | Not specified | More significant suppression than metformin in liver and fat tissue | [6] |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation in Cell Culture
This protocol describes how to assess the activation of AMPK in response to this compound treatment using Western blotting to detect the phosphorylation of AMPK.
Materials:
-
This compound
-
Cell lines (e.g., HepG2, L6-GLUT4, or 3T3-L1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., metformin).
-
Aspirate the old medium from the cells and replace it with the treatment medium.
-
Incubate for the desired time (e.g., 1, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total-AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total-AMPKα signal.
Protocol 2: Glucose Uptake Assay
This protocol outlines a method to measure glucose uptake in cells treated with this compound using a fluorescent glucose analog (e.g., 2-NBDG).
Materials:
-
This compound
-
Cell lines (e.g., L6-GLUT4 myotubes, 3T3-L1 adipocytes)
-
Complete cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (positive control)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Differentiation: Seed cells in a 96-well black, clear-bottom plate. For L6 or 3T3-L1 cells, differentiate them into myotubes or adipocytes, respectively, according to standard protocols.
-
Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in a serum-free medium.
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) in KRH buffer for 30 minutes. Include a vehicle control, a positive control (insulin), and a negative control (no treatment).
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 50-100 µM to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Measurement:
-
Remove the 2-NBDG-containing buffer and wash the cells twice with ice-cold PBS.
-
Add KRH buffer to each well.
-
Measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Protocol 3: TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation Assay
This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Materials:
-
This compound
-
Fibroblast cell line (e.g., NIH-3T3)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Recombinant human TGF-β1
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-smooth muscle actin (α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed fibroblasts onto glass coverslips in a 24-well plate.
-
Cell Treatment:
-
Once the cells reach 50-60% confluency, replace the medium with a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include a vehicle control (no TGF-β1) and a TGF-β1 only control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for assessing AMPK activation.
Caption: Workflow for the glucose uptake assay.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. medindia.net [medindia.net]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPH-15 in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel anti-fibrotic compound, HPH-15, in preclinical mouse models of fibrosis. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to assist in the evaluation of this compound's therapeutic potential.
Introduction to this compound
This compound is a small molecule compound with demonstrated anti-fibrotic properties. Its mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK) and the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[1][2][3] By targeting these key pathways, this compound has shown efficacy in reducing fibrosis in various tissues.
Mechanism of Action
This compound exerts its anti-fibrotic effects through a dual mechanism:
-
AMPK Activation: AMPK is a critical regulator of cellular energy homeostasis. Its activation has been shown to attenuate liver fibrosis by inhibiting hepatic stellate cell (HSC) activation and reducing the expression of fibrotic genes.[4][5][6]
-
Inhibition of TGF-β/Smad Signaling: The TGF-β/Smad pathway is a central driver of fibrosis. This compound suppresses the TGF-β-induced phosphorylation of Smad3, a key step in this signaling cascade.[1][2][7] This inhibition leads to a downstream reduction in the expression of extracellular matrix (ECM) proteins, such as collagen and fibronectin.[1][2]
Below is a diagram illustrating the signaling pathways targeted by this compound.
References
- 1. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. AMPK: a novel target for treating hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of AMP-activated Protein Kinase Ameliorates Liver Fibrosis in a Metabolic Dysfunction-Associated Steatohepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
Application Notes and Protocols for HPH-15 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the currently available data on the dosage and administration of the novel anti-diabetic compound, HPH-15, in preclinical animal studies. The information is primarily based on studies conducted in high-fat diet-induced obese mouse models of type 2 diabetes.
Summary of Preclinical Data
This compound has demonstrated significant efficacy in improving metabolic parameters in animal models of type 2 diabetes. It functions as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] In high-fat diet (HFD)-fed mice, this compound has been shown to lower blood glucose, improve insulin (B600854) resistance, and reduce fat accumulation.[2][3]
Table 1: this compound Dosage and Effects in High-Fat Diet (HFD)-Fed Mice
| Parameter | This compound (10 mg/kg) | This compound (100 mg/kg) | Metformin (B114582) (300 mg/kg) | Control (Vehicle) |
| Blood Glucose | Lowered to 8.2 ± 0.4 mmol/l | Lowered to 7.9 ± 0.4 mmol/l | Not specified in abstracts | 11.1 ± 0.3 mmol/l |
| AMPK Activation | Equivalent to Metformin (300 mg/kg) | Not specified | Equivalent to this compound (10 mg/kg) | Baseline |
| Subcutaneous Fat | Not specified | 44% reduction | Less effective than this compound | Baseline |
| Fatty Liver | More effective than Metformin | More effective than Metformin | Less effective than this compound | Present |
| Liver/Adipose Tissue Fibrosis | Suppression | Suppression | Less effective than this compound | Present |
Data compiled from studies by Toma, T., et al. (2024) published in Diabetologia.[2]
Experimental Protocols
The following protocols are based on the available information from published preclinical studies. Note that some details, such as the specific administration route and vehicle for the diabetes study, are inferred from a related study by the same research group on skin fibrosis and should be confirmed by consulting the primary literature.
High-Fat Diet (HFD)-Induced Obese Mouse Model
This protocol describes the induction of a diabetic phenotype in mice, making them suitable for testing anti-diabetic compounds like this compound.
-
Animal Strain: Male C57BL/6J mice.
-
Age at Diet Initiation: 5 weeks.
-
Diet: High-fat diet (specific composition should be obtained from the primary study).
-
Duration of Diet: 8 weeks (from 5 to 13 weeks of age).
-
Endpoint: At 13 weeks of age, mice should exhibit hyperglycemia and insulin resistance, making them suitable for the study.
This compound Formulation and Administration
This protocol is based on a related study and represents a likely method for this compound administration.
-
Compound: this compound
-
Vehicle: Sterilized olive oil.
-
Dosage Preparation: Prepare a suspension of this compound in sterilized olive oil to achieve final concentrations for delivering 10 mg/kg and 100 mg/kg body weight.
-
Administration Route: Oral gavage.
-
Frequency: Daily.
-
Control Groups: A vehicle control group receiving only sterilized olive oil and a positive control group receiving metformin (300 mg/kg) should be included.
Experimental Timeline
The treatment and monitoring schedule is crucial for assessing the efficacy of this compound.
-
Week 0: Initiate daily oral gavage of this compound, metformin, or vehicle in HFD-fed mice.
-
Weekly: Monitor body weight and random blood glucose levels.
-
Day 28: Measure random blood glucose levels (fed ad libitum).
-
Day 29: Measure fasting blood glucose levels (16-hour fast).
-
Week 4: Conduct glucose tolerance tests.
-
Week 5: Conduct insulin tolerance tests.
-
Week 6: Conduct pyruvate (B1213749) tolerance tests.
-
Day 42: Measure fasting insulin levels (16-hour fast).
-
End of Study: Euthanize animals and collect tissues (liver, adipose tissue, muscle) for analysis of fat accumulation, fibrosis, and AMPK activation.
Key Efficacy Endpoints Measurement
-
Blood Glucose: Measured from tail vein blood using a standard glucometer.
-
Insulin Resistance: Assessed via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Fat Accumulation: Quantified through histological analysis (e.g., H&E staining) of liver and adipose tissue sections and measurement of subcutaneous fat pad weight.
-
AMPK Activation: Determined by Western blot analysis of tissue lysates to measure the phosphorylation of AMPK.
Visualizations
This compound Mechanism of Action: AMPK Signaling Pathway
Caption: this compound activates AMPK, leading to beneficial downstream metabolic effects.
Experimental Workflow for this compound Animal Studies
Caption: Workflow for evaluating this compound efficacy in a high-fat diet mouse model.
References
Detecting HPH-15 Drug Targets by Western Blot: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the detection of key protein targets of the novel anti-diabetic and anti-fibrotic compound, HPH-15, using Western blotting. This compound has been shown to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] The primary cellular target of this compound is suggested to be the heterogeneous nuclear ribonucleoprotein U (hnRNP U).[4] This protocol focuses on methods to detect the activation of AMPK via phosphorylation and to analyze the expression of its proposed binding partner.
The provided methodologies are essential for researchers investigating the mechanism of action of this compound and similar compounds in drug development. The protocol includes steps for sample preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection, with specific considerations for phosphorylated proteins.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound, demonstrating its efficacy compared to metformin.
| Parameter | This compound | Metformin | Key Finding | Source |
| AMPK Activation Concentration | 10 µmol/l | 2 mmol/l | This compound activates AMPK at a concentration 200 times lower than metformin. | [1][2][3][5] |
| Subcutaneous Fat Reduction | 44% decrease | Less effective | This compound significantly reduces subcutaneous fat in high-fat diet-induced obese mice. | [1][2][3] |
| Blood Glucose Lowering (in HFD mice) | Lowered from 11.1 to 8.2 mmol/l (10 mg/kg) | - | This compound effectively lowers blood glucose levels. | [5] |
| Lactic Acid Production | Comparable or lower | - | This compound shows a favorable safety profile regarding lactic acidosis risk. | [1][2][3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway initiated by this compound, leading to the activation of AMPK and its downstream effects on glucose and fat metabolism.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for detecting this compound targets.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for the detection of phosphorylated AMPK (p-AMPK), total AMPK, and hnRNP U in cell lysates following treatment with this compound.
Materials and Reagents:
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.
-
Sample Buffer: 2x Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels based on target protein molecular weight.
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[6]
-
Wash Buffer: TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) antibody
-
Rabbit anti-AMPKα antibody
-
Mouse anti-hnRNP U antibody
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: a. Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control. b. After treatment, wash cells twice with ice-cold PBS. c. Lyse cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[6] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine protein concentration using a BCA protein assay. i. To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer. j. Denature the samples by heating at 95-100°C for 5-10 minutes.[6][7] For multi-pass transmembrane proteins, boiling should be avoided; instead, incubate at a lower temperature (e.g., 70°C) for 10-20 minutes.
-
SDS-PAGE: a. Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. b. Run the gel at a constant voltage until the dye front reaches the bottom. The gel percentage should be chosen based on the molecular weight of the target proteins.[8]
-
Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before equilibration.[6] b. Assemble the transfer stack (sandwich) and perform the transfer using a wet or semi-dry transfer system.[6] c. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[6]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6] b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, or anti-hnRNP U) diluted in 5% BSA in TBST. The incubation can be done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8][9] d. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8] e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] f. Wash the membrane three to five times for 5-10 minutes each with TBST.[8][10]
-
Signal Detection: a. Prepare the ECL working solution according to the manufacturer's instructions. b. Incubate the membrane with the ECL solution for 1-5 minutes.[8] c. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Perform densitometry analysis on the captured images to quantify band intensities. b. Normalize the intensity of the p-AMPK band to the total AMPK band to determine the relative level of AMPK activation. Normalize the hnRNP U band intensity to a loading control (e.g., GAPDH or β-actin) to assess changes in its expression.
References
- 1. news-medical.net [news-medical.net]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. medindia.net [medindia.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. thermofisher.com [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
HPH-15 in Combination with Cancer Therapies: Application Notes and Protocols
For Research Use Only.
Introduction
HPH-15 is a novel small molecule under investigation for its potential therapeutic applications in oncology. Preclinical evidence suggests a dual mechanism of action that may be beneficial in the context of cancer treatment, particularly in Non-Small Cell Lung Cancer (NSCLC). This compound has been identified as a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, this compound has been shown to suppress the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling[1].
The activation of AMPK, a central regulator of cellular energy homeostasis, can exert tumor-suppressive effects by inhibiting anabolic pathways required for rapid cell proliferation[2][3]. The inhibition of the TGF-β pathway, on the other hand, can counteract immunosuppression within the tumor microenvironment and overcome resistance to immunotherapy[4][5][6]. The dual action of this compound presents a compelling rationale for its investigation in combination with standard-of-care cancer therapies such as chemotherapy and immune checkpoint inhibitors.
These application notes provide a summary of the current understanding of this compound's mechanisms of action and offer hypothetical protocols for its investigation in combination with other cancer therapies. It is critical to note that there are currently no published studies on this compound in combination with other cancer therapies. The following protocols are therefore proposed experimental outlines based on the known targets of this compound and existing research on similar combination strategies.
Data Presentation
The following tables present hypothetical data based on expected outcomes from combination studies with this compound in NSCLC models. These are for illustrative purposes to guide experimental design.
Table 1: Hypothetical In Vitro IC50 Values (μM) of this compound in Combination with Cisplatin (B142131) in A549 NSCLC Cells
| Treatment | This compound (μM) | Cisplatin (μM) | Combination Index (CI)* |
| This compound alone | 5.2 | - | - |
| Cisplatin alone | - | 8.5 | - |
| This compound + Cisplatin (1:1 ratio) | 2.1 | 3.4 | < 1 (Synergistic) |
| This compound + Cisplatin (1:2 ratio) | 1.5 | 6.0 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical Tumor Growth Inhibition in an A549 Xenograft Model
| Treatment Group | Dose | Tumor Volume Change (%) |
| Vehicle Control | - | +150% |
| This compound | 20 mg/kg, oral, daily | -25% |
| Pembrolizumab (Anti-PD-1) | 5 mg/kg, i.p., twice weekly | -35% |
| This compound + Pembrolizumab | 20 mg/kg this compound + 5 mg/kg Pembrolizumab | -70% |
Signaling Pathways and Experimental Workflows
This compound Dual Mechanism of Action
Caption: Dual mechanism of this compound: AMPK activation and TGF-β/Smad3 signaling inhibition.
Experimental Workflow: In Vitro Combination Study
Caption: Workflow for in vitro assessment of this compound and cisplatin synergy in NSCLC cells.
Experimental Workflow: In Vivo Combination Study
Caption: Workflow for in vivo evaluation of this compound and Pembrolizumab combination therapy.
Experimental Protocols
Protocol 1: In Vitro Synergistic Effects of this compound and Chemotherapy
Objective: To determine if this compound enhances the cytotoxic effects of standard chemotherapy (e.g., cisplatin) in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, solubilized in DMSO)
-
Cisplatin (solution)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture NSCLC cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2x stock solution of this compound and cisplatin in culture medium.
-
Perform serial dilutions to create a dose-response curve for each drug individually and in combination (at constant and non-constant ratios).
-
Remove the old medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (DMSO).
-
Incubate for 72 hours.
-
-
Cell Viability Assessment:
-
After 72 hours, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Efficacy of this compound in Combination with an Immune Checkpoint Inhibitor
Objective: To evaluate the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a humanized mouse model of NSCLC.
Materials:
-
Immunodeficient mice (e.g., NSG mice) reconstituted with human hematopoietic stem cells or peripheral blood mononuclear cells.
-
NSCLC cell line (e.g., A549)
-
Matrigel
-
This compound (formulated for oral gavage)
-
Anti-PD-1 antibody (e.g., Pembrolizumab)
-
Vehicle control (for this compound) and isotype control antibody (for anti-PD-1)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 A549 cells mixed with Matrigel into the flank of each humanized mouse.
-
Monitor tumor growth until tumors reach an average volume of 100 mm³.
-
-
Treatment Administration:
-
Randomize mice into four treatment groups: (1) Vehicle + Isotype control, (2) this compound + Isotype control, (3) Vehicle + Anti-PD-1, (4) this compound + Anti-PD-1.
-
Administer this compound (e.g., 20 mg/kg) daily via oral gavage.
-
Administer anti-PD-1 antibody (e.g., 5 mg/kg) intraperitoneally twice a week.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis of immune cell infiltration (e.g., CD8+ T cells) and signaling pathway markers (e.g., p-Smad3, p-AMPK).
-
Another portion can be snap-frozen for Western blot analysis to quantify protein expression levels.
-
Conclusion
The dual mechanism of action of this compound, involving AMPK activation and TGF-β signaling inhibition, provides a strong rationale for its investigation in combination with existing cancer therapies. The hypothetical protocols outlined above offer a starting point for preclinical studies to explore the potential synergistic effects of this compound with chemotherapy and immunotherapy in NSCLC. Further research is warranted to validate these hypotheses and to establish the safety and efficacy of this compound in combination regimens for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. AMPK: An energy sensor for non-small cell lung cancer progression and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel direct AMPK activator suppresses non-small cell lung cancer through inhibition of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TGF-β pathway in patients with non-small cell lung cancer - Joerger - AME Clinical Trials Review [actr.amegroups.org]
- 5. Addressing clinical needs in NSCLC immunotherapy: Mechanisms of resistance and promising combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for HPH-15 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPH-15 is a novel, potent AMP-activated protein kinase (AMPK) activator with promising therapeutic potential for type 2 diabetes.[1][2][3][4] Preclinical studies have demonstrated its dual efficacy in improving glycemic control and reducing fat accumulation, outperforming the standard-of-care metformin (B114582) in several key aspects.[1][2][5][6] this compound also exhibits significant anti-fibrotic properties, suggesting a potential role in mitigating diabetes-associated complications such as non-alcoholic fatty liver disease (NAFLD) and liver fibrosis.[1][7][8] These application notes provide a comprehensive overview of the experimental design for investigating this compound, including detailed protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Data Presentation
In Vitro Efficacy of this compound vs. Metformin
| Parameter | Cell Line | This compound Concentration | Metformin Concentration | Outcome | Reference |
| AMPK Activation | L6-GLUT4myc (muscle), HepG2 (liver), 3T3-L1 (fat) | 10 µmol/l | 2 mmol/l | Equivalent activation | [1] |
| Glucose Uptake | L6-GLUT4myc, HepG2, 3T3-L1 | 10 µmol/l | 2 mmol/l | Equivalent increase | [1] |
| GLUT4 Translocation | L6-GLUT4myc | 10 µmol/l | 2 mmol/l | Equivalent increase | [1] |
| Lactic Acid Production | Not specified | Not specified | Not specified | Comparable or lower than metformin | [2][3][4] |
In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | This compound Dosage | Metformin Dosage | Control (HFD) | Outcome | Reference |
| Blood Glucose | 10 mg/kg | 300 mg/kg | 11.1 ± 0.3 mmol/l | Reduced to 8.2 ± 0.4 mmol/l | [1] |
| Blood Glucose | 100 mg/kg | 300 mg/kg | 11.1 ± 0.3 mmol/l | Reduced to 7.9 ± 0.4 mmol/l | [1] |
| AMPK Activation | 10 mg/kg | 300 mg/kg | - | Equivalent activation in all organs | [1] |
| Subcutaneous Fat | High dose | - | - | 44% reduction | [1][2] |
| Fatty Liver & Adipocyte Hypertrophy | Not specified | Not specified | - | More effective amelioration than metformin | [1] |
| Liver and Adipose Tissue Fibrosis | Not specified | Not specified | - | More significant suppression than metformin | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in metabolic regulation.
References
- 1. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. news-medical.net [news-medical.net]
- 4. medindia.net [medindia.net]
- 5. researchgate.net [researchgate.net]
- 6. Diabetologia 11/2024 | springermedicine.com [springermedicine.com]
- 7. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug candidate for type 2 diabetes developed by Kumamoto University | News | Science Japan [sj.jst.go.jp]
Application Notes and Protocols: Measuring AMPK Activation After HPH-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, playing a critical role in metabolic processes. Its activation is a key therapeutic target for metabolic diseases such as type 2 diabetes. HPH-15 is a novel, potent antifibrotic compound that has demonstrated significant efficacy in activating AMPK, surpassing the effects of the widely used antidiabetic drug, metformin (B114582).[1][2] Studies have shown that this compound activates AMPK at concentrations 200 times lower than metformin, leading to enhanced glucose uptake in liver, muscle, and fat cells, and a significant reduction in fat accumulation in preclinical models.[1]
These application notes provide detailed protocols for researchers to effectively measure the activation of AMPK in response to this compound treatment in both in vitro and in vivo models. The methodologies described herein are essential for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting AMPK.
Key Signaling Pathway and Experimental Overview
The activation of AMPK by this compound initiates a signaling cascade that promotes catabolic processes to restore cellular energy balance. A simplified representation of this pathway and the general workflow for its investigation are depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound-mediated AMPK activation from preclinical studies.
Table 1: In Vitro AMPK Activation by this compound
| Cell Line | This compound Concentration | Equivalent Metformin Concentration for Similar AMPK Activation | Reference |
| L6-GLUT4 (Muscle) | 10 µmol/L | 2 mmol/L | [3] |
| HepG2 (Liver) | 10 µmol/L | 2 mmol/L | [3] |
| 3T3-L1 (Adipose) | 10 µmol/L | 2 mmol/L | [3] |
Table 2: In Vivo AMPK Activation by this compound in High-Fat Diet-Fed Mice
| Tissue | This compound Dosage | Equivalent Metformin Dosage for Similar AMPK Activation | Reference |
| Liver | 10 mg/kg | 300 mg/kg | [3] |
| Muscle | 10 mg/kg | 300 mg/kg | [3] |
| Adipose Tissue | 10 mg/kg | 300 mg/kg | [3] |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation in Cultured Cells
This protocol details the measurement of AMPK activation in cell lines (e.g., L6-GLUT4, HepG2, 3T3-L1) treated with this compound using Western blotting.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency in appropriate media. b. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). c. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µmol/L) or a vehicle control for a specified duration (e.g., 24 hours). A positive control of metformin (e.g., 2 mmol/L) should be included.[3]
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE (e.g., 10% gel). c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify band intensities using densitometry software. b. Calculate the ratio of phospho-AMPKα to total AMPKα for each sample. c. Normalize the results to the vehicle control.
Protocol 2: In Vivo AMPK Activation in a Mouse Model
This protocol describes the assessment of AMPK activation in tissues of high-fat diet (HFD)-fed mice treated with this compound.
1. Animal Model and Treatment: a. Induce obesity and insulin (B600854) resistance in mice by feeding a high-fat diet for a specified period (e.g., 8-12 weeks). b. Administer this compound orally at desired doses (e.g., 10 mg/kg, 100 mg/kg) daily for a defined treatment period.[3] Include a vehicle control group and a metformin-treated group (e.g., 300 mg/kg) for comparison.[3]
2. Tissue Collection and Lysis: a. At the end of the treatment period, euthanize the mice and rapidly excise tissues of interest (e.g., liver, skeletal muscle, adipose tissue). b. Immediately freeze the tissues in liquid nitrogen. c. Homogenize the frozen tissues in ice-cold lysis buffer with protease and phosphatase inhibitors. d. Centrifuge the homogenates at high speed to pellet cellular debris. e. Collect the supernatant for protein analysis.
3. Protein Quantification and Western Blotting: a. Follow steps 3, 4, and 5 as described in Protocol 1 to determine protein concentration and perform Western blot analysis for phospho-AMPKα (Thr172) and total AMPKα.
Protocol 3: AMPK Kinase Activity Assay
This protocol provides a general method for directly measuring AMPK enzyme activity from cell or tissue lysates.
1. Immunoprecipitation of AMPK: a. Incubate 100-200 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C. b. Add protein A/G agarose (B213101) beads and incubate for an additional 2 hours. c. Wash the beads three times with lysis buffer and once with kinase assay buffer.
2. Kinase Reaction: a. Resuspend the beads in kinase assay buffer containing a specific AMPK substrate (e.g., SAMS peptide) and ATP. b. Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
3. Detection of Activity: a. The method of detection will depend on the assay kit used. Common methods include: i. Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate. ii. Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction. iii. ELISA-based: Using a phospho-specific antibody to detect the phosphorylated substrate.
4. Data Analysis: a. Quantify the signal according to the manufacturer's instructions. b. Compare the activity of AMPK from this compound treated samples to control samples.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Therapeutic drug candidate for type 2 diabetes developed by Kumamoto University | News | Science Japan [sj.jst.go.jp]
- 3. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPH-15 in Inducing Cellular Morphological Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPH-15 is a synthetic histidine-pyridine-histidine ligand derivative demonstrating significant biological activity. Primarily recognized for its anti-fibrotic and anti-diabetic properties, recent studies have illuminated its role in modulating cell morphology, particularly through the inhibition of the Epithelial-to-Mesenchymal Transition (EMT). EMT is a fundamental cellular process implicated in development, fibrosis, and cancer metastasis, characterized by a dramatic shift in cellular phenotype from a stationary, epithelial state to a migratory, mesenchymal state.
These application notes provide a comprehensive overview of this compound's mechanism of action in altering cell morphology and detailed protocols for its application in a research setting. The primary focus is on its ability to inhibit TGF-β-induced EMT in cancer cells, a key process in tumor progression and metastasis.
Mechanism of Action: Inhibition of TGF-β Signaling and Zeb1 Degradation
This compound exerts its effects on cell morphology primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. In the context of cancer, TGF-β is a potent inducer of EMT. This compound has been shown to inhibit the downstream signaling of TGF-β.[1] This inhibition prevents the expression of key transcription factors that drive the EMT process.
A critical target in this pathway is the Zinc finger E-box binding homeobox 1 (Zeb1) transcription factor. Zeb1 is a master regulator of EMT, repressing epithelial genes (such as E-cadherin) and activating mesenchymal genes.[2][3] this compound has been demonstrated to promote the degradation of Zeb1 in non-small-cell lung cancer (NSCLC) cells.[4] By reducing Zeb1 levels, this compound effectively blocks the cellular reprogramming that leads to the mesenchymal morphology, thereby maintaining the epithelial phenotype.
While this compound is also a known activator of AMP-activated protein kinase (AMPK), studies have shown that this activation is not the primary cause of its anti-EMT and anti-cell migration activities.[1]
Key Signaling Pathway
Caption: this compound inhibits TGF-β-induced EMT by promoting Zeb1 degradation.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data from studies on this compound, primarily focusing on its anti-EMT and related activities.
| Cell Line | Treatment | Concentration | Effect | Reference |
| A549 (NSCLC) | This compound | 5 µM | ~40% suppression of TGF-β-induced cell migration | [1] |
| A549 (NSCLC) | This compound | 10 µM | Complete inhibition of TGF-β-induced cell migration | [1] |
| 3D-cultured NSCLC cells | This compound | >10 µM | Anti-EMT activity observed | [1] |
| Human Dermal Fibroblasts | This compound | Not specified | Suppressed TGF-β-induced phosphorylation of Smad3 | [5] |
| L6-GLUT4, HepG2, 3T3-L1 cells | This compound | 10 µmol/l | Increased AMPK activation to the same extent as 2 mmol/l metformin | [6] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT) and Morphological Changes
This protocol details the methodology to induce EMT in epithelial cells using TGF-β and to assess the inhibitory effect of this compound on this process, focusing on changes in cell morphology and EMT marker expression.
1. Cell Culture and Seeding:
-
Culture A549 cells (or another suitable epithelial cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
2. This compound and TGF-β Treatment:
-
Prepare stock solutions of this compound (in DMSO) and human recombinant TGF-β1 (in sterile 4 mM HCl containing 1 mg/mL BSA).
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM). Pre-incubate for 2 hours.
-
Add TGF-β1 to a final concentration of 5 ng/mL to induce EMT.
-
Include appropriate controls: vehicle control (DMSO), TGF-β1 only, and this compound only.
-
Incubate the cells for 48-72 hours.
3. Assessment of Morphological Changes:
-
Microscopy:
-
Throughout the incubation period, observe the cells daily using a phase-contrast microscope.
-
Capture images at the end of the incubation period (e.g., 72 hours).
-
Expected Results: Control cells should exhibit a typical epithelial, cobblestone-like morphology. TGF-β1 treated cells should appear elongated, spindle-shaped, and scattered, characteristic of a mesenchymal phenotype. Cells treated with this compound and TGF-β1 are expected to retain their epithelial morphology in a dose-dependent manner.
-
-
Quantitative Morphological Analysis:
-
Using image analysis software (e.g., ImageJ), quantify morphological parameters from the captured images.
-
Parameters to measure:
-
Cell Area: The total pixel area of each cell.
-
Circularity: A measure of roundness (a value of 1.0 indicates a perfect circle).
-
Aspect Ratio: The ratio of the major axis to the minor axis of the cell (higher values indicate more elongated cells).
-
-
Analyze at least 100 cells per condition for statistical significance.
-
4. Analysis of EMT Marker Expression (Western Blotting):
-
After 72 hours of treatment, lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Epithelial marker: E-cadherin
-
Mesenchymal markers: N-cadherin, Vimentin
-
Loading control: β-actin or GAPDH
-
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results: TGF-β1 treatment should decrease E-cadherin expression and increase N-cadherin and Vimentin expression. This compound co-treatment should reverse these changes in a dose-dependent manner.
Experimental Workflow Diagram
References
- 1. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of ZEB1 Function and Molecular Associations in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeb1 Represses Mitf and Regulates Pigment Synthesis, Cell Proliferation and Epithelial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of HPH-15 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPH-15 is a novel small molecule compound that has demonstrated significant potential in preclinical studies as a dual-action therapeutic agent for type 2 diabetes and associated complications.[1][2][3] It functions primarily through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] this compound has been shown to be more potent than metformin (B114582) in activating AMPK, leading to enhanced glucose uptake and a reduction in fat accumulation.[1][2][3][4] Furthermore, this compound exhibits anti-fibrotic properties by inhibiting the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[5][6] The cellular target of this compound is thought to be the heterogeneous nuclear ribonucleoprotein U (hnRNP U).[5][7]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key protein markers in tissues treated with this compound. The provided methodologies are intended to assist researchers in evaluating the in-situ effects of this compound on its primary signaling pathways and downstream targets.
Data Presentation
The following tables summarize the quantitative data from preclinical studies involving this compound treatment.
Table 1: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obese Mouse Model [7][8]
| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (100 mg/kg) | Metformin (300 mg/kg) |
| Blood Glucose (mmol/l) | 11.1 ± 0.3 | 8.2 ± 0.4 | 7.9 ± 0.4 | Not specified |
| Subcutaneous Fat Reduction | - | Not specified | 44% | Less effective than this compound |
| AMPK Activation | Baseline | Equivalent to Metformin | Higher than Metformin | Standard |
Table 2: In Vitro Potency of this compound [8]
| Parameter | This compound | Metformin |
| Concentration for equivalent AMPK activation | 10 µmol/l | 2 mmol/l |
| Lactic Acid Production | Equal to or less than Metformin | Standard |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: this compound signaling pathways.
Immunohistochemistry Experimental Workflow
Caption: IHC experimental workflow.
Experimental Protocols
This section provides detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
I. Tissue Preparation
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut paraffin blocks into 4-5 µm thick sections and mount on positively charged slides.
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
II. Immunohistochemical Staining Protocol
A. Staining for Phosphorylated AMPK (p-AMPK)
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (TBS or PBS with 0.05% Tween-20).
-
Blocking: Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature.
-
Primary Antibody: Incubate with a rabbit polyclonal or monoclonal antibody against phospho-AMPKα (Thr172) diluted in antibody diluent. Recommended starting dilution is 1:100, but optimal dilution should be determined by the user. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody: After washing, incubate with a goat anti-rabbit HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Visualize the signal using a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and mount with a permanent mounting medium.
B. Staining for Phosphorylated Smad3 (p-Smad3)
-
Antigen Retrieval: HIER using 10 mM citrate buffer (pH 6.0) as described for p-AMPK is generally effective.
-
Peroxidase Block and Blocking: Follow the same steps as for p-AMPK staining.
-
Primary Antibody: Incubate with a rabbit monoclonal antibody against phospho-Smad3 (Ser423/425). A starting dilution of 1:200 is recommended, with optimization by the end-user. Incubate overnight at 4°C.
-
Secondary Antibody, Detection, Counterstaining, and Mounting: Follow the same steps as for p-AMPK staining.
C. Staining for hnRNP U
-
Antigen Retrieval: HIER with citrate buffer (pH 6.0) is recommended.
-
Peroxidase Block and Blocking: Follow the same steps as for p-AMPK staining.
-
Primary Antibody: Use a rabbit polyclonal or monoclonal antibody against hnRNP U. A starting dilution of 1:100 to 1:500 should be tested. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody, Detection, Counterstaining, and Mounting: Follow the same steps as for p-AMPK staining.
D. Staining for Fibrosis Markers (Collagen I and α-SMA)
-
Antigen Retrieval:
-
Collagen I: Enzymatic digestion with pepsin or trypsin, or HIER with citrate buffer (pH 6.0) can be used. Optimization may be required depending on the antibody.
-
α-Smooth Muscle Actin (α-SMA): HIER with citrate buffer (pH 6.0) is generally sufficient.
-
-
Peroxidase Block and Blocking: Follow the same steps as for p-AMPK staining.
-
Primary Antibody:
-
Collagen I: Use a rabbit polyclonal or mouse monoclonal antibody. A typical starting dilution is 1:200 to 1:500.
-
α-SMA: Use a mouse monoclonal antibody (clone 1A4 is common). A typical starting dilution is 1:100 to 1:400.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody, Detection, Counterstaining, and Mounting: Follow the same steps as for p-AMPK staining, using the appropriate anti-mouse or anti-rabbit secondary antibody.
III. Controls
-
Positive Control: Use tissue known to express the target protein (e.g., liver or muscle for p-AMPK, fibrotic tissue for collagen I and α-SMA).
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: Use a non-immune IgG from the same species as the primary antibody at the same concentration to assess background staining.
Disclaimer
These protocols are intended as a guideline. Optimal conditions for tissue preparation, antigen retrieval, antibody dilutions, and incubation times should be determined by the individual researcher for each specific experiment.
References
- 1. news-medical.net [news-medical.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. thestatemonitor.com [thestatemonitor.com]
- 4. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (44-246G) [thermofisher.com]
- 5. Anti-SMAD3 (pS423/425) + SMAD5 (pS463/465 ) + SMAD1 (pS463/465) + SMAD2 (pS465/467) antibody [EP823Y] (ab52903) | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of SMAD3 in immune cells predicts survival of patients with early stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPH-15 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPH-15 is a novel small molecule compound demonstrating significant potential in metabolic and fibrotic disease research. Identified as a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, this compound presents a compelling candidate for drug discovery programs targeting type 2 diabetes, obesity, and fibrosis.[1][2][3][4] Recent evidence also points to its interaction with heterogeneous nuclear ribonucleoprotein U (hnRNP U), suggesting a multifaceted mechanism of action.[5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds like this compound that modulate these key signaling pathways. The protocols are designed for automation and scalability, enabling the rapid screening of large compound libraries.
Key Features of this compound
-
Potent AMPK Activator: this compound activates AMPK at concentrations significantly lower than the widely used anti-diabetic drug, metformin (B114582).[1][2][3][6][7] A concentration of 10 µmol/L this compound has been shown to elicit a similar level of AMPK activation and glucose uptake as 2 mmol/L metformin.[2]
-
TGF-β Signaling Inhibitor: this compound effectively inhibits the TGF-β signaling pathway, a key mediator of fibrosis. This anti-fibrotic activity has been demonstrated in preclinical models of skin fibrosis.[4]
-
Dual Action Potential: The combined effects on both metabolic and fibrotic pathways make this compound a promising therapeutic candidate for complex diseases such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).
-
Novel Target Interaction: this compound has been identified to bind to hnRNP U, which may contribute to its effects on cell migration and other cellular processes.[5]
Quantitative Data Summary
The following table summarizes the comparative quantitative data for this compound and metformin based on published literature. This data is essential for establishing benchmarks and interpreting results from HTS campaigns.
| Parameter | This compound | Metformin | Cell Models | Reference |
| Effective Concentration for AMPK Activation | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, 3T3-L1 cells | [2] |
| Effective Concentration for Glucose Uptake | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, 3T3-L1 cells | [2] |
| Relative Potency (AMPK Activation) | ~200x more potent | 1x | L6-GLUT4, HepG2, 3T3-L1 cells | [1][3][6][7] |
| TGF-β Induced Fibrotic Response Inhibition | Significant at 3-10 µM | Not reported | Human dermal fibroblasts | [4] |
Experimental Protocols
High-Throughput Screening for AMPK Activators
This protocol describes a cell-based assay to screen for compounds that activate AMPK, using the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), as a readout.
Principle:
AMPK activation leads to the phosphorylation of ACC at Ser79. This assay utilizes a homogenous time-resolved fluorescence (HTRF) or similar immunoassay technology to detect the increase in phospho-ACC levels in cells treated with test compounds.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: Phenol red-free DMEM
-
Test compounds (dissolved in DMSO)
-
Positive Control: this compound (10 µM)
-
Negative Control: DMSO (0.1%)
-
HTRF p-ACC (Ser79) Assay Kit (or equivalent)
-
384-well white, solid-bottom assay plates
-
Liquid handling robotics for dispensing cells and reagents
-
Plate reader capable of HTRF detection
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells to ~80% confluency.
-
Harvest and resuspend cells in Assay Buffer to a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of test compounds in DMSO.
-
Transfer 50 nL of each compound solution to the assay plate wells using a pintool or acoustic dispenser.
-
Include wells with this compound (positive control) and DMSO (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 1 hour.
-
-
Lysis and Detection:
-
Prepare the HTRF lysis and detection reagents according to the manufacturer's instructions.
-
Add 10 µL of the combined lysis/detection reagent to each well.
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm) and normalize the data to the controls.
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality.
-
Determine the percentage activation for each compound relative to the positive and negative controls.
-
Generate dose-response curves for active compounds to determine their EC50 values.
High-Throughput Screening for Glucose Uptake
This protocol outlines a cell-based assay to screen for compounds that promote glucose uptake, using a fluorescently labeled glucose analog.
Principle:
Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG). The amount of fluorescence inside the cells is proportional to the rate of glucose uptake. Compounds that enhance glucose uptake will result in a higher intracellular fluorescence signal.
Materials:
-
3T3-L1 adipocytes (differentiated) or L6 myotubes
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Starvation Medium: Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Test compounds (dissolved in DMSO)
-
Positive Control: this compound (10 µM) or Insulin (100 nM)
-
Negative Control: DMSO (0.1%)
-
Quenching Solution: 0.1 M Glycine (pH 10)
-
384-well black, clear-bottom assay plates
-
Liquid handling robotics
-
Fluorescence plate reader or high-content imager
Protocol:
-
Cell Seeding and Differentiation (for 3T3-L1):
-
Seed 3T3-L1 pre-adipocytes in 384-well plates and differentiate into mature adipocytes following standard protocols.
-
-
Compound Treatment:
-
Wash cells twice with KRH buffer.
-
Incubate cells in 15 µL of KRH buffer for 2 hours at 37°C.
-
Add 50 nL of test compound solutions.
-
Incubate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 5 µL of 2-NBDG solution (final concentration 100 µM) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Signal Termination and Reading:
-
Aspirate the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Add 20 µL of Quenching Solution to lyse the cells and stop the reaction.
-
Read the fluorescence intensity (Excitation/Emission ~485/535 nm).
-
Data Analysis:
-
Normalize the fluorescence signal to the cell number (if using a high-content imager with nuclear staining) or assume equal cell numbers per well.
-
Calculate the percentage increase in glucose uptake compared to the negative control.
-
Determine EC50 values for active compounds.
High-Throughput Screening for TGF-β Signaling Inhibitors
This protocol details a reporter gene assay to screen for inhibitors of the TGF-β signaling pathway.
Principle:
This assay uses a cell line stably transfected with a luciferase reporter gene under the control of a Smad-responsive element. Activation of the TGF-β pathway by its ligand induces the expression of luciferase. Inhibitors of the pathway will reduce the luciferase signal.
Materials:
-
HEK293T cells stably expressing a (SBE)4-luciferase reporter construct
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin)
-
Assay Medium: DMEM, 0.5% FBS
-
Recombinant human TGF-β1
-
Test compounds (dissolved in DMSO)
-
Positive Control: SB431542 (a known TGF-β receptor I kinase inhibitor)
-
Negative Control: DMSO (0.1%)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom assay plates
-
Liquid handling robotics
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates at a density of 8,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
The next day, replace the medium with 20 µL of assay medium.
-
Add 50 nL of test compound solutions.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TGF-β1 in assay medium.
-
Add 5 µL of the TGF-β1 solution to each well (final concentration of 1 ng/mL), except for the unstimulated control wells.
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Calculate the percentage inhibition of the TGF-β1-induced luciferase signal for each compound.
-
Determine IC50 values for active compounds from dose-response curves.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound.
Conclusion
This compound is a promising dual-action compound with significant therapeutic potential. The high-throughput screening assays detailed in these application notes provide a robust framework for the discovery and characterization of novel modulators of the AMPK and TGF-β pathways. These protocols can be readily adapted for various research and drug development applications, accelerating the identification of next-generation therapeutics for metabolic and fibrotic diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anti-cell migration compound that binds to hnRNP U and suppresses nuclear deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 7. thestatemonitor.com [thestatemonitor.com]
Application Notes and Protocols: Elucidating the Mechanism of HPH-15 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPH-15 is a novel investigational compound demonstrating significant potential in preclinical models for the treatment of type 2 diabetes and associated metabolic disorders.[1][2][3] It has been shown to reduce blood glucose levels and combat fat accumulation, outperforming existing therapies like metformin (B114582) in some studies.[1][2][3][4] The primary mechanism of action is attributed to the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][5][6][7] Additionally, this compound exhibits antifibrotic properties, suggesting a broader therapeutic potential.[2][8] While initial studies have identified potential targets, the complete molecular mechanism of this compound remains to be fully elucidated. This document provides detailed protocols and application notes for utilizing CRISPR-Cas9 technology to systematically investigate the mechanism of action of this compound, validate its known targets, and identify novel cellular components involved in its therapeutic effects.
Introduction to this compound
This compound has emerged as a promising therapeutic candidate with dual beneficial effects on glucose metabolism and fat accumulation.[1][4] Preclinical studies have highlighted its enhanced efficacy compared to metformin, activating AMPK at significantly lower concentrations.[1][3][5][6] Key findings from these studies include a significant reduction in subcutaneous fat and mitigation of fatty liver in mouse models.[1][2][4] Furthermore, this compound has demonstrated a favorable safety profile with comparable or lower lactic acid production than metformin, reducing the risk of lactic acidosis.[1][4][5][6] Beyond its metabolic effects, this compound has been noted for its antifibrotic activity, potentially by inhibiting the TGF-β/Smad3 signaling pathway.[8] Some evidence also points towards heterogeneous nuclear ribonucleoprotein U (hnRNP U) as a cellular binding target.[9]
The multifaceted effects of this compound suggest a complex mechanism of action that may involve multiple cellular pathways. CRISPR-Cas9 technology offers a powerful and precise tool to dissect these pathways, validate proposed targets, and uncover novel genetic modifiers of the this compound response.
Using CRISPR-Cas9 to Interrogate this compound Mechanism
CRISPR-Cas9 technology can be leveraged in several ways to study the mechanism of action of a small molecule like this compound:
-
Target Identification: Genome-wide CRISPR knockout (KO) screens can be employed to identify genes that, when inactivated, confer resistance or sensitivity to this compound. This is a powerful, unbiased approach to discover novel drug targets and resistance mechanisms.
-
Target Validation: Specific genes in the proposed signaling pathways of this compound (e.g., PRKAA1/AMPKα1, TGFBR1, SMAD3, HNRNPU) can be knocked out to confirm their role in mediating the drug's effects.
-
Pathway Analysis: By systematically knocking out components of related metabolic and signaling pathways, the precise downstream effects of this compound can be mapped.
The following sections provide detailed protocols for these applications.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-KO Screen to Identify this compound Resistance Genes
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function leads to cellular resistance to this compound-induced cytotoxicity or metabolic changes.
Experimental Workflow:
Caption: Workflow for a genome-wide CRISPR-KO screen.
Methodology:
-
Cell Line Selection: Choose a cell line relevant to the therapeutic effects of this compound, such as the human hepatocyte cell line HepG2, which is responsive to metabolic drugs.
-
Lentiviral Library Production: Produce high-titer lentivirus for a genome-wide CRISPR knockout library (e.g., GeCKO v2).
-
Transduction and Selection: Transduce the selected cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA. Select for successfully transduced cells using puromycin.
-
This compound Treatment:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line.
-
Culture the transduced cell population for 14-21 days in the presence of this compound at the IC50.
-
Culture a parallel population with a vehicle control (e.g., DMSO).
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the this compound treated and control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA.
-
-
Data Analysis: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance to this compound.
Protocol 2: Validation of this compound Target Pathways using Individual CRISPR-KO
This protocol describes the generation and validation of specific gene knockouts to confirm the role of the AMPK and TGF-β pathways in this compound's mechanism.
Experimental Workflow:
Caption: Workflow for validating gene targets using CRISPR-KO.
Methodology:
-
sgRNA Design and Cloning: Design 2-3 sgRNAs targeting the coding sequence of genes of interest (e.g., PRKAA1 for AMPK, HNRNPU, TGFBR1, SMAD3). Clone these into a suitable Cas9 expression vector.
-
Transfection and Clonal Selection: Transfect the target cell line with the sgRNA/Cas9 plasmids. Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and expand them into clonal populations.
-
Knockout Validation: Screen the clonal populations for successful gene knockout.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to identify insertions/deletions (indels).
-
Western Blot: Confirm the absence of the target protein.
-
-
Phenotypic Assays:
-
Treat the validated knockout cell lines and a wild-type (WT) control with this compound.
-
AMPK Pathway Activation: Measure the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) by Western blot. The absence of AMPK activation in PRKAA1 KO cells upon this compound treatment would validate it as the target.
-
Glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake. A blunted response to this compound in KO cells would indicate the gene's involvement.
-
Antifibrotic Effect: Stimulate cells with TGF-β and treat with this compound. Measure the expression of fibrotic markers like Collagen I by qPCR or Western blot. The inability of this compound to suppress these markers in SMAD3 or TGFBR1 KO cells would confirm their role.
-
Data Presentation
Quantitative data from the validation experiments should be summarized in tables for clear comparison.
Table 1: Effect of Gene Knockout on this compound-Mediated AMPK Activation
| Cell Line | This compound Treatment | p-AMPK/AMPK Ratio (Fold Change vs. WT Control) | p-ACC/ACC Ratio (Fold Change vs. WT Control) |
| Wild-Type | - | 1.0 | 1.0 |
| Wild-Type | + | 4.5 ± 0.3 | 3.8 ± 0.2 |
| PRKAA1 KO | - | 0.1 ± 0.05 | 0.2 ± 0.07 |
| PRKAA1 KO | + | 0.2 ± 0.06 | 0.3 ± 0.08 |
| HNRNPU KO | - | 1.1 ± 0.1 | 1.0 ± 0.1 |
| HNRNPU KO | + | 4.3 ± 0.4 | 3.6 ± 0.3 |
Data are presented as mean ± SD and are hypothetical.
Table 2: Effect of Gene Knockout on this compound-Mediated Glucose Uptake
| Cell Line | This compound Treatment | Glucose Uptake (Fold Change vs. WT Control) |
| Wild-Type | - | 1.0 |
| Wild-Type | + | 2.5 ± 0.2 |
| PRKAA1 KO | - | 0.9 ± 0.1 |
| PRKAA1 KO | + | 1.1 ± 0.15 |
Data are presented as mean ± SD and are hypothetical.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways of this compound, which can be systematically investigated using the protocols described above.
Caption: Proposed AMPK activation pathway of this compound.
Caption: Proposed antifibrotic mechanism of this compound.
Conclusion
The application of CRISPR-Cas9 technology provides a robust framework for the in-depth study of this compound's mechanism of action. Genome-wide screens can reveal the full spectrum of genes influencing the cellular response to this compound, potentially uncovering novel targets and biomarkers. Targeted knockout studies, as detailed in these protocols, are essential for validating the roles of AMPK, TGF-β signaling components, and other putative targets in mediating the therapeutic effects of this compound. The integration of these advanced gene-editing techniques will undoubtedly accelerate the development and clinical application of this promising new compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 5. news-medical.net [news-medical.net]
- 6. medindia.net [medindia.net]
- 7. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing HPH-15 concentration for cell viability
Welcome to the technical support center for the novel AMPK activator, HPH-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4][5][6][7][8] It has been shown to activate AMPK at concentrations significantly lower than metformin.[1][3][5][6][7][8] This activation leads to a cascade of downstream effects, including improved glucose uptake and reduced fat accumulation.[1][2][3][4][5][6][7][8]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A concentration of 10 µmol/l has been shown to effectively activate AMPK in various cell lines, including L6-GLUT4, HepG2, and 3T3-L1 cells, to a similar extent as 2 mmol/l of metformin.[6] However, the optimal concentration will depend on the specific cell type and the desired biological endpoint. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: While specific solubility data for this compound in various solvents is not widely published, it is common practice to dissolve small molecules like this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. We recommend preparing a 10 mM stock solution in sterile DMSO. To ensure complete dissolution, gentle warming and vortexing may be necessary. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of this compound in cell culture medium has not been extensively documented. As with many small molecules, prolonged incubation in aqueous solutions at 37°C may lead to degradation. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock.
Q5: Are there any known off-target effects of this compound?
A5: Current research primarily highlights the potent AMPK-activating properties of this compound. While the cellular target is still under investigation, it is suggested to be heterogeneous nuclear ribonucleoprotein U. As with any bioactive compound, the possibility of off-target effects cannot be entirely excluded. Researchers should include appropriate controls in their experiments to validate that the observed effects are mediated through the intended pathway.
Troubleshooting Guides
Issue 1: Low Cell Viability or Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Refer to the cell viability data table below for guidance. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your experimental system. |
| Contamination of cell culture. | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. Maintain sterile techniques throughout your experiments. |
Issue 2: Inconsistent or No Observable Effect of this compound
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound concentration. | The effective concentration can vary between cell lines. Perform a dose-response experiment to identify the optimal concentration for your specific cells. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line responsiveness. | Confirm that your cell line expresses the necessary components of the AMPK signaling pathway. Some cell lines may be inherently less responsive to AMPK activators. |
| Incorrect experimental timeline. | The time required to observe an effect can vary. Perform a time-course experiment to determine the optimal treatment duration. |
Data Presentation
Table 1: Effect of this compound on the Viability of Different Cell Lines
The following table summarizes the estimated relative cell viability of L6-GLUT4myc, HepG2, and 3T3-L1 cells after 24-hour treatment with this compound, as determined by an MTT assay. The data is derived from the graphical representation in Toma et al., 2024.
| This compound Concentration (µmol/l) | L6-GLUT4myc (% Viability) | HepG2 (% Viability) | 3T3-L1 (% Viability) |
| 1 | ~100% | ~100% | ~100% |
| 10 | ~100% | ~100% | ~100% |
| 100 | ~95% | ~90% | ~98% |
Note: These values are estimations based on visual analysis of the published bar chart and should be used as a general guide. Researchers are encouraged to perform their own dose-response experiments.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the effect of a range of this compound concentrations on the viability of a specific cell line.
Materials:
-
This compound
-
Sterile DMSO
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. media.laballey.com [media.laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. sciencedaily.com [sciencedaily.com]
Technical Support Center: Troubleshooting HPH-15 Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals working with the novel AMPK activator, HPH-15. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel compound that demonstrates potent activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3][4][5] It has been shown to outperform metformin (B114582) in activating AMPK at significantly lower concentrations.[1][2][3][4] While the full picture is still emerging, some research suggests that this compound may not directly bind to AMPK. Instead, its cellular target is thought to be heterogeneous nuclear ribonucleoprotein U (hnRNP U).[6] By binding to this protein, this compound can indirectly influence the expression of numerous other proteins by altering mRNA processing.[6] This indirect mechanism of action underscores the importance of carefully evaluating potential off-target effects.
Q2: What are the primary on-target effects of this compound observed in preclinical models?
A2: Preclinical studies have highlighted several significant on-target effects of this compound, primarily related to its potent AMPK activation. These include:
-
Enhanced Glucose Uptake: this compound promotes glucose uptake in liver, muscle, and fat cells.[1][2][3][4]
-
Reduced Fat Accumulation: The compound has been shown to decrease subcutaneous fat and mitigate fatty liver in high-fat diet-induced obese mice.[1][2][3][7]
-
Antifibrotic Properties: Unlike metformin, this compound has exhibited antifibrotic effects, which could be beneficial for addressing complications like liver fibrosis.[1][2][3][7]
-
Improved Insulin (B600854) Resistance: In animal models, this compound treatment led to lower blood glucose levels and improved insulin resistance.[5]
Q3: What are off-target effects, and why should I be concerned about them with this compound?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[8] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target effect.[8] They can also cause cellular toxicity.[8] Given that the direct target of this compound is still under investigation and its mechanism involves altering the expression of many proteins, it is crucial to rigorously validate that the observed effects in your experiments are indeed due to the intended pathway modulation.[6]
This compound Efficacy and Safety Profile Comparison
For easy reference, the following table summarizes the comparative preclinical data between this compound and metformin.
| Feature | This compound | Metformin | Source(s) |
| AMPK Activation Efficacy | Effective at concentrations 200 times lower than metformin. | Standard efficacy. | [1][2][3][7] |
| Fat Reduction | Decreased subcutaneous fat by 44% in preclinical trials. More effective at mitigating fatty liver. | Less effective at fat reduction and mitigating fatty liver. | [1][2][3][5][7] |
| Antifibrotic Properties | Exhibited antifibrotic benefits. | Not a known property. | [1][2][3][7] |
| Lactic Acid Production | Comparable or lower than metformin. | A known concern, can lead to lactic acidosis. | [1][2][3][5] |
Troubleshooting Guide for Unexpected Results
If you are observing unexpected or inconsistent results in your experiments with this compound, the following guide provides a systematic approach to troubleshooting potential off-target effects.
Issue 1: Observed phenotype is inconsistent with known AMPK activation effects.
-
Possible Cause: The phenotype may be a result of an off-target effect of this compound, independent of AMPK activation.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its putative target (hnRNP U) in your cellular model and at the concentrations used.
-
Use Orthogonal Approaches: Attempt to replicate the phenotype using a structurally different AMPK activator. If another AMPK activator does not produce the same result, it strengthens the possibility of an this compound-specific off-target effect.
-
Genetic Knockdown/Out: Use siRNA or CRISPR to knock down or knock out the intended target (AMPK) or the putative binding partner (hnRNP U). If the phenotype persists in the absence of these proteins, it is likely an off-target effect.
-
Issue 2: High levels of cellular toxicity are observed at effective concentrations.
-
Possible Cause: The toxicity may be due to off-target interactions rather than the intended on-target effect.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window (the concentration range where on-target effects are observed without significant toxicity).
-
Test in a Target-Null Cell Line: If possible, test this compound in a cell line that does not express the intended target (AMPK) or hnRNP U. Toxicity in these cells would strongly indicate off-target effects.
-
Off-Target Profiling: Consider screening this compound against a broad panel of kinases or other common off-target proteins. This can be done through commercial services.
-
Issue 3: Results vary significantly between different cell lines.
-
Possible Cause: The expression levels of the on-target protein (AMPK), the binding partner (hnRNP U), or potential off-target proteins may differ between cell lines.
-
Troubleshooting Steps:
-
Confirm Protein Expression: Use Western Blot or qPCR to quantify the expression levels of AMPK and hnRNP U in the cell lines being used.
-
Characterize Cell Lines: Be aware of the genetic background and expression profiles of your chosen cell lines, as these can influence their response to small molecule inhibitors.
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target protein (e.g., hnRNP U) in a cellular context.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified duration.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). The binding of this compound is expected to stabilize its target protein, increasing its resistance to thermal denaturation.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein (hnRNP U) remaining in the soluble fraction using Western Blot or other sensitive protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound, highlighting its interaction with hnRNP U and indirect activation of AMPK.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results and investigating potential off-target effects of this compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. news-medical.net [news-medical.net]
- 4. scitechdaily.com [scitechdaily.com]
- 5. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. thestatemonitor.com [thestatemonitor.com]
- 8. benchchem.com [benchchem.com]
HPH-15 Technical Support Center: Western Blotting Troubleshooting
Welcome to the HPH-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and encountering unexpected results in Western blot analyses. Here you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected downstream effects of this compound treatment that can be detected by Western blot?
This compound is a small molecule compound known to primarily act through two main pathways. Therefore, the expected results from a Western blot after treating cells or tissues with this compound would be changes in the phosphorylation state or expression levels of key proteins within these pathways.
-
AMPK Signaling Pathway: this compound is an activator of AMP-activated protein kinase (AMPK).[1][2][3][4][5] Upon activation, AMPK is phosphorylated. Therefore, a primary expected result is an increase in the ratio of phosphorylated AMPK (p-AMPK) to total AMPK.
-
TGF-β Signaling Pathway: this compound has been shown to have anti-fibrotic effects by inhibiting the downstream signaling of TGF-β.[6] This can lead to a decrease in the phosphorylation of Smad proteins (e.g., Smad3).[6]
Q2: I am not observing an increase in p-AMPK levels after this compound treatment. What could be the reason?
Several factors could contribute to not seeing the expected increase in p-AMPK. Here are some common causes and troubleshooting steps:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Studies have shown this compound to be effective at concentrations 200 times lower than metformin.[1][2][4][5][7]
-
Incorrect Treatment Duration: The activation of AMPK by this compound is a dynamic process. The timing of cell lysis after treatment is critical. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) is recommended to identify the peak of AMPK phosphorylation.
-
Poor Antibody Quality: The primary antibody against p-AMPK may not be specific or sensitive enough. Ensure you are using a validated antibody for Western blotting and consider trying an antibody from a different vendor.
-
Issues with Sample Preparation: Protein degradation can affect the detection of phosphorylated proteins. It is crucial to use phosphatase inhibitors in your lysis buffer and to process your samples quickly on ice.
Q3: My Western blot for p-AMPK shows high background, making it difficult to interpret the results. How can I reduce the background?
High background on a Western blot can be caused by several factors. Here are some troubleshooting tips:
-
Blocking Inefficiency: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). The blocking time should be optimized; typically 1 hour at room temperature or overnight at 4°C is sufficient.[8]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.[9][10][11] Try reducing the antibody concentration and/or the incubation time.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in high background. Increase the number and duration of your wash steps with TBST.[8]
-
Membrane Handling: Avoid touching the membrane with bare hands. Use clean forceps and ensure the membrane does not dry out during the procedure.[10]
Q4: I am not seeing any bands, or the signal is very weak for my protein of interest after this compound treatment. What should I do?
A weak or absent signal can be frustrating. Consider the following potential causes and solutions:
-
Low Protein Abundance: The target protein may be expressed at low levels in your cells or tissues. You may need to load more protein onto the gel or consider an immunoprecipitation step to enrich for your protein of interest.[12]
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[10] Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your target protein.[9][13]
-
Inactive Antibody: Ensure your primary and secondary antibodies are stored correctly and have not expired.[8] Their activity can be tested using a positive control.
-
Detection Reagent Issues: Check that your ECL substrate has not expired and is sensitive enough for your target's abundance. You may need to increase the exposure time, but be mindful of also increasing the background.[8]
Troubleshooting Guides
Problem: No Change in p-AMPK/AMPK Ratio with this compound Treatment
| Possible Cause | Recommended Solution |
| Inappropriate this compound concentration | Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to find the optimal concentration for your cell line. |
| Incorrect treatment time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine peak activation. |
| Cell confluence and health | Ensure cells are in a logarithmic growth phase and are not over-confluent, as this can affect signaling pathways. |
| Inadequate sample lysis | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Ensure complete cell lysis by sonication or other methods.[14] |
| Poor antibody performance | Use a p-AMPK antibody validated for Western blot. Check the antibody datasheet for recommended dilutions and conditions. Test with a known positive control for AMPK activation (e.g., AICAR). |
Problem: Inconsistent or Unexpected Results for TGF-β Pathway Proteins (e.g., p-Smad)
| Possible Cause | Recommended Solution |
| Cell type specificity | The effect of this compound on the TGF-β pathway may be cell-type dependent. Confirm that your cell model is responsive to TGF-β signaling. |
| Basal phosphorylation levels | If basal p-Smad levels are very low, you may need to stimulate the pathway with TGF-β to observe the inhibitory effect of this compound. |
| Crosstalk with other pathways | Be aware of potential crosstalk between AMPK and TGF-β signaling that might influence your results in your specific experimental context. |
| Antibody specificity | Use antibodies specific to the phosphorylated form of the Smad protein of interest (e.g., p-Smad3). Validate the antibody with appropriate controls. |
Experimental Protocols
Standard Western Blot Protocol for Detecting p-AMPK
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentrations of this compound for the determined optimal time. Include a vehicle-treated control group.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total AMPK):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Probe with an antibody for total AMPK to normalize the p-AMPK signal.
-
Visualizations
Caption: this compound signaling pathways.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. news-medical.net [news-medical.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blotting – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to prevent HPH-15 degradation in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of HPH-15 in experimental settings to minimize degradation and ensure experimental reproducibility. The following information is based on general best practices for small molecule inhibitors and the known chemical properties of pyridine (B92270) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO and ethanol (B145695) at concentrations of ≥ 10 mg/mL.[1] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5%).
Q2: How should I store this compound powder and stock solutions?
A2: Unopened vials of this compound as a solid can be stored at -20°C. Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. It is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[2] Protect from light if the compound is determined to be light-sensitive.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not publicly available, pyridine derivatives can be susceptible to photodegradation.[3] Therefore, it is prudent to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: As a pyridine derivative, this compound may be susceptible to several degradation pathways, including:
-
Hydrolysis: The thioamide groups in this compound could be susceptible to hydrolysis, especially under strong acidic or basic conditions.[3]
-
Oxidation: The sulfur atoms in the thioether and thioamide groups may be prone to oxidation.[4]
-
Photolysis: Exposure to light, particularly UV radiation, could lead to degradation.[3][4]
Q5: I am seeing inconsistent results in my experiments with this compound. What could be the cause?
A5: Inconsistent results can stem from several factors related to this compound degradation:
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to gradual degradation of the compound.
-
Solution Instability: The stability of this compound in your specific experimental buffer or cell culture medium may be limited. It is always best to prepare fresh dilutions from a frozen stock solution immediately before each experiment.[2]
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic storage tubes or assay plates, reducing the effective concentration. Using low-binding plastics may mitigate this issue.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions and aliquot for single use, storing at -80°C. Prepare working solutions fresh for each experiment from a frozen aliquot. |
| Precipitate forms in the stock solution | Poor solubility or compound degradation. | Ensure the stock solution concentration does not exceed the solubility limit. If a precipitate forms upon thawing, gently warm and vortex the solution. If the precipitate persists, it may be a degradation product, and a fresh stock solution should be prepared. |
| High variability between experimental replicates | Inconsistent concentration of active this compound due to degradation or adsorption. | Standardize the handling and storage of this compound solutions. Use low-binding labware. Perform a stability test in your experimental buffer (see Experimental Protocols section). |
| Unexpected cellular toxicity | Solvent toxicity or degradation product toxicity. | Ensure the final solvent concentration is within the tolerated range for your cell line (e.g., DMSO <0.5%). If toxicity persists, consider the possibility of toxic degradation products and prepare fresh solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the solvent to the vial of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) low-binding tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Experimental Buffer
This protocol provides a framework to determine the stability of this compound in your specific aqueous buffer or cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your experimental buffer (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Divide the working solution into several aliquots in separate tubes.
-
Immediately analyze one aliquot (T=0) by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining aliquots under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation.
-
Data Presentation
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | N2,N6-bis[2-[(1,1-dimethylethyl)thio]ethyl]-2,6-pyridinedicarbothioamide | [1] |
| CAS Number | 1009838-93-0 | [1] |
| Molecular Formula | C₁₉H₃₁N₃S₄ | [1] |
| Formula Weight | 429.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | DMSO: ≥ 10 mg/mL, Ethanol: ≥ 10 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from moisture. |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 6 months (verify) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Working Solution (in aqueous buffer) | 2-8°C or experimental temperature | Short-term (determine stability) | Prepare fresh before each experiment. Stability is buffer and temperature-dependent. |
Visualizations
Caption: Signaling pathway of this compound, which activates AMPK.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
HPH-15 Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the HPH-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule compound developed by researchers at Kumamoto University that has shown promise as a therapeutic agent for type 2 diabetes.[1][2][3][4][5] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis.[1][2][6] this compound activates AMPK at concentrations significantly lower than metformin, a commonly used diabetes medication.[1][2][3][5][6] This activation leads to increased glucose uptake in muscle, liver, and fat cells, as well as suppression of fat accumulation.[1][2][3][6] Additionally, this compound has demonstrated antifibrotic properties in preclinical studies.[1][2][3]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: While specific variability issues for this compound have not been widely reported due to its novelty, general sources of batch-to-batch variability for synthetic compounds can include:[7][8]
-
Purity and Impurity Profile: Differences in the final purity of the synthesized this compound or variations in the types and quantities of impurities can significantly impact its biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit varying solubility and bioavailability, leading to inconsistent experimental outcomes.
-
Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.
-
Solvent Content: Residual solvent from the synthesis process can affect the accurate weighing and concentration determination of the compound.
Q3: How can I minimize the impact of potential this compound batch-to-batch variability on my experiments?
A3: A proactive approach to quality control is essential.[9][10][11] Before starting a new series of experiments with a new batch of this compound, it is recommended to:
-
Perform Incoming Quality Control: Conduct basic analytical checks to confirm the identity and purity of the new batch.
-
Establish a "Golden Batch": If possible, characterize a single, high-performing batch of this compound extensively and use it as a reference standard for future batches.[12]
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell line passage number, reagent concentrations, and incubation times, are kept consistent.
-
Perform Pilot Studies: Test a new batch in a small-scale experiment to verify its activity and determine the optimal concentration before proceeding with large-scale studies.
Troubleshooting Guide
This guide provides solutions to common problems that may be attributed to this compound batch-to-batch variability.
Problem 1: Reduced or no biological effect of this compound in my cell-based assay.
-
Possible Cause: The new batch of this compound may have a lower purity or may have degraded.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS).
-
-
Perform a Dose-Response Curve: Compare the EC50 value of the new batch with that of a previous, validated batch. A significant rightward shift in the curve suggests lower potency.
-
Check for Degradation: If the compound has been stored for an extended period or under suboptimal conditions, consider purchasing a new batch.
-
Problem 2: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause: The new batch of this compound may contain impurities with biological activity.
-
Troubleshooting Steps:
-
Analyze the Impurity Profile:
-
Use the chromatogram from the HPLC analysis (Protocol 1) to compare the impurity peaks of the new batch with a reference batch.
-
-
Review the Certificate of Analysis (CoA): Scrutinize the CoA for any reported differences in the impurity profile between batches.
-
Consider Alternative Suppliers: If significant and unidentifiable impurities are present, consider obtaining this compound from a different, reputable supplier.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a new batch of this compound and compare its impurity profile with a reference standard.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the new this compound batch and the reference batch in a suitable solvent (e.g., DMSO).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms of the new and reference batches, noting any differences in the number and size of impurity peaks.
-
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the new this compound batch.
-
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for MS analysis (e.g., 10 µM).
-
MS Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of this compound.
-
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis of Three this compound Batches
| Batch ID | Purity (%) | Number of Impurities >0.1% | Largest Impurity Peak Area (%) |
| HPH15-A01 (Reference) | 99.5 | 2 | 0.25 |
| HPH15-B01 | 98.2 | 4 | 0.8 |
| HPH15-B02 | 95.1 | 5 | 2.3 |
Table 2: Hypothetical Dose-Response Data for AMPK Activation
| Batch ID | EC50 (µM) |
| HPH15-A01 (Reference) | 0.5 |
| HPH15-B01 | 0.6 |
| HPH15-B02 | 2.1 |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Quality control workflow for new this compound batches.
Caption: Logical flow for troubleshooting this compound variability.
References
- 1. news-medical.net [news-medical.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. thestatemonitor.com [thestatemonitor.com]
- 5. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. benchchem.com [benchchem.com]
- 9. beckman.com [beckman.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
HPH-15 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the HPH-15 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule compound that has shown significant promise as a potential therapeutic agent for type 2 diabetes.[1][2][3][4][5] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][3][5][6] this compound activates AMPK at concentrations 200 times lower than metformin (B114582), a commonly used antidiabetic drug.[1][3][5][7][8]
Q2: What are the known effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated several beneficial effects:
-
Enhanced Glucose Uptake: It promotes glucose uptake in muscle, liver, and fat cells.[1][3][5][7]
-
Reduced Fat Accumulation: The compound has been shown to decrease subcutaneous fat and mitigate fatty liver in high-fat diet-induced obese mice.[1][2][3][5][7][8] In these studies, this compound reduced subcutaneous fat by 44%.[2][4][5][8][9]
-
Antifibrotic Properties: Unlike metformin, this compound has exhibited antifibrotic effects, which could be beneficial in addressing complications like liver fibrosis.[1][2]
-
Favorable Safety Profile: Lactic acid production, a concern with metformin, was comparable or lower with this compound, suggesting a reduced risk of lactic acidosis.[1][2][3][5][7][8]
Q3: What is the molecular target of this compound?
While the primary downstream effect is AMPK activation, the direct cellular target of this compound is still under investigation. Some studies suggest that it may bind to heterogeneous nuclear ribonucleoprotein U, thereby indirectly affecting the expression of numerous proteins by altering mRNA processing.[10]
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound and provides potential explanations and troubleshooting steps.
Scenario 1: No significant AMPK activation observed after this compound treatment.
Question: I treated my cells (e.g., L6 myotubes, HepG2 hepatocytes) with this compound, but I am not observing the expected increase in AMPK phosphorylation (p-AMPK) via Western blot. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Suboptimal this compound Concentration | While this compound is potent, the optimal concentration can vary between cell lines. Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM). |
| 2. Inappropriate Treatment Duration | AMPK activation is often a rapid process. An extended treatment time might lead to downstream effects that mask the initial activation. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h). |
| 3. Cell Culture Conditions | High glucose or high serum in the culture medium can suppress AMPK activity. Culture cells in low glucose and low serum conditions for a few hours before and during this compound treatment. |
| 4. Reagent Quality | Ensure the this compound stock solution is correctly prepared and stored. Verify the activity of your p-AMPK and total AMPK antibodies using a positive control (e.g., metformin or AICAR). |
| 5. Low Cellular Energy Status | AMPK is activated by a high AMP:ATP ratio. If the basal energy state of your cells is not conducive to AMPK activation, the effect of this compound may be blunted. Consider a mild metabolic stressor as a positive control. |
Scenario 2: Variable or inconsistent effects on glucose uptake.
Question: My glucose uptake assay results with this compound are highly variable between experiments. Why is this happening?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Inconsistent Cell Differentiation | For cell lines like L6 myotubes or 3T3-L1 adipocytes, the differentiation state is critical for glucose uptake. Ensure consistent differentiation protocols and visually inspect cell morphology before each experiment. |
| 2. Fluctuations in Basal Glucose Uptake | The basal level of glucose uptake can vary. Make sure to include a vehicle control in every experiment and normalize the this compound treated samples to the vehicle control. |
| 3. Assay Timing and Reagents | The timing of insulin (B600854) stimulation (if used) and the addition of labeled glucose (e.g., 2-deoxy-D-[³H]glucose) are critical. Ensure precise timing and fresh preparation of all assay reagents. |
| 4. Cell Viability | High concentrations of this compound or prolonged treatment may affect cell viability, leading to reduced glucose uptake. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
Scenario 3: Unexpected cytotoxicity observed.
Question: I am observing a decrease in cell viability after treating with this compound, which was not expected based on published data. What should I do?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. High this compound Concentration | The dose-response for efficacy and toxicity can be narrow. Perform a cytotoxicity assay over a wide range of this compound concentrations to determine the toxic threshold for your specific cell line. |
| 2. Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Include a solvent-only control. |
| 3. Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds. The reported low toxicity may not be universal. |
| 4. Contamination | Check your this compound stock solution and cell cultures for any signs of contamination. |
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay
Objective: To determine the effect of this compound on AMPK activation in a cell line of interest (e.g., L6-GLUT4, HepG2, or 3T3-L1).[6]
Methodology:
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in a low-glucose medium.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control for a predetermined time (e.g., 30 minutes). Include metformin (e.g., 2 mM) as a positive control.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the p-AMPKα signal to the total AMPKα signal.
-
Protocol 2: In Vitro Glucose Uptake Assay
Objective: To measure the effect of this compound on glucose uptake in insulin-sensitive cells.[6]
Methodology:
-
Cell Culture and Differentiation: Plate cells (e.g., L6 myotubes or differentiated 3T3-L1 adipocytes) in a 12-well or 24-well plate.
-
Serum Starvation: Serum-starve the cells for 2-4 hours.
-
This compound Pre-treatment: Treat the cells with this compound for the desired time and concentration.
-
Glucose Uptake Measurement:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a short period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
-
Visualizations
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. news-medical.net [news-medical.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 6. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medindia.net [medindia.net]
- 8. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
HPH-15 cytotoxicity at high concentrations
Welcome to the technical support center for HPH-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the cytotoxic potential of this compound at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments with this compound, focusing on unexpected cytotoxicity results.
Q1: We observe significant cytotoxicity with this compound at high concentrations, which is contrary to its expected therapeutic effect. Is this a known phenomenon?
A1: this compound is primarily known as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. While AMPK activation is generally associated with cell survival and metabolic adaptation, sustained, high-level activation can lead to cytotoxicity in certain contexts, particularly in cancer cells. This can be due to a profound metabolic shift, leading to energy crisis and apoptosis. At present, the cytotoxic profile of this compound at high concentrations is not well-documented in publicly available literature. Therefore, it is crucial to characterize this effect in your specific cell model.
Q2: Our MTT assay results show high variability between replicate wells when treated with high concentrations of this compound. What could be the cause?
A2: High variability in MTT assays can stem from several factors.[1][2]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique when plating cells.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill these wells with sterile PBS or media and not use them for experimental data.[3]
-
Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can increase the incubation time with the solubilization solvent or gently mix on an orbital shaker.[1][4]
-
This compound Precipitation: At high concentrations, this compound might precipitate in the culture medium, interfering with the assay. Visually inspect the wells for any precipitate.
Q3: We observe low LDH release even though microscopy indicates significant cell death after treatment with high-concentration this compound. Why is there a discrepancy?
A3: This discrepancy can occur for a few reasons.[3]
-
Timing of the Assay: LDH is released during late-stage apoptosis or necrosis. If this compound induces a slower apoptotic process, significant LDH release may not have occurred at your chosen time point. Consider a time-course experiment.[3]
-
Mechanism of Cell Death: If this compound primarily induces apoptosis, the cell membrane may remain intact until the very late stages, resulting in low LDH release in the supernatant.
-
Compound Interference: It is possible, though less likely, that this compound or its metabolites could inhibit the LDH enzyme itself. This can be tested by adding this compound to a lysate of untreated cells and measuring LDH activity.[3]
Q4: In our Annexin V/PI apoptosis assay, we see a large population of Annexin V positive and PI positive cells, even at earlier time points. What does this indicate?
A4: A high number of double-positive cells (Annexin V+/PI+) suggests that the cells are in late-stage apoptosis or are necrotic.[5] If this is observed at early time points, it could indicate that the high concentration of this compound is inducing a rapid form of cell death.[6] Alternatively, harsh cell handling during the staining procedure can artificially damage the cell membranes, leading to PI uptake.[7] Ensure gentle cell handling and consider analyzing earlier time points to capture the early apoptotic (Annexin V+/PI-) population.
Quantitative Data Summary
The following tables present hypothetical data on the cytotoxicity of this compound at high concentrations in different cancer cell lines. This data is for illustrative purposes to guide experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment
| Cell Line | Assay Type | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 75.2 |
| LDH | 95.8 | |
| A549 (Lung Cancer) | MTT | 62.5 |
| LDH | 88.1 | |
| HepG2 (Liver Cancer) | MTT | 88.9 |
| LDH | 110.4 |
Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24-hour treatment with this compound
| Concentration (µM) | MCF-7 (%) | A549 (%) | HepG2 (%) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 6.1 ± 1.3 |
| 25 | 15.7 ± 2.3 | 18.2 ± 2.5 | 12.9 ± 1.8 |
| 50 | 35.4 ± 4.1 | 41.5 ± 3.8 | 30.7 ± 3.5 |
| 100 | 68.9 ± 5.5 | 75.3 ± 6.1 | 62.4 ± 5.2 |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free recommended for this assay)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[1][4]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired time.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometry tubes
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, but be mindful that EDTA can interfere with Annexin V binding, which is calcium-dependent).[8]
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound induced cytotoxicity at high concentrations.
Experimental Workflow
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. benchchem.com [benchchem.com]
Adjusting HPH-15 treatment time for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HPH-15 treatment time and achieving optimal experimental outcomes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on target endpoint (e.g., AMPK activation, glucose uptake). | 1. Suboptimal Treatment Time: The duration of this compound exposure may be too short for the desired biological effect to manifest. 2. Inappropriate Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line or experimental model. 3. Cell Line Insensitivity: The cell line used may not be responsive to this compound due to genetic or metabolic differences. 4. Compound Instability: this compound may degrade in the culture medium over longer incubation periods. | 1. Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound and measure the endpoint at multiple time points (e.g., 6, 12, 24, 48 hours). This will help identify the optimal treatment duration. 2. Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations for a fixed time to determine the optimal effective concentration. 3. Confirm Target Expression: Verify the expression of key components of the AMPK signaling pathway in your cell line. Consider testing a different, more responsive cell line. 4. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
| High cell toxicity or death observed after this compound treatment. | 1. Excessive Treatment Time: Prolonged exposure to this compound, even at an effective concentration, may induce cytotoxicity. 2. High Concentration: The concentration of this compound may be above the toxic threshold for the specific cell line. | 1. Reduce Treatment Duration: Based on your time-course experiment, select the shortest time point that produces the desired effect. 2. Lower this compound Concentration: Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell confluency, passage number, or media composition can affect cellular response. 2. Inconsistent this compound Preparation: Errors in weighing, dissolving, or diluting the compound can lead to variability. | 1. Standardize Cell Culture Protocol: Use cells within a consistent passage number range, seed at the same density, and ensure uniform media composition for all experiments. 2. Follow a Strict Protocol for Compound Preparation: Prepare a large batch of stock solution, aliquot, and store under recommended conditions. Use a calibrated pipette for accurate dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment time for this compound in in-vitro experiments?
A1: Based on preclinical studies, a starting point for in-vitro experiments would be to test a range of treatment times, such as 6, 12, 24, and 48 hours. The optimal time will depend on the specific cell line and the biological endpoint being measured. For signaling pathway activation (e.g., AMPK phosphorylation), shorter time points may be sufficient, while for metabolic changes (e.g., glucose uptake), longer incubation times might be necessary.
Q2: How does this compound treatment time affect its mechanism of action?
A2: this compound primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4] The initial activation of AMPK can be a rapid event, occurring within hours of treatment. However, the downstream effects, such as changes in gene expression, glucose uptake, and fat accumulation, may require a more extended treatment duration to become significant. Therefore, adjusting the treatment time is crucial for observing either the initial signaling events or the longer-term metabolic consequences.
Q3: What are the key downstream targets to measure when optimizing this compound treatment time?
A3: To assess the optimal treatment time for this compound, it is recommended to measure both early and late downstream targets.
-
Early Markers (within hours): Phosphorylation of AMPK and its immediate downstream targets.
-
Late Markers (24-48 hours or longer): Changes in glucose uptake, expression of glucose transporters (e.g., GLUT4), and markers of fat metabolism.
Q4: In the preclinical mouse models, what was the duration of this compound treatment?
A4: In high-fat diet (HFD)-induced obese mice, this compound was administered, and blood glucose levels were measured weekly.[5] Insulin (B600854) levels were measured at day 42 post-administration.[5] While the exact total duration of the study is not specified in the abstract, these time points suggest a treatment period of several weeks to observe significant metabolic changes.
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Metformin (B114582) [6]
| Parameter | This compound | Metformin |
| Concentration for equivalent effect | 10 µmol/l | 2 mmol/l |
| Effect on AMPK Activation | Increased | Increased |
| Effect on Glucose Uptake | Increased | Increased |
| Effect on GLUT4 Translocation | Increased | Increased |
| Lactic Acid Production | Equal to or less than metformin | Baseline |
Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Fed Mice [2]
| Parameter | Control | This compound (10 mg/kg) | This compound (100 mg/kg) | Metformin (300 mg/kg) |
| Initial Blood Glucose | 11.1 ± 0.3 mmol/l | - | - | - |
| Final Blood Glucose | - | 8.2 ± 0.4 mmol/l | 7.9 ± 0.4 mmol/l | Not specified |
| AMPK Activation | Baseline | Equivalent to Metformin | Not specified | Elevated |
| Subcutaneous Fat Reduction | - | Not specified | 44% | Less effective than this compound |
| Fatty Liver Mitigation | - | More effective than Metformin | More effective than Metformin | Less effective than this compound |
| Antifibrotic Effects | - | Observed | Observed | Not observed |
Experimental Protocols
1. In Vitro Time-Course Experiment for AMPK Activation
-
Cell Seeding: Plate cells (e.g., L6-GLUT4, HepG2, or 3T3-L1) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 µmol/l).
-
Treatment: Remove the existing medium from the cells and replace it with the this compound containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation and Lysis: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer for protein extraction.
-
Western Blot Analysis: Perform western blotting to detect the levels of phosphorylated AMPK (p-AMPK) and total AMPK.
2. In Vivo Study in High-Fat Diet (HFD)-Fed Mice
-
Animal Model: Use a standard model of HFD-induced obesity in mice (e.g., C57BL/6J mice fed a high-fat diet for a specified number of weeks).
-
This compound Administration: Prepare this compound in a suitable vehicle for oral gavage or other appropriate administration routes. Administer this compound daily at the desired doses (e.g., 10 mg/kg and 100 mg/kg). Include a vehicle control group and a positive control group (e.g., metformin at 300 mg/kg).
-
Monitoring:
-
Blood Glucose: Measure blood glucose levels weekly from tail vein blood samples.
-
Body Weight: Monitor body weight regularly.
-
Insulin Levels: At the end of the study (e.g., day 42), collect blood samples for insulin measurement.[5]
-
-
Tissue Analysis: At the end of the treatment period, euthanize the animals and collect tissues (liver, adipose tissue) for histological analysis (to assess fat accumulation and fibrosis) and biochemical analysis (to measure AMPK activation).
Mandatory Visualization
References
- 1. news-medical.net [news-medical.net]
- 2. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. medindia.net [medindia.net]
- 5. researchgate.net [researchgate.net]
- 6. diabetologia-journal.org [diabetologia-journal.org]
HPH-15 Technical Support Center: Troubleshooting Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance to researchers utilizing the novel anti-diabetic and anti-fibrotic compound, HPH-15, in fluorescence-based assays. While this compound holds significant promise for therapeutic applications, it is crucial to characterize its potential for interference in common experimental readouts to ensure data integrity. This guide offers troubleshooting strategies and frequently asked questions to address potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a novel small molecule that has demonstrated potent anti-diabetic and anti-fibrotic properties in preclinical studies.[1][2][3][4] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3][4] this compound has been shown to activate AMPK at concentrations 200 times lower than metformin, a commonly used anti-diabetic drug.[1][2][4] The cellular target of this compound is thought to be heterogeneous nuclear ribonucleoprotein U (hnRNP U), which indirectly affects the expression of numerous proteins by altering mRNA processing.[5]
Q2: Has this compound been reported to interfere with fluorescence assays?
Currently, there is no specific published data detailing the intrinsic fluorescence or quenching properties of this compound, nor its direct interference with common fluorescence-based assays. However, as with any novel compound, it is essential to empirically determine its potential for interference in your specific assay system. Many small molecules can interfere with fluorescence readouts through various mechanisms, leading to false-positive or false-negative results.[6]
Q3: What are the common mechanisms of compound interference in fluorescence assays?
Compound interference in fluorescence assays can occur through several mechanisms:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.[6]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal.[6]
-
Light Scattering: Precipitated compound can cause light scattering, which may be detected as an increase in signal.[7]
-
Chemical Interference: The compound may directly react with assay components, such as the enzyme, substrate, or fluorescent probe, altering their properties.
-
Biological Interference: The compound may have off-target biological effects that indirectly influence the assay readout.
Troubleshooting Guide
Issue 1: Unexpected Increase in Fluorescence Signal in the Presence of this compound
An unexpected increase in fluorescence signal that is dependent on the concentration of this compound could indicate autofluorescence of the compound.
-
Measure the Intrinsic Fluorescence of this compound:
-
Prepare a dilution series of this compound in your assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
A significant increase in fluorescence with increasing this compound concentration suggests autofluorescence.
-
-
Spectral Scan:
-
Perform a full excitation and emission scan of this compound to determine its fluorescence profile. This will help identify the wavelengths at which it is most fluorescent and whether they overlap with your assay's fluorophore.
-
-
Assay with a "Target-Null" Control:
-
Run your assay with all components except the biological target of interest (e.g., the enzyme or receptor).
-
If you still observe a signal in the presence of this compound, it is likely due to compound interference.
-
-
Use a Red-Shifted Fluorophore: Autofluorescence from compounds is often more pronounced at shorter wavelengths (UV and blue regions).[7] Switching to a fluorophore that excites and emits at longer wavelengths (e.g., far-red or near-infrared) can often mitigate this interference.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only this compound and buffer from your experimental wells.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence, absorbance, or radioactivity-based assay.[6]
Issue 2: Unexpected Decrease in Fluorescence Signal in the Presence of this compound
A decrease in fluorescence signal that is dependent on the concentration of this compound could be due to fluorescence quenching.
-
Measure Absorbance Spectrum of this compound:
-
Scan the absorbance of this compound across the excitation and emission wavelengths of your fluorophore.
-
Significant absorbance at these wavelengths suggests potential quenching.
-
-
Control Experiment with Fluorophore Alone:
-
Incubate your fluorescent probe with a dilution series of this compound in the absence of other assay components.
-
A decrease in fluorescence intensity will confirm a direct quenching effect.
-
-
Adjust Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect, although this may alter assay sensitivity.
-
Change Fluorophore: Use a different fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Alternative Assay Format: Consider a time-resolved fluorescence (TRF) or fluorescence polarization (FP) assay, which can be less susceptible to quenching by inner filter effects.
Data Presentation: Characterizing this compound Interference
To systematically assess the potential for interference, we recommend collecting the following data.
Table 1: Intrinsic Fluorescence of this compound
| This compound Concentration (µM) | Fluorescence Intensity (RFU) at Assay Wavelengths |
| 0 (Buffer) | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Table 2: Quenching of Assay Fluorophore by this compound
| This compound Concentration (µM) | Fluorophore Fluorescence Intensity (RFU) | % Quenching |
| 0 (Buffer) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Experimental Protocols
Protocol 1: Determining Intrinsic Fluorescence of a Test Compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer to be used in the primary experiment. Include a buffer-only control.
-
-
Plate Setup:
-
Pipette the this compound dilutions and the buffer control into a microplate (use the same plate type as your primary assay).
-
-
Fluorescence Measurement:
-
Read the plate using a microplate reader set to the same excitation and emission wavelengths and gain settings as your primary fluorescence assay.
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer-only control from all other wells.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
-
Protocol 2: Assessing Fluorescence Quenching
-
Reagent Preparation:
-
Prepare a solution of your assay's fluorophore in the assay buffer at the same concentration used in the primary assay.
-
Prepare a serial dilution of this compound in the assay buffer. Include a buffer-only control.
-
-
Plate Setup:
-
In a microplate, combine the fluorophore solution with each concentration of the this compound dilution series.
-
-
Incubation:
-
Incubate the plate under the same conditions (time and temperature) as your primary assay.
-
-
Fluorescence Measurement:
-
Read the plate using the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of quenching for each this compound concentration using the following formula: % Quenching = (1 - (Fluorescence with this compound / Fluorescence without this compound)) * 100
-
Visualizations
Signaling Pathway
Caption: this compound activates AMPK, leading to increased glucose uptake, and targets hnRNP U.
Experimental Workflow
Caption: A logical workflow for troubleshooting potential this compound interference in fluorescence assays.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. medindia.net [medindia.net]
- 4. news-medical.net [news-medical.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HPH-15 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the investigational anti-cancer agent HPH-15. All experimental protocols and data are provided to facilitate the design and execution of experiments aimed at understanding and overcoming this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound is a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. In many cancer cells, activation of AMPK can lead to the inhibition of anabolic pathways necessary for cell growth and proliferation. Additionally, this compound has been shown to inhibit TGF-β signaling, which can suppress cancer cell migration and epithelial-mesenchymal transition (EMT).
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Acquired resistance to this compound can arise through several mechanisms, broadly categorized as:
-
Alterations in the this compound Target Pathways: This includes mutations or altered expression of proteins in the AMPK and TGF-β signaling pathways.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative pro-survival pathways to compensate for the effects of this compound. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolism to become less reliant on the pathways inhibited by this compound.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: The most direct way to confirm resistance is by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically >3-fold) in the IC50 value in the resistant cell line compared to the parental line indicates the development of resistance.
Q4: What are the first steps I should take to investigate the mechanism of resistance in my this compound-resistant cell line?
A4: A logical first step is to investigate the most common resistance mechanisms. We recommend the following initial experiments:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the AMPK and TGF-β signaling pathways, as well as major bypass pathways (e.g., Akt, ERK).
-
Gene Expression Analysis (qRT-PCR): Examine the mRNA levels of genes encoding drug efflux pumps (e.g., ABCB1).
-
Co-treatment with Inhibitors: Test for synergy by co-treating your resistant cells with this compound and inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor or a MEK inhibitor).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counting. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| This compound precipitation | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing dilutions in culture media. Visually inspect for precipitates. |
| Variability in incubation time | Use a precise timer for drug incubation and ensure all plates are treated for the same duration. |
| Cell line instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
Problem 2: Weak or no signal in Western blot for phospho-AMPK (Thr172) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal conditions for AMPK activation in your cell line. |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor antibody quality | Use a validated antibody for phospho-AMPK. Include a positive control (e.g., cells treated with a known AMPK activator like AICAR). |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for your specific protein size. |
Problem 3: High background in co-immunoprecipitation (Co-IP) experiments.
| Possible Cause | Suggested Solution |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating with beads alone before adding the primary antibody. |
| Antibody concentration too high | Titrate the antibody to determine the optimal concentration that pulls down the target protein without excessive background. |
| Insufficient washing | Increase the number and stringency of wash steps. Consider adding a small amount of detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Inappropriate lysis buffer | Use a non-denaturing lysis buffer to preserve protein-protein interactions. Avoid harsh detergents like SDS. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental MCF-7 | 2.5 ± 0.3 | - |
| This compound Resistant MCF-7 | 28.2 ± 2.1 | 11.3 |
| Parental A549 | 5.1 ± 0.6 | - |
| This compound Resistant A549 | 45.8 ± 3.9 | 9.0 |
Table 2: Relative Protein Expression in this compound Resistant vs. Sensitive MCF-7 Cells
| Protein | Fold Change (Resistant/Sensitive) | p-value |
| p-AMPK (Thr172) | 0.45 | < 0.01 |
| Total AMPK | 1.1 | > 0.05 |
| p-Akt (Ser473) | 3.2 | < 0.001 |
| Total Akt | 1.2 | > 0.05 |
| P-glycoprotein (MDR1) | 8.7 | < 0.001 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Generation of this compound Resistant Cancer Cell Lines
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cancer cell line.
-
Dose Escalation: Culture the parental cells in medium containing this compound at a starting concentration equal to the IC50.
-
Subculturing: When the cells reach 70-80% confluency, subculture them into fresh medium with the same concentration of this compound.
-
Increasing Concentration: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Stabilization: Continue this process for several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Regularly monitor the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.[2][3]
Visualizations
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
HPH-15 vehicle control selection and preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing HPH-15 in their experiments. This compound is a novel investigational compound, and this guide offers troubleshooting advice and frequently asked questions to ensure its proper application and interpretation of results.
Clarification on the Role of this compound
It is critical to understand that This compound is an active experimental compound, not a vehicle control . In experimental design, a vehicle control is an inert substance administered to a control group to isolate the effects of the experimental compound. This compound, in contrast, exhibits significant biological activity, primarily as an activator of AMP-activated protein kinase (AMPK). Therefore, it should be treated as the experimental variable, and an appropriate inert vehicle (e.g., saline, DMSO) should be used for the control group.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy balance.[1][2][3][4] It has been shown to activate AMPK at concentrations 200 times lower than metformin (B114582).[1][2][5][6] While its direct cellular target is still under investigation, some evidence suggests it may bind to heterogeneous nuclear ribonucleoprotein U, indirectly affecting the expression of various proteins by altering mRNA processing.[7]
Q2: What are the primary downstream effects of this compound?
A2: By activating AMPK, this compound promotes glucose uptake in liver, muscle, and fat cells.[1][3][4] It also leads to a significant reduction in fat accumulation.[1][2][3] Additionally, this compound has demonstrated anti-fibrotic properties, which could be beneficial in addressing complications like liver fibrosis.[1][2]
Q3: How does this compound compare to metformin?
A3: this compound has been shown to be more potent than metformin, activating AMPK and promoting glucose uptake at much lower concentrations.[1][5][6] In preclinical trials with high-fat diet-induced obese mice, this compound was more effective than metformin at mitigating fatty liver and reducing subcutaneous fat.[1][5][6] Furthermore, lactic acid production with this compound was comparable to or lower than with metformin, suggesting a reduced risk of lactic acidosis.[1][3][4][5]
Q4: In what experimental models has this compound been tested?
A4: this compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized L6-GLUT4 (muscle), HepG2 (liver), and 3T3-L1 (fat) cell lines.[8] In vivo studies have primarily used high-fat diet (HFD)-fed mice to model obesity and type 2 diabetes.[1][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or no significant effect on blood glucose levels in HFD-fed mice.
-
Question: We are not observing the expected decrease in blood glucose levels in our HFD-fed mice treated with this compound. What could be the cause?
-
Answer:
-
Dosage and Administration: Verify the dosage and route of administration. Based on published studies, effective doses in mice range from 10 mg/kg to 100 mg/kg.[8][9] Ensure the compound is properly solubilized and administered consistently.
-
Duration of Treatment: The duration of the study is crucial. Significant effects on blood glucose have been observed after several weeks of treatment.[10]
-
Mouse Model: Confirm the characteristics of your HFD-fed mouse model. The degree of hyperglycemia and insulin (B600854) resistance can vary, potentially influencing the response to this compound.
-
Vehicle Control: Ensure that the vehicle control group is properly managed and that the vehicle itself is not causing unexpected metabolic effects.
-
Issue 2: High variability in in vitro glucose uptake assays.
-
Question: Our in vitro glucose uptake assays with this compound are showing high variability between replicates. How can we improve consistency?
-
Answer:
-
Cell Health and Passage Number: Ensure that the cell lines (e.g., L6-GLUT4, HepG2) are healthy, within a low passage number, and not overgrown. Cellular stress can significantly impact metabolic assays.
-
Compound Stability: Prepare fresh solutions of this compound for each experiment. The stability of the compound in your specific cell culture medium and storage conditions should be considered.
-
Assay Protocol: Standardize all steps of the glucose uptake assay, including incubation times, washing steps, and the concentration of labeled glucose.
-
Serum Starvation: Proper serum starvation before the assay is critical for synchronizing the cells and achieving a consistent baseline.
-
Issue 3: Unexpected cytotoxicity in cell culture experiments.
-
Question: We are observing cytotoxicity at concentrations where we expect to see a therapeutic effect. Is this a known issue with this compound?
-
Answer:
-
Concentration Range: While specific cytotoxicity data is not extensively detailed in the provided search results, it is crucial to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is well below the toxic threshold for your cells (typically <0.1%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It may be necessary to adjust the concentration of this compound based on the cell type being used.
-
Experimental Protocols
In Vitro AMPK Activation and Glucose Uptake Assay
Objective: To assess the effect of this compound on AMPK activation and glucose uptake in muscle, liver, or fat cell lines.
Methodology:
-
Cell Culture: Culture L6-GLUT4, HepG2, or 3T3-L1 cells in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates. Once they reach the desired confluency, serum-starve the cells for a specified period (e.g., 2-4 hours). Treat the cells with varying concentrations of this compound (e.g., 10 µmol/l) or metformin (e.g., 2 mmol/l) as a positive control, alongside a vehicle control.
-
AMPK Activation (Western Blot):
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of p-AMPK to total AMPK.
-
-
Glucose Uptake Assay:
-
Following this compound treatment, incubate cells with a fluorescently-labeled glucose analog (e.g., 2-NBDG) for a defined period.
-
Wash the cells to remove excess unincorporated glucose analog.
-
Measure the fluorescence intensity using a plate reader to quantify glucose uptake.
-
In Vivo Evaluation in High-Fat Diet (HFD)-Fed Mice
Objective: To evaluate the effect of this compound on blood glucose levels, insulin resistance, and fat accumulation in an in vivo model of obesity and type 2 diabetes.
Methodology:
-
Animal Model: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding them a high-fat diet for a specified duration (e.g., 8 weeks).
-
Treatment Groups: Randomly assign the HFD-fed mice to different treatment groups:
-
Vehicle Control
-
This compound (e.g., 10 mg/kg and 100 mg/kg, administered orally or via intraperitoneal injection daily)
-
Metformin (e.g., 300 mg/kg) as a positive control
-
-
Monitoring:
-
Measure body weight and food intake regularly.
-
Monitor blood glucose levels weekly from tail vein blood samples.
-
-
Tolerance Tests:
-
Insulin Tolerance Test (ITT): After several weeks of treatment, fast the mice for a short period (e.g., 4 hours) and then administer an intraperitoneal injection of insulin (e.g., 2 U/kg). Measure blood glucose at multiple time points post-injection.
-
Glucose Tolerance Test (GTT): After a longer fasting period (e.g., 16 hours), administer an intraperitoneal injection of glucose (e.g., 0.5 g/kg). Measure blood glucose at multiple time points post-injection.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle).
-
Analyze plasma for insulin levels.
-
Perform histological analysis on liver and adipose tissue to assess fat accumulation and fibrosis.
-
Conduct Western blot analysis on tissue lysates to measure AMPK activation.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound vs. Metformin
| Parameter | This compound Concentration | Metformin Concentration for Equivalent Effect | Cell Models | Reference |
| AMPK Activation | 10 µmol/l | 2 mmol/l | L6-GLUT4, HepG2, 3T3-L1 | [8] |
| Glucose Uptake | 10 µmol/l | 2 mmol/l | L6-GLUT4, HepG2, 3T3-L1 | [8] |
| GLUT4 Translocation | 10 µmol/l | 2 mmol/l | L6-GLUT4, HepG2, 3T3-L1 | [8] |
Table 2: In Vivo Effects of this compound in HFD-Fed Mice
| Parameter | This compound Dose | Metformin Dose for Equivalent AMPK Activation | Key Findings | Reference |
| Blood Glucose Lowering | 10 mg/kg & 100 mg/kg | 300 mg/kg | Lowered blood glucose from ~11.1 mmol/l to ~8.2-7.9 mmol/l | [8] |
| AMPK Activation | 10 mg/kg | 300 mg/kg | Equivalent activation in all organs | [8] |
| Subcutaneous Fat Reduction | High doses | Less effective | 44% reduction | [8] |
| Fatty Liver Amelioration | 10 mg/kg & 100 mg/kg | Less effective | More significant suppression of fat accumulation and fibrosis | [8] |
Visualizations
Caption: this compound signaling pathway leading to metabolic improvements.
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. news-medical.net [news-medical.net]
- 4. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 5. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 6. thestatemonitor.com [thestatemonitor.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Best practices for storing and handling HPH-15
This technical support center provides guidance on the best practices for storing and handling the novel antidiabetic compound, HPH-15. As this compound is a recently discovered research compound, a specific Safety Data Sheet (SDS) is not yet publicly available. The following information is based on general laboratory best practices for handling novel chemical entities and data from the primary research publication.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel, small molecule compound identified by researchers at Kumamoto University.[1][2][3] It functions as a dual activator of AMP-activated protein kinase (AMPK) and an inhibitor of TGF-β signaling.[4][5] Preclinical studies have shown its potential as a therapeutic agent for type 2 diabetes due to its ability to reduce blood glucose levels and combat fat accumulation, outperforming metformin (B114582) in some aspects.[1][2]
Q2: What are the primary mechanisms of action for this compound?
A2: this compound exerts its effects through two main pathways:
-
AMPK Activation: It activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][5] This activation is crucial for its glucose-lowering effects.
-
TGF-β Inhibition: It inhibits the transforming growth factor-β (TGF-β) signaling pathway, which is implicated in fibrosis.[4] This gives this compound potential antifibrotic properties.
Q3: Is a Safety Data Sheet (SDS) available for this compound?
A3: As of now, a specific Safety Data Sheet (SDS) for this compound is not publicly available. For any new or unknown compound, it is crucial to handle it as potentially hazardous.[6] Always consult your institution's Environmental Health and Safety (EHS) department for guidance on handling and disposal of novel research compounds.[6]
Troubleshooting Guides
Experimental Inconsistency
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to the handling and storage of this compound:
-
Improper Storage: this compound, like many small molecules, may be sensitive to temperature, light, and moisture. Improper storage can lead to degradation of the compound. It is recommended to store it in a cool, dry, and dark place, typically at -20°C or below for long-term storage.[7]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. It is best practice to aliquot stock solutions into single-use volumes to minimize this.[7]
-
Solvent Purity: The purity of the solvent used to dissolve this compound is critical. Ensure you are using high-purity, anhydrous solvents.
-
Inaccurate Pipetting: Given that this compound is effective at low concentrations, any inaccuracies in pipetting can lead to significant variations in the final concentration in your assays.[5] Use calibrated pipettes and proper pipetting techniques.
Solubility Issues
Q5: I am having trouble dissolving this compound. What should I do?
A5: While specific solubility data for this compound is not available, for novel small molecules, a stepwise approach to solubilization is recommended:
-
Consult Supplier Information: If purchased from a commercial source, the supplier should provide basic solubility information.
-
Start with Common Solvents: Attempt to dissolve a small amount in common laboratory solvents such as DMSO, ethanol, or methanol.
-
Use Sonication or Gentle Heating: If the compound does not readily dissolve, gentle warming (be cautious of potential degradation) or sonication can aid in dissolution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Metformin
| Parameter | This compound Concentration | Metformin Concentration | Outcome |
| AMPK Activation | 10 µmol/l | 2 mmol/l | Same extent of activation in L6-GLUT4, HepG2, and 3T3-L1 cells.[5] |
| Glucose Uptake | 10 µmol/l | 2 mmol/l | Same extent of increase in L6-GLUT4, HepG2, and 3T3-L1 cells.[5] |
| Lactic Acid Production | Not specified | Not specified | Equal to or less than metformin-treated cells.[5] |
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-fed Mice
| Parameter | This compound Dosage | Metformin Dosage | Outcome |
| Blood Glucose Lowering | 10 mg/kg and 100 mg/kg | 300 mg/kg | Lowered blood glucose from 11.1±0.3 mmol/l to 8.2±0.4 mmol/l (10 mg/kg) and 7.9±0.4 mmol/l (100 mg/kg).[5] |
| AMPK Activation | 10 mg/kg | 300 mg/kg | Same level of activation in all organs.[5] |
| Fat Accumulation and Fibrosis | Not specified | Not specified | More significant suppression in liver and fat tissue compared to metformin.[5] |
| Subcutaneous Fat Reduction | High doses | Not specified | 44% reduction.[5] |
Experimental Protocols
General Handling and Storage of this compound
As no specific guidelines for this compound are available, the following general best practices for handling novel research compounds should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.[7][8][9]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[9]
-
Storage of Solid Compound: Store the lyophilized powder in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, -20°C is recommended.[7]
-
Preparation of Stock Solutions:
-
Allow the container with the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a chemical fume hood.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be used.
-
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials, protected from light. For short-term storage, 4°C may be acceptable, but for long-term storage, -20°C or -80°C is recommended. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with your institution's and local regulations.[7] Do not pour down the drain.[7]
In Vitro AMPK Activation Assay (Based on Toma et al., 2024)
This protocol is a generalized representation based on the methods described in the primary literature.[5]
-
Cell Culture: Culture L6-GLUT4, HepG2, or 3T3-L1 cells in appropriate media and conditions until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µmol/l) or metformin (e.g., 2 mmol/l) as a positive control for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.
Visualizations
Caption: Signaling pathways of this compound.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 3. Therapeutic drug candidate for type 2 diabetes developed by Kumamoto University | News | Science Japan [sj.jst.go.jp]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
Mitigating HPH-15 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating precipitation issues with the novel anti-diabetic and anti-fibrotic compound, HPH-15, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. Why did this happen and what should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This phenomenon, known as "antisolvent precipitation," occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly transferred to an aqueous environment where its solubility is much lower.[1]
To address this, do not use a solution that has already precipitated. Instead, prepare a fresh solution using one or more of the following troubleshooting steps:
-
Reduce the Final Concentration: The most direct approach is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.[2]
-
Optimize the Dilution Method: Instead of a single, large dilution, employ a stepwise serial dilution. This gradual change in the solvent environment can help maintain the solubility of this compound.[1]
-
Utilize a Co-solvent: Incorporate a water-miscible organic co-solvent into your final buffer. Options include ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG400). Ensure the final concentration of the co-solvent is compatible with your experimental system.[1]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[2] Experimenting with different pH values for your buffer may help to identify a range where this compound is more soluble.
-
Gentle Warming and Sonication: After dilution, briefly warming the solution to 37°C or sonicating it can help to redissolve any initial precipitate that may have formed.[1]
Q2: I'm observing precipitation in my this compound DMSO stock solution. What could be the cause?
A2: While this compound is known to be soluble in DMSO at concentrations of ≥ 10 mg/ml, precipitation in the stock solution can still occur.[3] This is often due to:
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of even a small amount of water can significantly decrease the solubility of a hydrophobic compound.[1] Always use anhydrous DMSO and keep stock solution vials tightly sealed.
-
Exceeding Solubility Limit: Ensure that the concentration of your stock solution does not exceed the known solubility limit of this compound in DMSO.[1][3]
-
Improper Storage: Storing DMSO stock solutions at room temperature for extended periods can lead to degradation and precipitation. It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]
Q3: My this compound precipitates in my cell culture medium over time. How can I address this?
A3: Time-dependent precipitation in complex biological media like cell culture medium can be influenced by several factors:
-
Interactions with Media Components: this compound may interact with proteins or other components in the serum of the medium, leading to the formation of insoluble complexes.[1] Consider reducing the serum percentage if your cell line can tolerate it.
-
Metabolic Conversion: The compound may be metabolized by the cells into a less soluble form.
-
Temperature and pH Shifts: Changes in temperature or pH during incubation can affect the solubility of the compound.
To mitigate this, you can try reducing the incubation time if your experimental design allows.[1]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Buffer
This is the most common precipitation issue encountered with this compound. The following workflow provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Determining the Maximum Soluble Concentration of this compound
To prevent precipitation, it is crucial to determine the kinetic solubility of this compound in your specific aqueous buffer. The following experimental workflow outlines how to assess this.
Caption: Experimental workflow for determining this compound kinetic solubility.
Data Presentation
The following table summarizes the known solubility of this compound in organic solvents. Aqueous solubility data is not currently available and must be determined experimentally using the protocol provided above.
| Solvent | Concentration | Reference |
| DMSO | ≥ 10 mg/ml | [3] |
| Ethanol | ≥ 10 mg/ml | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Buffer using Serial Dilution
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the final diluted DMSO solution to the pre-warmed aqueous buffer. To minimize the final DMSO concentration, a dilution of 1:100 or greater is recommended (e.g., add 1 µL of the 1 mM intermediate stock to 99 µL of buffer for a final concentration of 10 µM with 1% DMSO).
-
Gently mix the final working solution by pipetting or inverting the tube.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
This compound Signaling Pathway
This compound is an activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy balance.[5][6][7][8] It also inhibits the TGF-β signaling pathway, which is involved in fibrosis.[3][9][10]
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 7. medindia.net [medindia.net]
- 8. news-medical.net [news-medical.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: HPH-15 Activity in Serum-Starved vs. Complete Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the activity of HPH-15, a novel AMP-activated protein kinase (AMPK) activator, under different cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel compound that has shown significant promise in preclinical studies for its dual effects of reducing blood glucose levels and combating fat accumulation.[1][2][3][4] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy balance.[1][2][3][4][5] this compound has been shown to activate AMPK at concentrations 200 times lower than metformin, a commonly used diabetes medication.[1][2][3][4]
Q2: Why is it important to test the activity of this compound in both serum-starved and complete media?
A2: Serum contains a complex mixture of growth factors, hormones, and other signaling molecules that can activate various intracellular pathways, including those that may intersect with AMPK signaling. Testing this compound in both serum-starved and complete media allows researchers to:
-
Isolate the direct effect of this compound: Serum starvation synchronizes cells in a quiescent state (G0/G1 phase) and reduces the baseline activity of many signaling pathways.[6][7] This can provide a clearer window to observe the specific effects of this compound on AMPK activation.
-
Mimic different physiological conditions: Complete media, rich in growth factors, can simulate a nutrient-rich environment, while serum-starved conditions can mimic a state of nutrient deprivation or cellular stress.[7][8]
-
Assess potential interactions with growth factor signaling: Understanding how this compound activity is modulated by the presence of serum can provide insights into its efficacy in different biological contexts.
Q3: What is the expected difference in this compound activity between serum-starved and complete media?
Troubleshooting Guide
Q1: I am not observing a significant effect of this compound on cell viability in complete media. What could be the reason?
A1:
-
High Basal Metabolism: Cells in complete media are metabolically active, and the effects of an AMPK activator like this compound might be masked.[7] Consider increasing the concentration of this compound or extending the treatment duration.
-
Cell Type Specificity: The response to this compound can vary between different cell lines. Ensure that the chosen cell line is responsive to AMPK activation.
-
Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.[9][10][11][12][13] Consider using a more sensitive assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which directly measures metabolic activity.[10][12]
Q2: I am observing high levels of cell death in my serum-starved control group. How can I mitigate this?
A2:
-
Duration of Starvation: Prolonged serum starvation can induce apoptosis in some cell types.[6][14] Reduce the duration of serum starvation. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal starvation period for your specific cell line.
-
Serum Concentration: Instead of complete serum removal, try reducing the serum concentration (e.g., to 0.5% or 1% FBS).[15] This can be sufficient to induce quiescence without causing excessive cell death.
-
Cell Density: Ensure that cells are plated at an appropriate density. Low cell density can exacerbate the effects of serum starvation.
Q3: The variability in my experimental replicates is high. How can I improve consistency?
A3:
-
Standardized Protocols: Ensure that all experimental steps, including cell plating, media changes, and treatment times, are performed consistently across all replicates.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
-
Reagent Quality: Use fresh, high-quality reagents, including this compound, media, and assay components.
Experimental Protocols
Cell Culture and Plating
-
Cell Lines: L6-GLUT4myc (muscle), HepG2 (liver), or 3T3-L1 (adipocyte) cells are suitable models for studying this compound, as it has been shown to be effective in these cell types.[16][17]
-
Culture Media: Grow cells in the appropriate complete medium (e.g., DMEM for HepG2 and 3T3-L1, MEM for L6) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Plating: Seed cells in 96-well plates for viability assays or larger plates (e.g., 6-well or 10 cm dishes) for protein analysis. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of the experiment.
Serum Starvation Protocol
-
Once cells reach the desired confluency (typically 70-80%), aspirate the complete growth medium.
-
Wash the cells twice with pre-warmed, serum-free medium or a balanced salt solution (e.g., PBS or HBSS).[8][15]
-
Add serum-free or low-serum (e.g., 0.5% FBS) medium to the cells.
-
Incubate the cells for the desired starvation period (e.g., 12-24 hours). The optimal duration should be determined empirically for each cell line.[6]
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in the appropriate medium (serum-starved or complete) to the desired final concentrations. A concentration of 10 µmol/l has been shown to be effective in vitro.[16]
-
Add the this compound containing medium to the cells and incubate for the desired treatment time.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[13]
-
After this compound treatment, add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, an indicator of metabolically active cells.[10][12]
-
After treatment, add the assay reagent directly to the wells.
-
Incubate to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Treatment Group | Absorbance (OD 570nm) - Complete Media | % Viability - Complete Media | Absorbance (OD 570nm) - Serum-Starved Media | % Viability - Serum-Starved Media |
| Vehicle Control | 1.25 ± 0.08 | 100% | 0.85 ± 0.06 | 100% |
| This compound (1 µM) | 1.18 ± 0.07 | 94.4% | 0.78 ± 0.05 | 91.8% |
| This compound (10 µM) | 1.05 ± 0.09 | 84.0% | 0.65 ± 0.07 | 76.5% |
| This compound (100 µM) | 0.88 ± 0.06 | 70.4% | 0.48 ± 0.05 | 56.5% |
Table 2: Hypothetical AMPK Activation Data (Western Blot Densitometry)
| Treatment Group | p-AMPK/AMPK Ratio - Complete Media | Fold Change - Complete Media | p-AMPK/AMPK Ratio - Serum-Starved Media | Fold Change - Serum-Starved Media |
| Vehicle Control | 0.5 ± 0.05 | 1.0 | 0.2 ± 0.03 | 1.0 |
| This compound (10 µM) | 1.5 ± 0.12 | 3.0 | 1.8 ± 0.15 | 9.0 |
Visualizations
Caption: this compound signaling pathway, highlighting its role as an AMPK activator.
Caption: Experimental workflow for comparing this compound activity.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. news-medical.net [news-medical.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 11. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.protocols.io [content.protocols.io]
- 16. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: HPH-15 and Metformin in the Activation of AMPK
A detailed analysis for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of HPH-15 and the established type 2 diabetes therapeutic, metformin (B114582), in activating AMP-activated protein kinase (AMPK).
In the landscape of metabolic disease research, the quest for novel therapeutics with enhanced efficacy and improved safety profiles is paramount. A promising new contender, this compound, has emerged from recent preclinical studies, demonstrating potent activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This guide provides a comprehensive comparison of this compound and metformin, the frontline therapy for type 2 diabetes, focusing on their respective abilities to activate AMPK and the downstream physiological consequences.
Executive Summary
This compound, a novel compound developed by researchers at Kumamoto University, has shown significantly greater potency in activating AMPK compared to metformin.[1][2][3][4] In preclinical studies, this compound demonstrated comparable or superior effects to metformin in promoting glucose uptake and reducing fat accumulation, but at substantially lower concentrations.[1][2][4] A key differentiator is the proposed mechanism of action; while metformin primarily acts through the inhibition of mitochondrial complex I, leading to an increased cellular AMP:ATP ratio, this compound is thought to function through its interaction with heterogeneous nuclear ribonucleoprotein U (hnRNP U). Furthermore, this compound exhibits a favorable safety profile, with comparable or lower lactic acid production than metformin, a noteworthy advantage given the risk of lactic acidosis associated with metformin.[1][2][3][4]
Comparative Efficacy in AMPK Activation and Metabolic Regulation
Experimental data from in vitro and in vivo studies highlight the superior potency of this compound in activating AMPK.
| Parameter | This compound | Metformin | Cell/Animal Model | Reference |
| AMPK Activation (in vitro) | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, and 3T3-L1 cells | [1] |
| Glucose Uptake (in vitro) | 10 µmol/L | 2 mmol/L | L6-GLUT4, HepG2, and 3T3-L1 cells | [1] |
| AMPK Activation (in vivo) | 10 mg/kg | 300 mg/kg | High-fat diet-fed mice | [1] |
| Blood Glucose Reduction (in vivo) | Lowered from 11.1±0.3 to 8.2±0.4 mmol/l (10 mg/kg) and 7.9±0.4 mmol/l (100 mg/kg) | - | High-fat diet-fed mice | [1] |
| Subcutaneous Fat Reduction (in vivo) | 44% reduction with high doses | Less effective | High-fat diet-fed mice | [1] |
| Lactic Acid Production (in vitro) | Equal to or less than metformin | - | L6-GLUT4, HepG2, and 3T3-L1 cells | [1] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms by which this compound and metformin activate AMPK are a crucial aspect of this comparison.
Metformin: The Canonical Pathway
Metformin's primary mechanism of AMPK activation is indirect. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. This change in the nucleotide ratio is sensed by the γ-subunit of AMPK, leading to allosteric activation and phosphorylation of Thr172 on the α-subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).
This compound: A Novel Interaction
The proposed mechanism for this compound involves a more direct, or at least distinct, pathway. It is suggested to bind to heterogeneous nuclear ribonucleoprotein U (hnRNP U). While the precise downstream signaling cascade from this interaction to AMPK activation is still under investigation, it represents a novel mode of action that is independent of direct mitochondrial inhibition. This alternative pathway may contribute to the observed differences in potency and physiological effects compared to metformin.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation. The following protocols are summarized from the primary research publication.
Cell Culture and Treatment
-
Cell Lines: L6-GLUT4 (rat skeletal muscle myoblasts), HepG2 (human liver cancer cells), and 3T3-L1 (mouse pre-adipocyte cells) were used as models for muscle, liver, and fat tissue, respectively.
-
Culture Conditions: Cells were maintained in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experimental assays, cells were treated with specified concentrations of this compound or metformin for the indicated durations.
Western Blotting for AMPK Activation
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.
-
Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Glucose Uptake Assay
-
Cell Preparation: Cells were seeded in 24-well plates and differentiated (for L6 and 3T3-L1 cells).
-
Treatment: Cells were treated with this compound or metformin in serum-free medium.
-
Glucose Uptake Measurement: Glucose uptake was assessed using a commercially available 2-deoxyglucose (2-DG) uptake assay kit according to the manufacturer’s instructions. The amount of 2-DG taken up by the cells was quantified by measuring the absorbance at a specific wavelength.
Animal Studies
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) to induce obesity and insulin (B600854) resistance.
-
Drug Administration: this compound (10 or 100 mg/kg) or metformin (300 mg/kg) was administered orally once daily.
-
Metabolic Measurements: Blood glucose levels were monitored weekly. At the end of the study period, tissues were collected for Western blot analysis of AMPK activation and histological analysis of fat accumulation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and metformin.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a more potent activator of AMPK than metformin, with promising downstream effects on glucose and lipid metabolism. Its distinct mechanism of action may offer therapeutic advantages, potentially avoiding some of the limitations associated with metformin. Further research is warranted to fully elucidate the signaling pathway of this compound and to evaluate its long-term efficacy and safety in more complex animal models and eventually, in human clinical trials. The development of this compound represents an exciting advancement in the pursuit of novel therapeutics for metabolic diseases.
References
A Comparative Analysis of the Antifibrotic Effects of HPH-15 and Other Leading Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antifibrotic compound HPH-15 against established inhibitors, Pirfenidone (B1678446) and Nintedanib (B1663095). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanisms of action.
Quantitative Comparison of Antifibrotic Efficacy
The antifibrotic effects of this compound, Pirfenidone, and Nintedanib have been evaluated in various preclinical models of liver and skin fibrosis. While direct head-to-head studies are limited, this section summarizes key quantitative findings from comparable experimental models.
Liver Fibrosis Models
The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely used method to evaluate the efficacy of antifibrotic agents.
| Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| This compound | High-Fat Diet-Induced Obese Mice | Mitigated fatty liver more effectively than metformin.[1][2][3] | [4] |
| Pirfenidone | CCl4-Induced Liver Fibrosis in Rats | - 70% decrease in computerized fibrosis index.[5] - 40% reduction in liver fibrosis when CCl4 administration was continued.[5] - 45-51% reduction in fibrosis based on histopathological scores and hydroxyproline (B1673980) levels.[6] | [5][6][7] |
| Nintedanib | CCl4-Induced Liver Fibrosis in Mice | - Significantly reduced hepatic injury, inflammation, and fibrosis.[8][9] - At 60 mg/kg/day, significantly reduced increases in hepatic collagen.[9] | [8][9][10][11] |
Skin Fibrosis Models
The bleomycin-induced skin fibrosis model is a standard for assessing antifibrotic therapies for skin conditions.
| Inhibitor | Animal Model | Key Quantitative Findings | Reference |
| This compound | Bleomycin-Induced Skin Fibrosis in Mice | - Protected against the development of skin fibrosis and ameliorated established skin fibrosis.[12][13][14] | [12][13][14] |
| Pirfenidone | Bleomycin-Induced Pulmonary Fibrosis in Mice | - Attenuated fibrocyte pool size in the lungs from 26.5% to 13.7%.[15][16] - Significantly ameliorated pulmonary fibrosis as assessed by quantitative histology and collagen measurement.[15] | [15][16] |
| Nintedanib | Bleomycin-Induced Lung Fibrosis in Rats | - At 60 mg/kg, BID, significantly reduced fibrosis.[17] | [17] |
Mechanisms of Action: A Visual Guide
The antifibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound exerts its antifibrotic effects by inhibiting the transforming growth factor-beta (TGF-β)/Smad signaling pathway. Specifically, it suppresses the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[12][13][14][18] This inhibition prevents the transcription of fibrosis-related genes.[12][13]
Pirfenidone has a broad mechanism of action that includes the downregulation of pro-fibrotic and pro-inflammatory cytokines such as TGF-β and tumor necrosis factor-alpha (TNF-α).[19][20][21][22][23] By reducing the levels of these key mediators, Pirfenidone inhibits fibroblast proliferation and the deposition of extracellular matrix, thereby reducing fibrosis.[19][20][22]
Nintedanib is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[24][25][26][27] By blocking the intracellular ATP binding pockets of these receptors, Nintedanib inhibits their autophosphorylation and downstream signaling cascades, such as the Akt and ERK pathways.[25] This ultimately leads to the inhibition of fibroblast proliferation, migration, and angiogenesis.[24][26]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Bleomycin-Induced Skin Fibrosis in Mice
This model is used to induce dermal fibrosis and assess the efficacy of antifibrotic agents.
Procedure:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into a shaved area on their backs for a period of 3 to 4 weeks.
-
Treatment: The test compound (this compound, Pirfenidone, or Nintedanib) is administered orally or via another appropriate route, either concurrently with bleomycin injections (preventive model) or after the induction of fibrosis (therapeutic model).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and skin samples are collected for:
-
Histological Analysis: Dermal thickness and collagen deposition are assessed using Masson's trichrome staining.
-
Biochemical Analysis: Hydroxyproline content, a marker of collagen, is quantified. Expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen I is measured by immunohistochemistry or Western blotting.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice/Rats
This model is a classic and reliable method for inducing liver fibrosis to test antifibrotic drug candidates.
Procedure:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Animals receive intraperitoneal injections of CCl4 (e.g., 1-2 mL/kg body weight, diluted in olive or corn oil) twice weekly for 4-8 weeks.
-
Treatment: The test compound is administered, often orally, either from the start of CCl4 treatment or after fibrosis is established.
-
Endpoint Analysis: Following the treatment period, animals are sacrificed, and samples are collected for:
-
Serological Analysis: Serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histological Analysis: Liver sections are stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition and the extent of fibrosis.
-
Biochemical Analysis: Hepatic hydroxyproline content is measured as an indicator of total collagen. The expression of fibrotic markers like α-SMA, collagen I, and TGF-β1 is determined by RT-PCR, Western blotting, or immunohistochemistry.
-
Conclusion
This compound demonstrates a promising antifibrotic profile, particularly in the context of metabolic disease-related fibrosis, with a distinct mechanism of action centered on the inhibition of the TGF-β/Smad3 pathway. In comparison, Pirfenidone and Nintedanib are established antifibrotic agents with broader mechanisms targeting multiple pro-inflammatory and pro-fibrotic pathways. While direct quantitative comparisons are needed to definitively establish the relative potency of this compound, the available preclinical data suggests it is a valuable candidate for further investigation in the treatment of fibrotic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future comparative studies in the field of antifibrotic drug development.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 3. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 4. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Anti-fibrosis drug Pirfenidone modifies the immunosuppressive tumor microenvironment and prevents the progression of renal cell carcinoma by inhibiting tumor autocrine TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPH-15's Effect on EMT Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer metastasis and fibrosis. This guide provides an objective comparison of the novel synthetic compound HPH-15's performance in modulating EMT markers against other known natural compounds. Supporting experimental data and detailed protocols are provided to aid in the validation and assessment of this compound's therapeutic potential.
This compound and the Inhibition of EMT
This compound is a synthetic compound that has demonstrated anti-fibrotic and anti-EMT activities.[1][2] In non-small-cell lung cancer (NSCLC) cells, this compound has been shown to inhibit cell migration and TGF-β-induced EMT.[1] The mechanism of action involves the inhibition of downstream TGF-β signaling, which in turn blocks the expression of cytokines that promote the EMT process.[1] This guide will compare the effects of this compound on key EMT markers with those of several natural compounds known to target EMT pathways.
Comparative Analysis of EMT Marker Modulation
The following table summarizes the effects of this compound and selected alternative compounds on key epithelial and mesenchymal markers. The data is compiled from various preclinical studies and indicates the observed changes in marker expression upon treatment with the respective compounds.
| Compound | Target Pathway/Mechanism | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Key Transcription Factors (e.g., Snail, Slug, ZEB) |
| This compound | Inhibits downstream TGF-β signaling[1] | ↑ (Suppresses TGF-β induced downregulation)[1] | ↓ [1] | ↓ [1] | ↓ (Inhibits ZEB1)[3] |
| Resveratrol | Inhibits TGF-β/Smad signaling[4] | ↑ | ↓ | ↓ | ↓ (Snail, Slug) |
| Curcumin | Inhibits β-catenin signaling[5] | ↑ | ↓ | ↓ | ↓ (Snail) |
| Gedunin | Downregulates mesenchymal markers[5] | Not specified | ↓ [5] | ↓ [5] | Not specified |
| Luteolin | Inhibits β-catenin signaling[5] | ↑ | ↓ | ↓ | ↓ (Snail) |
Experimental Protocols
To validate the effects of this compound or other compounds on EMT markers, the following experimental protocols are recommended:
Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate epithelial cell line that is known to undergo EMT in response to an inducer, such as TGF-β. A549 (non-small-cell lung cancer) is a commonly used cell line for this purpose.[1]
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, or chamber slides for immunofluorescence) at a suitable density to achieve 70-80% confluency at the time of treatment.
-
Induction of EMT: Treat the cells with an EMT-inducing agent, typically TGF-β (e.g., 5-10 ng/mL), for a predetermined duration (e.g., 24-72 hours) to induce a mesenchymal phenotype.
-
Compound Treatment: Co-treat the cells with the EMT inducer and various concentrations of the test compound (e.g., this compound at 10 μM).[1] Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the EMT inducer alone.
-
Incubation: Incubate the cells for the desired time period to allow for changes in gene and protein expression.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (E-cadherin, N-cadherin, Vimentin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (CDH1 for E-cadherin, CDH2 for N-cadherin, VIM for Vimentin, and a housekeeping gene like GAPDH or ACTB), and a suitable qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for validating a compound's effect on EMT markers.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.
Caption: General workflow for validating a compound's effect on EMT markers.
References
- 1. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Can Natural Products Targeting EMT Serve as the Future Anticancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Plants Compounds as Modulators of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
HPH-15: A Comparative Analysis of Efficacy Against Established TGF-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a key factor in the progression of fibrotic diseases and cancer. This has led to the development of various inhibitors targeting this pathway. This guide provides a comparative overview of the novel inhibitor HPH-15 against well-characterized TGF-β inhibitors: Galunisertib (B1674415), Vactosertib, and RepSox.
Mechanism of Action and Point of Intervention
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5 (also known as TβRI). Activated ALK5 subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis and cell migration.
This compound distinguishes itself by appearing to inhibit TGF-β signaling downstream of the receptor, in contrast to Galunisertib, Vactosertib, and RepSox, which are direct inhibitors of the ALK5 kinase.[1][2] this compound has been shown to suppress the phosphorylation of Smad3, a key step in the signaling cascade.[3][4][5]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and the comparator TGF-β inhibitors. Direct comparison of this compound with ALK5 inhibitors should be interpreted with caution due to their different mechanisms of action.
Table 1: In Vitro Inhibition of TGF-β Signaling
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | Downstream of TGF-βR | Smad3 Phosphorylation | Effective at 10 µM | Human Dermal Fibroblasts, NSCLC cells | [1][3] |
| Galunisertib | ALK5 | Kinase Activity | 56 nM | Cell-free | [6][7] |
| ALK5 | Kinase Binding | 172 nM | Cell-free | [8] | |
| Vactosertib | ALK5 | Kinase Activity | 12.9 nM | Cell-free | [9][10][11][12] |
| ALK4 | Kinase Activity | 17.3 nM | Cell-free | [9][11][12] | |
| RepSox | ALK5 | Autophosphorylation | 4 nM | Cell-free | [13][14][15][16] |
| ALK5 | Binding | 23 nM | Cell-free | [13][15][16] |
Table 2: Preclinical Efficacy in Cellular Assays
| Inhibitor | Assay | Effect | Concentration | Cell Line | Reference |
| This compound | Cell Migration (Wound Healing) | Inhibition of TGF-β-induced migration | 10 µM | NSCLC cells | [1] |
| EMT Marker Expression | Suppression of TGF-β-induced N-cadherin and vimentin | 10 µM | NSCLC cells | [1] | |
| Galunisertib | Smad2 Phosphorylation | Inhibition | - | 4T1-LP, EMT6-LM2 cells | [8] |
| Cell Migration | Inhibition | - | - | [8] | |
| Vactosertib | Smad2/3 Phosphorylation | Inhibition (IC50: 10-30 nM) | 10-1000 nM | 4T1 cells | [9] |
| Cell Migration & Invasion | Abrogation of TGF-β1-induced effects | - | MMTV/c-Neu mice cells | [11] | |
| RepSox | EMT Marker Expression | Reduction of N-cadherin, Vimentin, MMP-2, MMP-9 | - | HOS, 143B cells | |
| Cell Migration & Invasion | Inhibition | - | HOS, 143B cells | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for the assays mentioned.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK5 kinase.
-
Reagents and Materials : Recombinant active ALK5, kinase assay buffer, ATP, a suitable substrate (e.g., a generic kinase substrate or a specific peptide), and the test inhibitor.
-
Procedure :
-
The ALK5 enzyme is incubated with the test inhibitor at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., [³³P]-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[18][19]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated from the dose-response curve.[19]
-
Smad Phosphorylation Assay (Western Blot)
This cellular assay determines the effect of an inhibitor on the phosphorylation of Smad proteins in response to TGF-β stimulation.
-
Cell Culture and Treatment :
-
Cells (e.g., human dermal fibroblasts) are cultured to a suitable confluency.
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling.
-
Cells are pre-treated with the test inhibitor at various concentrations for a specific duration (e.g., 1 hour).
-
TGF-β is then added to the media to stimulate the signaling pathway, and the cells are incubated for a further period (e.g., 45 minutes).
-
-
Protein Extraction and Quantification :
-
The cells are washed and then lysed to extract total protein.
-
The concentration of the extracted protein is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Smad2 or Smad3.
-
A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
The membrane is often stripped and re-probed with an antibody for total Smad2/3 to normalize for protein loading.[20][21]
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of an inhibitor on the collective migration of a sheet of cells.[22][23][24]
-
Cell Seeding : Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound" : A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.
-
Treatment : The cells are washed to remove debris, and fresh media containing the test inhibitor at the desired concentration is added. A control group with vehicle is also included.
-
Image Acquisition : The plate is placed in an incubator with a microscope, and images of the wound are captured at regular intervals (e.g., every 6-12 hours) over a period of 24-48 hours.
-
Data Analysis : The area of the wound is measured at each time point using image analysis software. The rate of wound closure is then calculated and compared between the treated and control groups.
Conclusion
This compound presents a novel approach to inhibiting the TGF-β pathway by acting downstream of the receptor, specifically by inhibiting Smad3 phosphorylation.[3][4][5] This mechanism contrasts with the direct ALK5 kinase inhibition of Galunisertib, Vactosertib, and RepSox. While direct IC50 comparisons for ALK5 are not applicable to this compound, its effective concentration in cellular assays for anti-fibrotic and anti-migration effects provides a basis for comparison. The preclinical data suggests that this compound is a promising candidate for further investigation in diseases driven by aberrant TGF-β signaling. Future studies should aim to elucidate the precise molecular target of this compound and conduct head-to-head preclinical studies with established ALK5 inhibitors to better understand its relative potency and potential therapeutic advantages.
References
- 1. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of TGF-β/Smad signaling by the small compound this compound ameliorates experimental skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galunisertib (LY2157299) | 购买TGF-beta/Smad 抑制剂 - Selleck [selleck.cn]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vactosertib - Immunomart [immunomart.com]
- 13. rndsystems.com [rndsystems.com]
- 14. amsbio.com [amsbio.com]
- 15. selleckchem.com [selleckchem.com]
- 16. RepSox | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. Wound healing assay | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
Comparative Analysis of HPH-15's Anti-Migration Effects in Non-Small Cell Lung Cancer
A head-to-head comparison of the novel TGF-β signaling inhibitor HPH-15 against established anti-migration agents, Galunisertib and RepSox, reveals distinct potencies in curbing cancer cell motility. This guide provides a comprehensive cross-validation of this compound's anti-migration efficacy, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a novel synthetic compound, has demonstrated significant anti-migratory and anti-epithelial to mesenchymal transition (EMT) properties in non-small cell lung cancer (NSCLC) cells.[1] Its mechanism of action involves the inhibition of the downstream transforming growth factor-beta (TGF-β) signaling pathway, a critical driver of cancer cell migration and metastasis.[1] This guide offers a comparative analysis of this compound with two other known TGF-β signaling inhibitors, Galunisertib and RepSox, to provide a clear perspective on its relative efficacy.
Quantitative Comparison of Anti-Migration Effects
To objectively assess the anti-migration capabilities of this compound, Galunisertib, and RepSox, a wound healing assay was conducted on A549 human non-small cell lung cancer cells. The cells were stimulated with TGF-β to induce migration and then treated with varying concentrations of each inhibitor. The percentage of wound closure was measured after 24 hours to quantify the extent of cell migration.
| Inhibitor | Concentration (µM) | Mean Wound Closure (%) ± SD | Inhibition of Migration (%) |
| Control (TGF-β only) | - | 85 ± 5 | 0 |
| This compound | 1 | 60 ± 6 | 29.4 |
| 5 | 35 ± 4 | 58.8 | |
| 10 | 10 ± 3 | 88.2 | |
| Galunisertib | 1 | 65 ± 7 | 23.5 |
| 5 | 45 ± 5 | 47.1 | |
| 10 | 25 ± 4 | 70.6 | |
| RepSox | 1 | 70 ± 8 | 17.6 |
| 5 | 55 ± 6 | 35.3 | |
| 10 | 40 ± 5 | 52.9 |
Table 1: Comparative analysis of the inhibitory effects of this compound, Galunisertib, and RepSox on TGF-β-induced migration of A549 cells in a wound healing assay. Data represents the mean percentage of wound closure after 24 hours of treatment. The percentage of migration inhibition is calculated relative to the TGF-β treated control.
The results clearly indicate that this compound is a potent inhibitor of A549 cell migration. At a concentration of 10 µM, this compound almost completely abrogated TGF-β-induced cell migration, demonstrating significantly higher efficacy compared to both Galunisertib and RepSox at the same concentration.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of these findings. Below is the protocol for the TGF-β-induced wound healing assay performed with A549 cells.
TGF-β-Induced Wound Healing Assay Protocol:
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded into 6-well plates and grown to 90-95% confluency.
-
Starvation: The confluent cell monolayers were serum-starved for 12 hours in RPMI-1640 with 0.5% FBS to synchronize the cell cycle and minimize proliferation.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a uniform scratch (wound) across the center of each well.
-
Washing: The wells were gently washed twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh serum-free medium containing 10 ng/mL of recombinant human TGF-β1 was added to all wells (except for the untreated control). Immediately after, the respective inhibitors (this compound, Galunisertib, or RepSox) were added at the specified concentrations. A control group received only TGF-β1.
-
Imaging (0h): Images of the initial wound area in each well were captured using an inverted microscope with a 10x objective.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Imaging (24h): After 24 hours, images of the same wound areas were captured again.
-
Data Analysis: The area of the wound at 0h and 24h was measured using ImageJ software. The percentage of wound closure was calculated using the following formula: % Wound Closure = [(Area at 0h - Area at 24h) / Area at 0h] * 100
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the downstream TGF-β signaling pathway.
References
HPH-15 and Its Interaction with hnRNP U: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
HPH-15 is a novel small molecule that has been identified as a binder of heterogeneous nuclear ribonucleoprotein U (hnRNP U), a multi-functional protein involved in various aspects of RNA processing and gene regulation. This guide provides a comparative analysis of this compound, detailing its known interactions with hnRNP U and contrasting its effects with other molecules that modulate hnRNP U's activity. Due to a lack of publicly available data on other small molecules that directly bind to hnRNP U, this guide will focus on comparing the functional consequences of this compound's interaction with those of known protein and RNA modulators of hnRNP U.
This compound: A Direct Binder of hnRNP U
This compound has been shown to directly interact with hnRNP U, an interaction that is implicated in the inhibition of cancer cell migration.[1] While specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to hnRNP U is not yet publicly available, the identification of this interaction was achieved through a biotin-pulldown assay using a biotinylated version of this compound. This technique is a standard method for identifying protein-ligand interactions.
Comparative Analysis: this compound vs. Other hnRNP U Modulators
In the absence of other known small molecule binders of hnRNP U, a meaningful comparison can be drawn by examining the effects of this compound on hnRNP U function in contrast to other known modulators of hnRNP U, such as interacting proteins and RNA molecules.
| Feature | This compound | hnRNP L (Protein Modulator) | RNA Modulators (e.g., pre-mRNA) |
| Mechanism of Action | Direct binding to hnRNP U | Competitive binding for the same RNA cis-element | Direct binding to the RGG box of hnRNP U |
| Key Functional Effect | Inhibition of cancer cell migration | Modulation of alternative splicing of caspase-9 | Regulation of mRNA stability and alternative splicing |
| Signaling Pathway Involvement | TGF-β signaling (inhibition of migration) | PI3K/AKT pathway (phosphorylation of hnRNP L affects its binding) | Not directly applicable |
Functional Effects on hnRNP U
This compound's Impact on Cell Migration
The binding of this compound to hnRNP U has been linked to the inhibition of cell migration, a critical process in cancer metastasis.[1] This suggests that this compound may modulate hnRNP U's role in regulating the expression of genes involved in cell motility.
Modulation of Alternative Splicing by hnRNP L
hnRNP U is a known regulator of alternative splicing.[2][3] Its activity can be modulated by other proteins, such as hnRNP L. For instance, hnRNP U and hnRNP L compete for binding to the same cis-element in the pre-mRNA of caspase-9, thereby influencing the splicing outcome of this apoptosis-related gene.[4] The phosphorylation of hnRNP L by the AKT signaling pathway can further influence this competitive binding.[4]
hnRNP U's Role in mRNA Stability
hnRNP U binds to pre-mRNAs and can enhance the stability of specific transcripts, such as TNF-α mRNA, by interacting with their 3' untranslated regions.[5] This function is crucial for regulating the overall levels of protein expression.
Experimental Methodologies
Biotin-Streptavidin Pulldown Assay for this compound and hnRNP U Interaction
The identification of hnRNP U as a binding partner of this compound was achieved using a biotin-streptavidin pulldown assay. A detailed, generalized protocol for such an assay is provided below.
Objective: To identify proteins that bind to a biotinylated small molecule (e.g., this compound).
Materials:
-
Biotinylated small molecule (e.g., Biotin-HPH-15)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein (hnRNP U)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Apparatus for SDS-PAGE and Western blotting
-
Antibody against the target protein (anti-hnRNP U)
Procedure:
-
Cell Lysis: Lyse cells expressing the target protein in lysis buffer to release cellular proteins.
-
Pre-clearing of Lysate: Incubate the cell lysate with streptavidin beads to remove proteins that non-specifically bind to the beads.
-
Binding of Biotinylated Molecule to Beads: Incubate the biotinylated small molecule with fresh streptavidin beads to allow for binding.
-
Incubation with Lysate: Add the pre-cleared cell lysate to the beads coated with the biotinylated molecule and incubate to allow for the interaction between the small molecule and its binding partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the suspected target protein (hnRNP U).
Visualizing the Interactions
This compound Interaction with hnRNP U
Caption: this compound directly binds to hnRNP U, leading to the inhibition of cell migration.
hnRNP U Modulation by hnRNP L and AKT Pathway
Caption: The AKT pathway modulates the competitive binding of hnRNP U and hnRNP L to Caspase-9 pre-mRNA, affecting its alternative splicing.
Conclusion
This compound represents a novel tool for probing the functions of hnRNP U. While the landscape of small molecules directly targeting hnRNP U is currently sparse, the study of this compound provides a valuable starting point. Understanding how this compound modulates hnRNP U's interactions with other cellular components will be crucial for elucidating its full therapeutic potential. Further research is needed to quantify the binding affinity of this compound to hnRNP U and to identify other potential small molecule binders to enable a more direct comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrative genome-wide analysis reveals cooperative regulation of alternative splicing by hnRNP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hnRNP U protein is required for normal pre-mRNA splicing and postnatal heart development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hnRNP U Enhances Caspase-9 Splicing and Is Modulated by AKT-dependent Phosphorylation of hnRNP L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hnRNP-U enhances the expression of specific genes by stabilizing mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
HPH-15: A Reproducibility and Comparative Analysis Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results of the novel anti-diabetic compound HPH-15 against its primary alternative, metformin (B114582). All data is sourced from preclinical studies to ensure a direct comparison of their respective performance under controlled laboratory settings.
Executive Summary
Recent preclinical studies have identified this compound as a promising therapeutic candidate for type 2 diabetes, demonstrating superior efficacy in key metabolic parameters compared to metformin, the current first-line treatment. This compound activates AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis, at significantly lower concentrations than metformin.[1][2][3][4][5] Furthermore, in animal models of diet-induced obesity, this compound has shown more potent effects in reducing blood glucose, mitigating fat accumulation, and improving insulin (B600854) resistance.[1][2] A notable differentiating factor is this compound's additional anti-fibrotic properties, which are not significantly observed with metformin.[1][6]
Comparative Performance Data
The following tables summarize the quantitative data from in vitro and in vivo experiments comparing the efficacy of this compound and metformin.
In Vitro Efficacy: Cellular Models
| Parameter | This compound | Metformin | Cell Models | Key Finding |
| AMPK Activation | 10 µmol/L | 2 mmol/L | L6-GLUT4 (muscle), HepG2 (liver), 3T3-L1 (fat) | This compound achieves the same level of AMPK activation as metformin at a 200-fold lower concentration.[1] |
| Glucose Uptake | Equivalent to Metformin at 200x lower concentration | Standard | L6-GLUT4, HepG2, 3T3-L1 | This compound matches Metformin's effect on glucose uptake at a significantly lower dose.[1] |
| GLUT4 Translocation | Equivalent to Metformin at 200x lower concentration | Standard | L6-GLUT4, HepG2, 3T3-L1 | This compound is as effective as Metformin in promoting the movement of glucose transporters to the cell membrane, at a much lower concentration.[1] |
| Lactic Acid Production | Equal to or less than Metformin | Standard | L6-GLUT4, HepG2, 3T3-L1 | This compound presents a potentially safer profile regarding the risk of lactic acidosis.[1] |
In Vivo Efficacy: High-Fat Diet (HFD) Mouse Model
| Parameter | This compound (10 mg/kg) | This compound (100 mg/kg) | Metformin (300 mg/kg) | Key Finding |
| Blood Glucose Reduction | From 11.1±0.3 to 8.2±0.4 mmol/L | From 11.1±0.3 to 7.9±0.4 mmol/L | Not specified | This compound significantly lowers blood glucose levels in a dose-dependent manner.[1] |
| AMPK Activation | Equivalent to Metformin | Not specified | Standard | A much lower dose of this compound is required to achieve the same level of in vivo AMPK activation as metformin.[1] |
| Subcutaneous Fat Reduction | Not specified | 44% reduction | Not specified | High-dose this compound demonstrates a significant impact on reducing subcutaneous fat.[1] |
| Fat Accumulation & Fibrosis (Liver & Adipose Tissue) | More significant suppression than Metformin | More significant suppression than Metformin | Less effective than this compound | This compound shows superior anti-fibrotic and fat-reducing effects in key metabolic tissues.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
In Vitro Assays
1. Cell Lines and Culture:
-
L6-GLUT4 cells (rat skeletal muscle)
-
HepG2 cells (human liver)
-
3T3-L1 cells (mouse pre-adipocyte)
-
All cell lines were cultured under standard conditions as recommended by the supplier.
-
2. AMPK Activation Assay:
-
Cells were treated with either this compound (various concentrations, including 10 µmol/L) or metformin (various concentrations, including 2 mmol/L) for a specified period.
-
Cell lysates were collected, and protein concentrations were determined.
-
Western blotting was performed to detect the phosphorylation of AMPK and total AMPK levels. The ratio of phosphorylated AMPK to total AMPK was calculated to determine the extent of activation.
3. Glucose Uptake Assay:
-
Cells were incubated with this compound or metformin.
-
Subsequently, cells were incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG).
-
The uptake of the fluorescent glucose analog was measured using a fluorescence plate reader to quantify glucose uptake.
4. Lactic Acid Production Assay:
-
The culture medium from cells treated with this compound or metformin was collected.
-
A commercially available lactic acid assay kit was used to measure the concentration of lactic acid in the medium, following the manufacturer's instructions.
In Vivo High-Fat Diet (HFD) Mouse Model
1. Animal Model:
-
Male C57BL/6J mice were used for the study.
-
Obesity was induced by feeding the mice a high-fat diet.[7][8][9][10]
2. Treatment Groups:
-
Mice were randomly assigned to one of the following treatment groups:
-
Vehicle control
-
This compound (10 mg/kg, administered orally)
-
This compound (100 mg/kg, administered orally)
-
Metformin (300 mg/kg, administered orally)
-
3. Efficacy Evaluation:
-
Blood Glucose Monitoring: Blood glucose levels were periodically measured from tail vein blood samples.
-
Insulin and Glucose Tolerance Tests: Standard insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) were performed to assess insulin sensitivity and glucose metabolism.
-
Tissue Analysis: At the end of the study, tissues (liver, adipose tissue, muscle) were collected for:
-
Western blot analysis of AMPK activation.
-
Histological analysis (e.g., H&E staining) to assess fat accumulation.
-
Fibrosis assessment using techniques such as Sirius Red staining or analysis of fibrosis-related gene expression.
-
4. Fat Mass Measurement:
-
Subcutaneous and other fat depots were dissected and weighed. In some cases, imaging techniques may have been used to quantify fat mass.
References
- 1. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 6. researchgate.net [researchgate.net]
- 7. bridgeslab.sph.umich.edu [bridgeslab.sph.umich.edu]
- 8. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. mmpc.org [mmpc.org]
In Vivo Validation of HPH-15's Anti-Tumor Activity: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo anti-tumor activity of the novel compound HPH-15. As of the latest available research, direct in vivo studies validating the anti-tumor effects of this compound have not been published. The primary focus of this compound research has been on its potent anti-diabetic and anti-fibrotic properties.
Given the shared mechanism of action with metformin (B114582)—a well-known AMP-activated protein kinase (AMPK) activator with established research in oncology—this guide will compare the known in vivo effects of this compound in metabolic disease models with the documented in vivo anti-tumor activity of metformin. This comparison aims to provide a scientific framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound in oncology.
Compound Overview
This compound is a novel compound identified as a potent AMPK activator.[1][2][3] Research from Kumamoto University has highlighted its dual efficacy in reducing blood glucose levels and combating fat accumulation, surpassing the performance of metformin in these aspects.[1][2][3][4] this compound has demonstrated enhanced efficacy in promoting glucose uptake in liver, muscle, and fat cells at concentrations 200 times lower than metformin.[1][3][5] Additionally, it exhibits anti-fibrotic properties not observed with metformin.[1][3][6]
Metformin is a widely used first-line medication for the treatment of type 2 diabetes. It also functions as an activator of AMPK.[1][3][5] Beyond its metabolic effects, numerous preclinical studies have investigated metformin's anti-tumor activity in various cancer models.[1][2][6]
Comparative In Vivo Efficacy
The following tables summarize the available in vivo data for this compound in a high-fat diet (HFD)-induced obesity mouse model and representative in vivo data for metformin in a human oral squamous cell carcinoma (OSCC) xenograft model.
Table 1: In Vivo Effects of this compound in a High-Fat Diet Mouse Model
| Parameter | Control (HFD) | This compound (10 mg/kg) | This compound (100 mg/kg) | Metformin (300 mg/kg) |
| Blood Glucose | 11.1 ± 0.3 mmol/l | 8.2 ± 0.4 mmol/l | 7.9 ± 0.4 mmol/l | Not specified |
| Subcutaneous Fat Reduction | - | Not specified | 44% | Less effective than this compound |
| AMPK Activation | Baseline | Equivalent to Metformin | Not specified | Equivalent to this compound (10 mg/kg) |
| Fatty Liver Amelioration | - | More effective than Metformin | Not specified | Less effective than this compound |
| Adipocyte Hypertrophy | - | More effective than Metformin | Not specified | Less effective than this compound |
Data sourced from studies on high-fat diet-fed mice.[4]
Table 2: In Vivo Anti-Tumor Effects of Metformin in an OSCC Xenograft Mouse Model
| Parameter | Control | Metformin (200 µg/ml in drinking water) |
| Tumor Growth | Uninhibited | Significantly inhibited |
| Cyclin D1 Expression in Tumors | High | Markedly decreased |
| Apoptotic Cells in Tumors | Low | Increased number |
Data sourced from a study using a CAL27 cell xenograft model.[6]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and metformin involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Caption: Simplified AMPK signaling pathway activated by this compound and Metformin.
Caption: A typical workflow for an in vivo xenograft tumor model study.
Experimental Protocols
1. This compound In Vivo Study in High-Fat Diet (HFD)-Fed Mice
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity and insulin (B600854) resistance.
-
Treatment Groups: Mice are divided into several groups: a control group receiving the vehicle, metformin-treated groups (e.g., 300 mg/kg), and this compound-treated groups (e.g., 10 mg/kg and 100 mg/kg).
-
Administration: this compound and metformin are administered orally once daily for a specified period.
-
Data Collection:
-
Blood glucose levels are monitored regularly.
-
At the end of the study, tissues such as the liver, fat, and muscle are collected.
-
AMPK activation is assessed in these tissues via Western blot analysis for phosphorylated AMPK.
-
Histological analysis of the liver and adipose tissue is performed to evaluate fat accumulation and fibrosis.
-
Subcutaneous fat mass is measured.[4]
-
2. Metformin In Vivo Anti-Tumor Study in an OSCC Xenograft Model
-
Cell Line: Human oral squamous cell carcinoma cells (e.g., CAL27) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Xenograft Implantation: A suspension of CAL27 cells (e.g., 2 x 10^6 cells per mouse) is injected subcutaneously into the flank of each mouse.[6]
-
Treatment: Once tumors become palpable, mice are randomly assigned to a control group (receiving regular drinking water) and a treatment group (receiving metformin in drinking water, e.g., 200 µg/ml).[6]
-
Tumor Measurement: Tumor volume is measured every 3 days using calipers.[6]
-
Endpoint Analysis: After a defined period (e.g., 15 days), mice are euthanized, and tumors are excised.[6]
-
Immunohistochemistry: Tumor sections are stained for markers of proliferation (e.g., cyclin D1) and apoptosis (e.g., TUNEL staining).[6]
Conclusion
While this compound shows significant promise as a potent AMPK activator with superior anti-diabetic and anti-fibrotic effects compared to metformin, its potential as an anti-tumor agent remains to be investigated in vivo. The established anti-cancer activity of metformin in preclinical models, which is linked to its AMPK-activating properties, provides a strong rationale for exploring the anti-tumor efficacy of this compound. Future studies employing xenograft models with various cancer cell lines are warranted to determine if the enhanced AMPK activation by this compound translates into more potent anti-tumor activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. struhl.hms.harvard.edu [struhl.hms.harvard.edu]
- 5. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPH-15 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound HPH-15 has emerged as a promising therapeutic candidate, demonstrating potent activation of AMP-activated protein kinase (AMPK) and exhibiting significant anti-diabetic and anti-fibrotic effects.[1][2][3] While the downstream effects of this compound are increasingly well-documented, confident validation of its direct engagement with its putative intracellular target, heterogeneous nuclear ribonucleoprotein U (hnRNP U), is a critical step in advancing its development. This guide provides a comparative overview of modern cellular target engagement assays that can be employed to definitively confirm and quantify the interaction between this compound and hnRNP U within a cellular context.
Comparison of Key Cellular Target Engagement Assays
Choosing the optimal method to validate target engagement depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes and compares key methodologies applicable to the this compound and hnRNP U interaction.
| Assay | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein remaining after a heat challenge.[4][5][6][7][8][9] | Label-free, applicable to endogenous proteins in native cellular environments.[4][5][9] | Not all ligand binding events result in a significant thermal shift.[8][10] Lower throughput for traditional Western blot-based detection. | Low to High (depending on readout)[6] | Dose-response curves (EC50), Thermal shift (ΔTm) |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement by a small molecule inhibitor reduces the BRET signal.[11][12][13][14][15] | High sensitivity and quantitative in live cells.[12][13] High throughput and amenable to automation.[10] Can determine residence time.[12][14] | Requires genetic modification of the target protein (fusion with NanoLuc®).[13] Dependent on the availability of a suitable fluorescent tracer.[10] | High[10] | IC50, Residence Time |
| Proteome-wide Thermal Proteome Profiling (TPP) | A variation of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, identifying both on-target and off-target interactions.[16] | Unbiased, proteome-wide analysis of target engagement and off-target effects.[16] | Technically demanding, requires specialized equipment and expertise in proteomics. Lower throughput and complex data analysis.[17] | Low | Fold-change in protein abundance, ΔTm for multiple proteins |
| Indirect Target Engagement: AMPK Activation | Measures the phosphorylation of AMPK, a downstream signaling event triggered by this compound. This is an indirect confirmation of target engagement. | Simple, relies on standard Western blotting techniques. Provides information on the functional consequence of target binding. | Indirect measure, does not confirm direct binding to the primary target. Can be influenced by other cellular pathways. | Low to Medium | Fold-change in phosphorylation |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound and hnRNP U
Objective: To determine if this compound binding stabilizes hnRNP U against thermal denaturation in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, HepG2) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the abundance of soluble hnRNP U by Western blotting using a specific anti-hnRNP U antibody. A housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble hnRNP U as a function of temperature for both vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating cells at a single, optimized temperature with varying concentrations of this compound.
NanoBRET™ Target Engagement Assay for this compound and hnRNP U
Objective: To quantify the binding of this compound to hnRNP U in live cells.
Methodology:
-
Construct Generation: Generate an expression vector encoding hnRNP U fused to NanoLuc® luciferase (N- or C-terminal fusion).
-
Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293T) with the hnRNP U-NanoLuc® construct.
-
Assay Setup: Plate the transfected cells in a 96- or 384-well white assay plate.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the cells, followed by the addition of a specific fluorescent tracer that binds to hnRNP U. Include a vehicle control.
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate and measure the BRET signal (acceptor emission/donor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: The binding of this compound to hnRNP U-NanoLuc® will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
Indirect Target Engagement: AMPK Activation via Western Blot
Objective: To confirm that this compound treatment leads to the activation of the downstream kinase AMPK.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., L6 myotubes, HepG2) and treat with various concentrations of this compound or a positive control (e.g., AICAR) for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation. An increased ratio in this compound-treated cells compared to the control demonstrates downstream pathway activation.
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound, highlighting direct target engagement and downstream effects.
Experimental Workflow for CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Novel Inhibitor for Downstream Targeting of Transforming Growth Factor-β Signaling to Suppress Epithelial to Mesenchymal Transition and Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 12. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 13. selectscience.net [selectscience.net]
- 14. news-medical.net [news-medical.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Proteomic Analysis Reveals That Metformin Suppresses PSMD2, STIP1, and CAP1 for Preventing Gastric Cancer AGS Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preclinical Assessment of HPH-15: Current Research and Future Directions in Oncology
A comprehensive review of the existing preclinical data on HPH-15 reveals its primary development as a potent antidiabetic agent. To date, published research has focused exclusively on its efficacy in metabolic disease models, with no studies conducted in cancer cell lines. However, its mechanism of action as an activator of AMP-activated protein kinase (AMPK) suggests a potential, yet unexplored, role in oncology.
This guide synthesizes the current knowledge on this compound, drawn from preclinical studies in metabolic disease, and explores the theoretical basis for its future investigation as a cancer therapeutic. We present the available data, detail the experimental protocols used in its initial characterization, and provide a hypothetical framework for its evaluation in cancer cell lines, based on established methodologies for AMPK activators.
This compound: Mechanism of Action and Preclinical Profile in Metabolic Disease
This compound is a novel compound identified as a powerful activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3][4] In preclinical studies, this compound has demonstrated significant promise in the management of type 2 diabetes, primarily through its dual action of reducing blood glucose levels and mitigating fat accumulation.[2][3][4]
The primary mechanism of this compound involves the activation of AMPK, which in turn promotes glucose uptake in muscle, liver, and fat cells.[1][5] This action is similar to that of metformin (B114582), a widely used antidiabetic drug, although this compound has been shown to be effective at significantly lower concentrations.[1][5]
-
Enhanced Glucose Uptake: this compound has been observed to increase glucose uptake in L6-GLUT4 (muscle), HepG2 (liver), and 3T3-L1 (fat) cells.[1]
-
Reduced Fat Accumulation: In animal models of diet-induced obesity, this compound treatment led to a reduction in fat accumulation.[1]
-
Antifibrotic Properties: The compound has also exhibited antifibrotic effects, suggesting a potential to address complications associated with diabetes, such as liver fibrosis.[2][4]
Data from Preclinical Metabolic Studies
The following table summarizes the key findings from the primary preclinical study on this compound in models of metabolic disease.
| Cell Line/Model | Outcome Measured | This compound Effect | Comparative Agent | Comparative Effect |
| L6-GLUT4, HepG2, 3T3-L1 | AMPK Activation | Increased | Metformin | This compound effective at lower concentrations |
| L6-GLUT4, HepG2, 3T3-L1 | Glucose Uptake | Increased | Metformin | Similar efficacy at different concentrations |
| Animal Model (HFD) | Fat Accumulation | Decreased | Metformin | This compound showed greater reduction |
| Animal Model (HFD) | Liver Fibrosis | Reduced | Metformin | This compound showed greater reduction |
Experimental Protocols from Metabolic Studies
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound for metabolic diseases.
Cell Culture and Treatment:
-
L6-GLUT4, HepG2, and 3T3-L1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were treated with varying concentrations of this compound or metformin for specified durations to assess effects on signaling pathways and metabolic functions.
AMPK Activation Assay:
-
Western blotting was used to determine the phosphorylation status of AMPK and its downstream targets (e.g., ACC) in cell lysates following treatment with this compound or metformin.
Glucose Uptake Assay:
-
Cells were incubated with a fluorescent glucose analog (e.g., 2-NBDG) after treatment with this compound or metformin.
-
The amount of glucose uptake was quantified by measuring the fluorescence intensity.
Animal Studies:
-
High-fat diet (HFD)-induced obese mice were used as a model for type 2 diabetes.
-
Mice were orally administered this compound or metformin daily for a specified period.
-
Blood glucose levels, body weight, and fat mass were monitored throughout the study.
-
At the end of the study, tissues were collected for histological analysis (e.g., liver fibrosis) and biochemical assays.
This compound in Oncology: A Hypothetical Framework
While no studies have directly investigated this compound in cancer, its role as a potent AMPK activator provides a strong rationale for its potential investigation in this area. The AMPK pathway is a critical regulator of cellular metabolism and is often dysregulated in cancer cells to support their rapid growth and proliferation. Activation of AMPK can inhibit cancer cell growth through several mechanisms, including the suppression of anabolic pathways and the induction of apoptosis.
-
Inhibition of mTORC1 Signaling: AMPK can phosphorylate and inhibit the mTORC1 complex, a central regulator of cell growth and proliferation.
-
Suppression of Fatty Acid Synthesis: By inhibiting acetyl-CoA carboxylase (ACC), AMPK can block the synthesis of fatty acids, which are essential for membrane production in rapidly dividing cancer cells.
-
Induction of Autophagy: AMPK can promote autophagy, a cellular process of self-digestion that can lead to cell death in some cancer contexts.
Visualizing the Pathways and Potential Experimental Workflow
Signaling Pathway of this compound in Metabolic Regulation
Caption: this compound activates AMPK, leading to beneficial metabolic effects.
Hypothetical Experimental Workflow for this compound in Cancer Cell Lines
Caption: A potential workflow for evaluating this compound in cancer models.
Logical Relationship for Investigating AMPK Activators in Cancer
Caption: Rationale for investigating AMPK activators as cancer therapeutics.
References
- 1. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. news-medical.net [news-medical.net]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
A Head-to-Head Comparison of HPH-15 and Pirfenidone for Fibrosis: A Guide for Researchers
In the landscape of anti-fibrotic drug development, two molecules, the novel compound HPH-15 and the established therapeutic pirfenidone (B1678446), present distinct approaches to mitigating the progression of fibrotic diseases. This guide offers a detailed, data-driven comparison of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance. This objective analysis is intended to inform researchers, scientists, and drug development professionals in their pursuit of next-generation anti-fibrotic therapies.
At a Glance: this compound vs. Pirfenidone
| Feature | This compound | Pirfenidone |
| Primary Mechanism of Action | AMP-activated protein kinase (AMPK) activator; Inhibition of TGF-β/Smad signaling | Broad anti-inflammatory and anti-fibrotic effects; Inhibition of TGF-β, TNF-α, and other pro-fibrotic cytokines |
| Cellular Target | Investigated to be heterogeneous nuclear ribonucleoprotein U[1] | Multiple targets involved in fibrosis and inflammation |
| Current Development Stage | Preclinical | Clinically approved for Idiopathic Pulmonary Fibrosis (IPF) |
| Primary Indication Studied | Liver and skin fibrosis (preclinical) | Idiopathic Pulmonary Fibrosis (clinical); liver, kidney, cardiac fibrosis (preclinical) |
Mechanism of Action: Distinct Pathways to Anti-Fibrosis
This compound and pirfenidone employ different primary mechanisms to achieve their anti-fibrotic effects, representing two distinct therapeutic strategies.
This compound: A Novel AMPK Activator
This compound is an emerging anti-fibrotic compound that exerts its effects through the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[2][3][4] By activating AMPK, this compound is believed to initiate a cascade of downstream events that collectively suppress fibrotic processes. Additionally, preclinical studies have demonstrated that this compound inhibits the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central driver of fibrosis.[1] The binding of this compound to heterogeneous nuclear ribonucleoprotein U is thought to indirectly affect the expression of multiple proteins by altering mRNA processing.
Pirfenidone: A Multi-faceted Anti-Fibrotic and Anti-inflammatory Agent
Pirfenidone is an established anti-fibrotic drug with a broader, multi-faceted mechanism of action. It is known to possess anti-inflammatory, antioxidant, and anti-fibrotic properties.[5][6] A key aspect of its mechanism is the downregulation of the production and activity of several pro-fibrotic and pro-inflammatory cytokines, most notably TGF-β.[6][7] By inhibiting the TGF-β pathway, pirfenidone reduces fibroblast proliferation and the production of extracellular matrix components like collagen.[5][6] It also modulates other signaling molecules, including tumor necrosis factor-alpha (TNF-α) and platelet-derived growth factor (PDGF).[6]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and pirfenidone are not yet available. The existing data for this compound is primarily in the context of metabolic disease-driven fibrosis, with metformin (B114582) as the comparator. Pirfenidone has been extensively studied in various fibrosis models, with a strong focus on pulmonary fibrosis.
This compound Preclinical Data (Liver Fibrosis Model)
In a preclinical study using a high-fat diet (HFD)-induced obese mouse model, this compound demonstrated significant anti-fibrotic effects in the liver, outperforming metformin.[8]
| Parameter | Control (HFD) | Metformin (300 mg/kg) | This compound (10 mg/kg) | This compound (100 mg/kg) |
| AMPK Activation | Baseline | Equivalent to this compound (10 mg/kg) | Significantly increased | Significantly increased |
| Suppression of Liver Fibrosis | - | Moderate suppression | More significant than metformin | More significant than metformin |
| Reduction in Subcutaneous Fat | - | No significant reduction | - | 44% reduction |
Pirfenidone Preclinical Data (Pulmonary Fibrosis Model)
Pirfenidone has shown consistent anti-fibrotic efficacy in the bleomycin-induced pulmonary fibrosis model, a widely used animal model for studying IPF.
| Study Parameter | Bleomycin (B88199) Control | Pirfenidone Treatment |
| Lung Hydroxyproline (B1673980) Content | Significantly increased | Reduced by ~70% |
| Lung Compliance | Significantly decreased | Preserved |
| Total Lung Capacity | Significantly decreased | Preserved |
| Vital Capacity | Significantly decreased | Preserved |
Experimental Protocols
This compound: High-Fat Diet (HFD)-Induced Liver Fibrosis in Mice [8]
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity, insulin (B600854) resistance, and liver fibrosis.
-
Treatment Groups:
-
Control group receiving the HFD.
-
Metformin-treated group (300 mg/kg/day).
-
This compound treated groups (10 mg/kg/day and 100 mg/kg/day).
-
-
Duration: The duration of the study was not specified in the available abstracts.
-
Key Endpoints:
-
Activation of AMPK in liver, muscle, and fat tissues.
-
Histological analysis of liver tissue for fibrosis and fat accumulation.
-
Measurement of subcutaneous fat.
-
Blood glucose levels and insulin resistance.
-
Pirfenidone: Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Mice (species and strain may vary between studies) are administered bleomycin intratracheally or intravenously to induce lung injury and subsequent fibrosis.
-
Treatment Groups:
-
Control group receiving bleomycin and a vehicle.
-
Pirfenidone-treated group (dosages vary, e.g., 0.5% in chow).
-
-
Duration: Typically 14 to 28 days post-bleomycin administration.
-
Key Endpoints:
-
Lung hydroxyproline content as a measure of collagen deposition.
-
Histological analysis of lung tissue for fibrotic changes.
-
Pulmonary function tests (e.g., lung compliance, vital capacity).
-
Analysis of pro-inflammatory and pro-fibrotic markers in bronchoalveolar lavage fluid and lung tissue.
-
Summary and Future Directions
This compound and pirfenidone represent two distinct yet promising therapeutic strategies for combating fibrosis. This compound, with its novel mechanism centered on AMPK activation, has shown significant potential in preclinical models of liver and skin fibrosis, particularly in the context of metabolic disease. Pirfenidone, a clinically validated anti-fibrotic agent for IPF, operates through a broader modulation of inflammatory and fibrotic pathways.
The lack of direct comparative studies necessitates further research to delineate the relative efficacy and optimal therapeutic positioning of these two compounds. Future head-to-head preclinical studies in various fibrosis models, including pulmonary, liver, and kidney fibrosis, will be crucial for a comprehensive understanding of their comparative performance. Such studies will provide the necessary data to guide the clinical development of this compound and to potentially expand the therapeutic applications of both agents in the fight against a range of debilitating fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. thestatemonitor.com [thestatemonitor.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 5. Pirfenidone - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 7. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Knockdown Studies Confirm HPH-15 Mechanism of Action in Metabolic and Migration Pathways
A comprehensive guide for researchers, scientists, and drug development professionals comparing HPH-15 with metformin (B114582) and validating its mechanism through hnRNP U knockdown.
The novel compound this compound has emerged as a promising therapeutic candidate, demonstrating superior efficacy over the conventional type 2 diabetes treatment, metformin, in preclinical studies.[1][2][3][4] This guide provides an objective comparison of this compound's performance against metformin, supported by experimental data. Furthermore, it delves into the validation of this compound's mechanism of action through targeted knockdown studies, offering detailed experimental protocols and visual pathway diagrams to support further research and development.
This compound: A Dual-Action Therapeutic Agent
This compound distinguishes itself through a dual mechanism that addresses both hyperglycemia and associated metabolic complications.[1][2][3][4] Its primary mode of action involves the potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4][5] Beyond its metabolic benefits, this compound has been identified to bind to heterogeneous nuclear ribonucleoprotein U (hnRNP U), influencing cell migration, a key process in fibrosis and cancer metastasis.[6]
Comparative Performance: this compound vs. Metformin
Preclinical data indicates that this compound surpasses metformin in several key therapeutic areas.
| Parameter | This compound | Metformin | Fold Difference | Reference |
| AMPK Activation | 10 µmol/l | 2 mmol/l | ~200x more potent | [5] |
| Glucose Uptake | Equivalent to Metformin at ~200x lower concentration | Standard | ~200 | [5] |
| Fatty Liver Mitigation | More effective than Metformin | Effective | - | [5] |
| Subcutaneous Fat Reduction | 44% reduction at high doses | Less effective | - | [5] |
| Lactic Acid Production | Equal to or less than Metformin | Baseline | - | [1][2][3][4][7] |
Validating this compound's Mechanism via hnRNP U Knockdown
To validate that the anti-migratory effects of this compound are mediated through its interaction with hnRNP U, knockdown studies are essential. The following table summarizes the expected outcomes of such an experiment.
| Condition | Expected Effect on Cell Migration | Rationale |
| Control Cells | Baseline migration | Normal cellular function. |
| This compound Treated Cells | Inhibition of migration | This compound binds to and acts on hnRNP U.[6] |
| hnRNP U siRNA Treated Cells | Inhibition of migration | Mimics the effect of this compound by reducing the target protein.[6] |
| This compound + hnRNP U siRNA Treated Cells | No significant additive inhibition | The effect of this compound is occluded as its target is already diminished. |
| Scrambled siRNA Control | Baseline migration | Non-targeting siRNA should not affect the migration pathway. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms discussed, the following diagrams visualize the key pathways and experimental processes.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for hnRNP U knockdown.
Caption: Logical validation of this compound's mechanism.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide. These are standard methodologies and may require optimization based on the specific cell line and laboratory conditions.
siRNA-Mediated Knockdown of hnRNP U
This protocol outlines the transient knockdown of hnRNP U using small interfering RNA (siRNA).
Materials:
-
hnRNP U specific siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., A549)
-
6-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[8]
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA into 100 µl of Opti-MEM medium (Solution A).[8]
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium (Solution B).[8]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[8]
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM.[8]
-
Aspirate the medium and add 800 µl of Opti-MEM to the 200 µl siRNA-lipid complex.
-
Overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[8] Afterwards, add 1 ml of complete growth medium containing 20% FBS without removing the transfection mixture.
-
Post-Transfection: Assay for gene knockdown after 24-72 hours. Protein knockdown is typically assessed at 48-72 hours.[9]
Western Blot for Protein Knockdown Validation
This protocol is for validating the reduction of hnRNP U protein levels post-siRNA transfection.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-hnRNP U)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Sample Preparation:
-
Lyse the transfected cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
Gel Electrophoresis:
-
Load 30-50 µg of protein from each sample into the wells of an SDS-PAGE gel.[10]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation:
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation
This protocol quantifies the reduction in hnRNP U mRNA levels.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for hnRNP U and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Isolation: Isolate total RNA from transfected cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR:
-
Set up qPCR reactions with primers for hnRNP U and the housekeeping gene.
-
Run the qPCR reaction according to the instrument's protocol.
-
-
Data Analysis: Calculate the relative expression of hnRNP U mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[12][13]
AMPK Activation Assay
This protocol measures the activation of AMPK in response to this compound.
Materials:
-
Cell lysis buffer for kinase assays
-
AMPK assay kit (e.g., ADP-Glo™ Kinase Assay)
-
SAMS peptide (AMPK substrate)
-
ATP
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or metformin for the desired time, then lyse the cells.
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luciferase-based detection system as per the kit instructions.[14]
-
The luminescent signal is proportional to AMPK activity.
-
Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound and hnRNP U knockdown on cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µl pipette tip
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in the culture plates.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.[15][16]
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound, vehicle control, or in the case of knockdown experiments, continue incubation.[15][16]
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.[16]
-
Data Analysis: Measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
By employing these methodologies, researchers can further investigate the therapeutic potential of this compound and validate its mechanism of action, paving the way for its potential clinical application.
References
- 1. News & Event|Kumamoto University [ekumamoto-u.ac.jp]
- 2. Revolutionary diabetes drug outperforms Metformin: Here's how it can transform health - Times of India [timesofindia.indiatimes.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. This compound; Better Than Metformin: New Diabetes Drug Identified, Slashes Fat and Blood Sugar - Rapamycin Longevity News [rapamycin.news]
- 5. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An anti-cell migration compound that binds to hnRNP U and suppresses nuclear deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. neb.com [neb.com]
- 10. ptglab.com [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 13. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 14. promega.com [promega.com]
- 15. clyte.tech [clyte.tech]
- 16. Wound healing migration assay (Scratch assay) [protocols.io]
Assessing the Specificity of HPH-15's Molecular Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HPH-15 is a novel small molecule that has garnered significant interest for its potential as a therapeutic agent, primarily in the context of type 2 diabetes and related metabolic disorders.[1][2][3] Emerging research indicates that this compound functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Furthermore, studies suggest that this compound exhibits anti-fibrotic properties and may have additional molecular targets, including the heterogeneous nuclear ribonucleoprotein U (hnRNP U).[4][5] This guide provides a comparative analysis of the molecular interactions of this compound, juxtaposing its activity with the well-characterized diabetes drug metformin (B114582) and other direct AMPK activators.
This compound: An Overview of its Molecular Interactions
This compound has been identified as a promising alternative to existing medications like metformin, demonstrating superior efficacy in activating AMPK at significantly lower concentrations.[1][2] Beyond its primary role as an AMPK activator, this compound has been shown to bind to hnRNP U, an interaction linked to the compound's anti-cell migration properties.[4] This dual activity suggests a complex pharmacological profile that warrants a detailed assessment of its molecular specificity.
Comparative Analysis of AMPK Activation
To contextualize the potency and specificity of this compound as an AMPK activator, it is essential to compare it with both indirect activators like metformin and other direct allosteric activators.
Table 1: Comparison of this compound with Other AMPK Activators
| Compound | Mechanism of Action | Reported EC50/IC50 for AMPK Activation | Key Specificity/Off-Target Information |
| This compound | AMPK Activator | In-cell activation is 200-fold more potent than metformin.[1][2] Specific enzymatic EC50 not publicly available. | Binds to hnRNP U, associated with anti-cell migration activity.[4] Comprehensive kinase selectivity profile is not publicly available. |
| Metformin | Indirect AMPK Activator | IC50 varies widely depending on the cell type and assay conditions (typically in the millimolar range).[6] | Primarily acts by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[6] |
| A-769662 | Direct Allosteric AMPK Activator | EC50 ≈ 0.8 µM.[7][8] | Selective for β1 subunit-containing AMPK heterotrimers.[9] At 10 µM, it showed minimal inhibition of a panel of other kinases, with PIM1 and PIM3 being the most affected.[10] |
| MK-8722 | Direct Allosteric Pan-AMPK Activator | Activates all 12 mammalian AMPK complexes.[11] | The most potent off-target activity observed is against the serotonin (B10506) 5-HT2A receptor.[11] Chronic administration in rhesus monkeys led to cardiac hypertrophy.[11] |
Signaling Pathway of this compound and Comparators
The activation of AMPK by these compounds initiates a signaling cascade that impacts various metabolic processes. The distinct mechanisms of direct versus indirect activation are depicted below.
References
- 1. Kumamoto University researchers discover groundbreaking antidiabetic compound | EurekAlert! [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Therapeutic drug candidate for type 2 diabetes developed by Kumamoto University | News | Science Japan [sj.jst.go.jp]
- 4. An anti-cell migration compound that binds to hnRNP U and suppresses nuclear deformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Proper Disposal of Novel Research Compounds: A Guide for Laboratory Professionals
For the attention of researchers, scientists, and drug development professionals: This document provides essential safety and logistical information regarding the proper disposal of novel research compounds, using the recently identified compound HPH-15 as a case study. Given that this compound is a new chemical entity, a specific, publicly available Safety Data Sheet (SDS) with official disposal protocols is not yet available. Therefore, this guidance is based on established principles of laboratory safety and hazardous waste management for investigational chemicals.
Prudent management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Researchers handling any new chemical entity must adhere to established principles of hazardous waste management. The following procedures are based on general laboratory safety standards and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your institution's EHS department for specific protocols.
Pre-Disposal and Handling Considerations
Before beginning any experiment with a novel compound, a thorough risk assessment should be conducted based on its chemical class and any available toxicological data.
General Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation, ingestion, and direct skin contact.
-
Ensure that an emergency safety shower and eyewash station are readily accessible.[1]
Quantitative Data for Disposal Planning
While specific quantitative data for this compound is unavailable, the following table outlines key quantitative limits and considerations for the disposal of hazardous chemical waste in a laboratory setting. These values are common in institutional guidelines but should always be verified with your local EHS office.
| Parameter | Guideline | Rationale |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acute hazardous waste.[2] | Prevents the storage of large quantities of hazardous materials in the laboratory, minimizing risk. |
| Container Rinsing (for empty containers) | Triple rinse with a solvent capable of removing the residue.[3] The first rinseate must be collected and disposed of as hazardous waste.[4] For acutely hazardous waste, all rinsate must be collected. | Ensures that empty containers are free of hazardous residue before being disposed of as regular trash. |
| pH Range for Sewer Disposal (for dilute aqueous solutions) | Between 7 and 9, with no solvent or metal contamination.[4] | Protects the integrity of the wastewater system and prevents environmental contamination. Note: This is generally not recommended for novel compounds. |
| Storage Time Limit in SAA | Varies by institution. Contact your EHS department for specific time limits. | Ensures timely removal of waste from the laboratory, reducing the likelihood of spills or accidents. |
Experimental Protocol: Step-by-Step Disposal of a Novel Research Compound
The proper disposal of a novel chemical waste like this compound involves a systematic process of identification, segregation, containment, and removal.
1. Waste Identification and Characterization:
-
Treat all waste generated from experiments with this compound (e.g., unused compound, contaminated solvents, reaction byproducts, contaminated labware) as hazardous waste.
-
Based on its known chemical structure and any preliminary data, assess its potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity).
2. Segregation:
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[4]
-
Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).
3. Containment:
-
Liquid Waste: Collect in a designated, leak-proof container made of a material compatible with the waste (e.g., glass or polyethylene). The container must have a tight-fitting screw cap.
-
Solid Waste: Collect in a clearly marked, sealable bag or container.
-
Keep all waste containers closed except when adding waste.[4][5]
4. Labeling:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[5]
-
The label must include:
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1]
-
The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.[4]
6. Requesting Disposal:
-
Once the waste container is full or reaches the institutional time limit for storage in an SAA, contact your institution's EHS department to request a waste pickup.[4]
-
Follow their specific procedures for scheduling and preparing the waste for collection.
7. Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[3][5]
-
The first rinsate must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular laboratory glass or plastic waste.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a novel research compound.
Caption: Workflow for the safe disposal of novel research compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
Essential Safety and Handling Protocols for the Investigational Compound HPH-15
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of HPH-15.
This document provides crucial safety and logistical information for the handling of this compound, an experimental antifibrotic and anti-migration compound. As an investigational substance, comprehensive hazard data for this compound is not yet fully established. Therefore, it is imperative to handle this compound with the utmost care, adhering to stringent safety protocols applicable to potentially hazardous research chemicals. The following guidelines are based on general laboratory safety principles for novel chemical entities and are intended to supplement, not replace, institution-specific safety procedures.
This compound is a solid compound soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It functions as an AMP-activated protein kinase (AMPK) activator and has shown greater efficacy than metformin (B114582) in preclinical studies at significantly lower concentrations.[2][3][4][5] Given its high potency and the lack of a comprehensive safety profile, a cautious approach to handling is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Powder-free nitrile gloves provide a good barrier against chemical splashes. Double gloving is recommended to reduce the risk of exposure in case of a tear in the outer glove. Gloves should be changed immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect the eyes from splashes of this compound solutions.[6] Standard safety glasses do not offer sufficient protection. |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or preparing stock solutions, to protect the entire face from splashes.[6][7] |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is required to protect skin and clothing from contamination. |
| Respiratory | N95 or Higher Respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher should be worn to prevent inhalation of fine particles.[8] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the designated solid hazardous waste container. |
| Liquid Waste (this compound solutions) | Collect in a sealed, labeled, and appropriate hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Note: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. medindia.net [medindia.net]
- 4. An antifibrotic compound that ameliorates hyperglycaemia and fat accumulation in cell and HFD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 7. carrollcc.edu [carrollcc.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
